molecular formula C10H8F3N3 B575616 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 182923-55-3

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B575616
CAS No.: 182923-55-3
M. Wt: 227.19
InChI Key: ATZQHBMKRKOPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS Number: 182923-55-3) is a high-purity pyrazole derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C10H8F3N3 and a molecular weight of 227.19 g/mol, this compound features a core pyrazole structure, which is a five-membered aromatic ring with two adjacent nitrogen atoms, known for its wide spectrum of biological activities . The incorporation of the trifluoromethyl group is a common strategy in drug design, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity . The primary research value of this amine-functionalized pyrazole lies in its role as a key synthetic building block. It is utilized in the regioselective synthesis of more complex, multi-substituted pyrazole arrays, which are privileged scaffolds in the development of novel bioactive molecules . Pyrazole derivatives are extensively investigated for a multitude of pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, anticancer, and antiviral properties . The structure of this compound allows for further functionalization, enabling researchers to explore structure-activity relationships and develop new lead compounds for therapeutic applications. Handling and Safety: This product is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions, including wearing appropriate personal protective equipment (PPE). Storage: For optimal stability, store this compound in a dark place, under an inert atmosphere, and at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)8-6-9(14)16(15-8)7-4-2-1-3-5-7/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZQHBMKRKOPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655610
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182923-55-3
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established "privileged structure" known for its diverse biological activities.[1] The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a valuable building block for the development of novel therapeutic agents.[2][3] This document details its synthesis, physical and spectral properties, reactivity, and potential applications, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Chemical Identity and Physical Properties

This compound is a substituted pyrazole with the molecular formula C₁₀H₈F₃N₃.[1] Its structure consists of a central pyrazole ring substituted with a phenyl group at the N1 position, a trifluoromethyl group at the C3 position, and an amine group at the C5 position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 182923-55-3PubChem[1]
Molecular Formula C₁₀H₈F₃N₃PubChem[1]
Molecular Weight 227.19 g/mol PubChem[1]
Appearance Yellow powder[4]
Melting Point 123-125 °C[4]
Boiling Point 325.2 ± 42.0 °C at 760 mmHg (Predicted)[5]
XLogP3 2.5PubChem[1]
Solubility No specific data available. Likely soluble in organic solvents like ethanol, DMSO, and DMF.General chemical principles

Synthesis

The synthesis of this compound typically involves the cyclization of a β-ketonitrile or a related precursor with a hydrazine derivative.[6] A common and versatile method is the condensation of a trifluoromethyl-containing β-ketonitrile with phenylhydrazine.[6]

General Experimental Protocol: Synthesis from a β-ketonitrile

A widely applicable method for the synthesis of 5-aminopyrazoles is the reaction of β-ketonitriles with hydrazines.[6] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization to form the pyrazole ring.

Detailed Methodology:

  • Reaction Setup: To a solution of the appropriate trifluoromethylated β-ketonitrile in a suitable solvent (e.g., ethanol, acetic acid), an equimolar amount of phenylhydrazine is added.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel, to yield the pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification beta_ketonitrile Trifluoromethyl β-ketonitrile mixing Mixing in Solvent (e.g., Ethanol) beta_ketonitrile->mixing phenylhydrazine Phenylhydrazine phenylhydrazine->mixing reflux Heating under Reflux mixing->reflux solvent_removal Solvent Removal reflux->solvent_removal recrystallization Recrystallization or Column Chromatography solvent_removal->recrystallization product 1-Phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine recrystallization->product

General workflow for the synthesis of this compound.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl ring, the pyrazole ring proton, and the protons of the amine group.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 7.2 - 7.8MultipletAromatic protons (Phenyl group)
~ 6.0SingletC4-H of pyrazole ring
~ 5.0 - 6.0 (broad)Singlet-NH₂ protons
¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbon atoms of the phenyl and pyrazole rings, as well as the trifluoromethyl group.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 150 - 160C5 (attached to NH₂)
~ 140 - 150C3 (attached to CF₃)
~ 115 - 140Phenyl carbons
~ 120 - 130 (quartet)CF₃ (with ¹J_CF coupling)
~ 90 - 100C4
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3250N-H stretch (two bands for primary amine)-NH₂
1650 - 1580N-H bend-NH₂
1600 - 1450C=C and C=N stretchingAromatic and pyrazole rings
1350 - 1100C-F stretching-CF₃
1335 - 1250C-N stretch (aromatic amine)Phenyl-N
Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
227[M]⁺ (Molecular ion)
FragmentsLoss of CF₃, phenyl group, etc.

Reactivity

The chemical reactivity of this compound is influenced by the pyrazole ring, the phenyl group, the trifluoromethyl group, and the amino group.

  • Amino Group: The primary amine at the C5 position is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. It is a key handle for further functionalization to create libraries of derivatives for structure-activity relationship (SAR) studies.

  • Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the trifluoromethyl group and the phenyl group can influence the regioselectivity of these reactions.

  • Trifluoromethyl Group: The CF₃ group is chemically robust and generally unreactive under common synthetic conditions. Its strong electron-withdrawing nature influences the electronic properties of the pyrazole ring.

Applications in Drug Discovery and Development

Pyrazole derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold.[7] They are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][8] The presence of the trifluoromethyl group in this compound makes it an attractive starting material for the synthesis of new drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.

Derivatives of this compound could potentially target a variety of biological pathways. For instance, aminopyrazole scaffolds have been investigated as inhibitors of various kinases, which are key players in cell signaling pathways implicated in cancer and inflammatory diseases.

Signaling_Pathway cluster_pathway Potential Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Induces Inhibitor 1-Phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine Derivative Inhibitor->Kinase_Cascade Inhibits

Hypothetical signaling pathway targeted by derivatives of the title compound.

Safety and Handling

Based on aggregated GHS information, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery. Its synthesis is achievable through established synthetic routes, and its structure provides multiple points for further chemical modification. The combination of the privileged pyrazole scaffold with the beneficial properties of the trifluoromethyl group makes it an important building block for the development of new therapeutic agents. Further research to fully elucidate its biological activities and mechanism of action is warranted.

References

Spectroscopic and Structural Elucidation of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic properties of the novel heterocyclic compound, 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis and characterization of fluorinated pyrazole derivatives.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate and comprehensive spectroscopic data is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior. This guide presents a summary of its key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—along with the experimental protocols for data acquisition.

Spectroscopic Data

While a complete, experimentally verified dataset for this compound is not publicly available in the form of peer-reviewed articles, this section provides predicted data and analysis based on the known spectroscopic behavior of structurally similar compounds. The data presented here serves as a reference for researchers working on the synthesis and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide crucial information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6-7.8m2HPhenyl H (ortho)
~7.4-7.5m2HPhenyl H (meta)
~7.2-7.3m1HPhenyl H (para)
~6.0s1HPyrazole H4
~5.5br s2HNH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~150Pyrazole C5-NH₂
~140 (q)Pyrazole C3-CF₃
~138Phenyl C1
~129Phenyl C (meta)
~127Phenyl C (para)
~122 (q)CF₃
~120Phenyl C (ortho)
~95Pyrazole C4

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~ -62sCF₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-F bonds.

Table 4: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretch
1620-1580StrongC=C stretch (aromatic and pyrazole rings)
1550-1500StrongN-H bend
1350-1100StrongC-F stretch
1300-1200MediumC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₈F₃N₃), the molecular ion peak [M]⁺ would be expected at m/z 227.19.

Table 5: Predicted Mass Spectrometry Data

m/zPossible Fragment
227[M]⁺
208[M - F]⁺
158[M - CF₃]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

  • ¹⁹F NMR: Acquire the spectrum with proton decoupling. The chemical shifts should be referenced to an external standard like CFCl₃.

IR Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a Nujol mull can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Sample Introduction: Introduce the sample directly or via a gas or liquid chromatograph.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 1-Phenyl-3-(trifluoromethyl)- 1H-pyrazol-5-amine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purification->MS Sample IR Infrared Spectroscopy (IR) - Functional Group Identification Purification->IR Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structural Elucidation Purification->NMR Sample Interpretation Combined Spectroscopic Data Analysis MS->Interpretation IR->Interpretation NMR->Interpretation Structure Structure Confirmation of This compound Interpretation->Structure

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. It is anticipated that this information will be a valuable resource for researchers in the synthesis and application of this and related fluorinated pyrazole compounds, facilitating further discovery and development in the fields of medicine and materials science.

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a fluorinated pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance the metabolic stability and binding affinity of molecules to biological targets.[1] This document outlines a detailed experimental protocol for its synthesis, presents its physicochemical properties, and describes the analytical techniques for its characterization.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and quality control.

PropertyValueSource
Molecular Formula C₁₀H₈F₃N₃PubChem[2]
Molecular Weight 227.19 g/mol PubChem[2]
IUPAC Name 1-phenyl-3-(trifluoromethyl)pyrazol-5-aminePubChem[2]
CAS Number 182923-55-3PubChem[2]
Computed XLogP3 2.5PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 1PubChem[2]

Synthesis Protocol

The synthesis of this compound is typically achieved through a cyclocondensation reaction between a β-ketoester, ethyl 4,4,4-trifluoro-3-oxobutanoate (ethyl trifluoroacetoacetate), and phenylhydrazine. This method is a variation of the well-established Knorr pyrazole synthesis.

Reaction Scheme:

Synthesis_Scheme reagent1 Ethyl 4,4,4-trifluoro-3-oxobutanoate reagents reagent1->reagents reagent2 Phenylhydrazine reagent2->reagents product This compound reagents->product Reflux, Ethanol Catalytic Acid

A schematic of the synthesis reaction.

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.) in absolute ethanol.

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.1 eq.) dropwise at room temperature. A slight exotherm may be observed.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized compound are performed using various spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (Expected Chemical Shifts) ¹³C NMR (Expected Chemical Shifts)
Phenyl-H: δ 7.2-7.6 ppm (m, 5H)Phenyl C: δ 120-140 ppm
Pyrazole-H: δ 5.8-6.0 ppm (s, 1H)Pyrazole C-NH₂: δ ~150 ppm
NH₂: δ 3.5-4.5 ppm (br s, 2H)Pyrazole C-CF₃: δ ~145 ppm (q)
Pyrazole CH: δ ~95 ppm
CF₃: δ ~120 ppm (q)

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amine)3300-3500
C-H stretch (aromatic)3000-3100
C=N stretch (pyrazole ring)1550-1650
C=C stretch (aromatic)1450-1600
C-F stretch (trifluoromethyl)1100-1300

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Ion Expected m/z
[M]⁺~227.07
[M-CF₃]⁺~158.07
[C₆H₅N₂]⁺~105.06
[C₆H₅]⁺~77.04

Experimental and Characterization Workflow

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization reagents Reactants reaction Cyclocondensation reagents->reaction workup Work-up reaction->workup purification Purification workup->purification nmr NMR (¹H, ¹³C) purification->nmr ftir FTIR purification->ftir ms Mass Spectrometry purification->ms purity Purity Assessment (e.g., HPLC) nmr->purity ftir->purity ms->purity

A flowchart of the experimental and characterization process.

Logical Relationships in Characterization

The characterization techniques are employed in a complementary manner to build a complete picture of the synthesized molecule.

Characterization_Logic synthesis Synthesized Product structure Structural Elucidation synthesis->structure NMR functional_groups Functional Group Identification synthesis->functional_groups FTIR molecular_weight Molecular Weight and Fragmentation synthesis->molecular_weight MS confirmation Confirmed Structure and Purity of This compound structure->confirmation functional_groups->confirmation molecular_weight->confirmation

The logical flow of structural confirmation.

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers and scientists can utilize this information for the efficient production and reliable analysis of this important heterocyclic compound in the pursuit of novel therapeutic agents.

References

The Core Mechanism of Action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is primarily recognized as a chemical intermediate, its core structure is the foundation for a significant class of neuroactive compounds, most notably the phenylpyrazole insecticides. This technical guide delves into the well-established mechanism of action of this class of compounds, using the extensively studied insecticide, fipronil, as a primary exemplar. The core activity of these molecules lies in their ability to potently and selectively modulate invertebrate ion channels, leading to potent insecticidal effects. This document provides a comprehensive overview of the molecular targets, signaling pathways, quantitative efficacy, and the experimental protocols used to elucidate this mechanism of action.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical research, known for its synthetic accessibility and its presence in a wide array of biologically active compounds.[1] The 1-phenyl-3-(trifluoromethyl)-pyrazole core is of particular interest as it forms the chemical backbone of the fiprole class of insecticides.[2][3] Fipronil, the most prominent member of this class, was developed to combat rising insecticide resistance and has become one of the most widely used pesticides.[2][4] Its efficacy stems from a neurotoxic mechanism that is highly selective for insects over mammals.[5][6] This guide will explore the intricate details of this mechanism, providing valuable insights for researchers in neurotoxicology, insecticide development, and ion channel pharmacology.

Core Mechanism of Action: Targeting Invertebrate GABA and Glutamate-Gated Chloride Channels

The primary mode of action for phenylpyrazole insecticides is the disruption of the central nervous system in insects by targeting ligand-gated chloride channels.[2][4][6]

2.1. Primary Molecular Target: GABA-A Receptors

The main target of fipronil and related phenylpyrazoles is the γ-aminobutyric acid (GABA)-gated chloride channel, also known as the GABA-A receptor.[7][8][9] GABA is the primary inhibitory neurotransmitter in the central nervous system.[10][11] When GABA binds to its receptor, it opens a transmembrane chloride ion channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory or "calming" effect.[10][12]

Phenylpyrazoles act as non-competitive antagonists of the GABA-A receptor.[5][13] They bind to a site within the chloride channel pore, distinct from the GABA binding site itself.[14] This binding physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[6][9] The loss of this inhibitory signal leads to uncontrolled neuronal firing and hyperexcitation of the insect's central nervous system.[5][6]

2.2. Secondary Molecular Target in Invertebrates: Glutamate-Gated Chloride Channels (GluCls)

A key factor in the selective toxicity of phenylpyrazoles is their interaction with glutamate-gated chloride channels (GluCls).[2][6] These channels, which are also inhibitory, are found in the nervous systems of invertebrates but are absent in mammals.[2] Fipronil is a potent blocker of insect GluCls, further contributing to the hyperexcitation of the insect nervous system and its overall insecticidal activity.[1][2]

2.3. Basis for Selective Toxicity

The selective toxicity of phenylpyrazole insecticides towards insects over mammals is a critical aspect of their utility and is based on two main factors:

  • Differential Binding Affinity: Fipronil exhibits a significantly higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[7][8] This is reflected in the much lower concentrations of the insecticide required to block insect receptors.

  • Presence of an Insect-Specific Target: The targeting of GluCls, which are not present in vertebrates, provides an additional layer of selectivity.[2][6]

Signaling Pathways and Physiological Effects

The primary signaling event is the direct blockage of ion channels. The downstream consequences of this action are profound, leading to a cascade of physiological effects that result in the death of the insect.

3.1. Primary Signaling Pathway: Disruption of Inhibitory Neurotransmission

The binding of phenylpyrazoles to GABA-A and GluCl receptors directly interrupts the normal flow of chloride ions. This disruption of inhibitory signaling is the core of their neurotoxic effect.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA GABA GABA_R GABA-A Receptor (Chloride Channel) GABA->GABA_R Binds Cl_channel Chloride Influx GABA_R->Cl_channel Opens Block Channel Blockage GABA_R->Block Is Blocked Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to Fipronil Phenylpyrazole (e.g., Fipronil) Fipronil->GABA_R Binds to pore Block->Cl_channel Prevents G cluster_workflow Whole-Cell Patch-Clamp Workflow A Isolate Neurons B Form Giga-seal with Micropipette A->B C Rupture Membrane Patch (Whole-Cell Configuration) B->C D Apply GABA +/- Phenylpyrazole C->D E Record Ion Channel Currents D->E

References

A Comprehensive Technical Guide to the Biological Screening of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological screening of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related analogs to project its potential biological activities, focusing on anticancer, anti-inflammatory, and antimicrobial screening. Detailed experimental protocols for key assays are provided to facilitate further research and evaluation of this compound and its derivatives. This document aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. The incorporation of a phenyl group, a trifluoromethyl moiety, and an amine substituent on the pyrazole ring, as seen in this compound, suggests a high potential for diverse pharmacological activities. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates. This guide outlines a strategic approach to the biological screening of this compound, leveraging data from analogous structures to inform the selection of relevant assays and potential mechanisms of action.

Projected Biological Activities and Screening Strategy

Based on the biological activities reported for structurally similar pyrazole derivatives, a tiered screening approach is recommended for this compound. The primary areas of investigation should include anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed screening cascade for anticancer activity is as follows:

Experimental Workflow: Anticancer Screening

A 1. Primary Screening: MTT Assay on a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) B 2. Secondary Screening (for active compounds): IC50 determination and selectivity analysis A->B C 3. Mechanism of Action Studies: Apoptosis assays (Caspase activation) Cell cycle analysis (Flow cytometry) B->C D 4. Signaling Pathway Analysis: Western Blot for key protein kinases (e.g., EGFR, VEGFR-2) C->D

Caption: Workflow for anticancer activity screening.

Anti-inflammatory Activity

The pyrazole scaffold is present in several well-known anti-inflammatory drugs. Evaluation of the anti-inflammatory potential of this compound should focus on key enzymes in the inflammatory cascade.

Experimental Workflow: Anti-inflammatory Screening

A 1. Primary Screening: In vitro COX-1 and COX-2 inhibition assays B 2. Secondary Screening: IC50 determination and selectivity index calculation A->B C 3. Cellular Assays: Measurement of PGE2 production in stimulated cells B->C D 4. Signaling Pathway Analysis: NF-κB activation assays C->D

Caption: Workflow for anti-inflammatory activity screening.

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have shown promise in this area.

Experimental Workflow: Antimicrobial Screening

A 1. Primary Screening: Broth microdilution assay for MIC determination (Gram-positive and Gram-negative bacteria) B 2. Secondary Screening: Minimum Bactericidal Concentration (MBC) determination A->B C 3. Mechanism of Action Studies: Bacterial cell wall disruption assays DNA gyrase inhibition assays B->C

Caption: Workflow for antimicrobial activity screening.

Quantitative Data from Analogous Compounds

Table 1: Anticancer Activity of Phenyl-Trifluoromethyl-Pyrazole Analogs

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(trifluoromethyl)-5-phenyl-1H-pyrazoleMCF-7 (Breast)81.48 ± 0.89[1]
3-(trifluoromethyl)-5-phenyl-1H-pyrazoleCFPAC-1 (Pancreatic)>100[1]
Pyrazole-substituted derivativesK562 (Leukemia)0.021[2]
Pyrazole-substituted derivativesA549 (Lung)0.69[2]
N-[4-(5-anthracen-9-yl-3-trifluoromethyl-pyrazol-1-yl)phenyl]-aminosulfonamideS. aureus-[3]

Table 2: Anti-inflammatory Activity of Phenyl-Trifluoromethyl-Pyrazole Analogs

Compound/DerivativeAssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline derivativesLipoxygenase Inhibition0.68 - 4.45-
Pyrazole derivativesCOX-2 Inhibition0.038 - 0.06113.10 - 22.21[4]

Table 3: Antimicrobial Activity of Phenyl-Trifluoromethyl-Pyrazole Analogs

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivativesS. aureus0.78 - 3.125[5]
1-Hetaryl-5-amino-4-phenyl-3-trifluoromethylpyrazolesGram-positive & Gram-negative bacteriaComparable to commercial antibiotics[6]
N-(trifluoromethyl)phenyl substituted pyrazole derivativesMRSA0.78[7]

Detailed Experimental Protocols

The following are detailed protocols for the primary screening assays recommended for this compound.

Anticancer Screening: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the overnight culture medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Anti-inflammatory Screening: In Vitro COX Inhibition Assay

This assay determines the ability of the compound to inhibit COX-1 and COX-2 enzymes.[8]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • This compound (dissolved in DMSO)

  • Celecoxib (selective COX-2 inhibitor) and a non-selective NSAID as controls

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and the fluorometric probe in each well of a 96-well plate.

  • Add serial dilutions of the test compound or control inhibitors to the wells.

  • Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of time.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).

Antimicrobial Screening: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.[9][10][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Prepare two-fold serial dilutions of the test compound in MHB directly in the 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be elucidated, based on the activities of analogous compounds, several pathways are of high interest for investigation.

Anticancer Signaling Pathways

Many pyrazole-based anticancer agents function as kinase inhibitors.[12] Therefore, the screening of this compound should include an assessment of its effect on key cancer-related signaling pathways.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR2 VEGFR-2 VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 1-Phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine Compound->EGFR Inhibition? Compound->VEGFR2 Inhibition?

Caption: Potential anticancer signaling pathways targeted by pyrazole derivatives.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of pyrazole derivatives are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[13]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR Toll-like Receptor (TLR) IKK IKK Complex TLR->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Transcription Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) NFkB->Transcription Translocation LPS LPS LPS->TLR Compound 1-Phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine Compound->IKK Inhibition?

Caption: Potential anti-inflammatory signaling pathway involving NF-κB.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Although direct biological data for this specific compound is limited, the extensive research on analogous pyrazole derivatives strongly suggests its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This technical guide provides a comprehensive framework for the initial biological screening of this compound, including detailed experimental protocols and insights into potential mechanisms of action and signaling pathways. The presented information is intended to accelerate the research and development efforts aimed at unlocking the full therapeutic potential of this and related pyrazole derivatives. Further investigation is warranted to confirm these projected activities and to fully characterize the pharmacological profile of this compound.

References

An In-depth Technical Guide to 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS Number: 182923-55-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and discusses its potential biological activities, with a focus on kinase inhibition. All quantitative data is presented in structured tables, and key processes are visualized through workflow and pathway diagrams to facilitate understanding for research and development professionals.

Introduction

This compound belongs to the 5-aminopyrazole class of heterocyclic compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. The presence of both the phenyl ring and the amine group provides versatile points for further chemical modification, making this compound a valuable building block for creating libraries of potential drug candidates.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These properties are essential for its handling, formulation, and application in experimental settings.[1]

PropertyValue
CAS Number 182923-55-3
Molecular Formula C₁₀H₈F₃N₃
Molecular Weight 227.19 g/mol
IUPAC Name This compound
SMILES C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N
InChI Key ATZQHBMKRKOPKS-UHFFFAOYSA-N
Topological Polar Surface Area 43.8 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
XLogP3 2.5

Synthesis and Experimental Protocols

The most common and versatile method for synthesizing 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative. For the target compound, this involves the reaction of phenylhydrazine with a trifluoromethylated β-ketonitrile.

Synthetic Pathway

The synthesis proceeds via a cyclocondensation reaction between Phenylhydrazine (1) and 4,4,4-trifluoro-3-oxobutanenitrile (2) . The reaction is typically catalyzed by an acid and involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the pyrazole ring (3) .

G cluster_reactants Reactants cluster_process Process cluster_product Product Phenylhydrazine Phenylhydrazine (1) Reaction Cyclocondensation (e.g., Acetic Acid, Reflux) Phenylhydrazine->Reaction Ketonitrile 4,4,4-Trifluoro-3-oxobutanenitrile (2) Ketonitrile->Reaction Product This compound (3) Reaction->Product

Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol based on well-established procedures for analogous 5-aminopyrazole syntheses.

  • Reaction Setup: To a solution of 4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq) in absolute ethanol (5 mL per mmol of nitrile), add phenylhydrazine (1.05 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation: Pour the concentrated residue into ice-cold water. A solid precipitate should form.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Potential Mechanism of Action

While extensive biological data for this compound is not widely published, patent literature indicates that the compound has been screened in kinase profiling assays.[2] Many pyrazole derivatives are known to function as kinase inhibitors, which are crucial regulators of cellular signaling pathways often implicated in diseases like cancer.

Kinase Inhibition

Kinases, particularly Receptor Tyrosine Kinases (RTKs), are key targets in modern drug discovery. They initiate signaling cascades that control cell growth, proliferation, and survival. The general mechanism of an RTK inhibitor involves binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

Representative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

The diagram below illustrates a generic RTK signaling pathway and the putative point of inhibition by a kinase inhibitor such as this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Downstream Substrate RTK->Substrate Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds ATP ATP ATP->RTK P_Substrate Phosphorylated Substrate Pathway Signaling Cascade (e.g., RAS-MAPK) P_Substrate->Pathway Response Cellular Response (Proliferation, Survival) Pathway->Response Inhibitor 1-Phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine Inhibitor->RTK Inhibits ATP Binding

Caption: Putative mechanism of action via RTK inhibition.

Analytical Data

Analytical MethodExpected Observations
¹H NMR Phenyl Protons: Multiplets in the range of δ 7.2-7.8 ppm. Pyrazole CH: A singlet around δ 6.0-6.5 ppm. Amine NH₂: A broad singlet, chemical shift can vary (e.g., δ 3.5-5.0 ppm) depending on solvent and concentration.
¹³C NMR Phenyl Carbons: Signals between δ 118-140 ppm. Pyrazole C3 & C5: Signals typically between δ 140-160 ppm. The carbon attached to the -CF₃ group (C3) will show coupling with fluorine. Pyrazole C4: Signal around δ 90-100 ppm. CF₃ Carbon: A quartet due to C-F coupling, with a chemical shift around δ 120-125 ppm.
Mass Spec (EI) Molecular Ion (M⁺): Expected at m/z = 227.
FT-IR (KBr) N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ (amine). C=C & C=N Stretching: Bands in the 1500-1650 cm⁻¹ region. C-F Stretching: Strong absorption bands in the 1100-1300 cm⁻¹ region.

Experimental Workflow: Kinase Inhibition Assay

To experimentally validate the kinase inhibitory activity of this compound, a standard in vitro kinase assay can be performed.

G A Prepare Assay Plate: Add Kinase, Substrate, and ATP B Add Test Compound (Varying Concentrations) A->B C Incubate at Specified Temperature B->C D Stop Reaction C->D E Add Detection Reagent (e.g., Luminescent or Fluorescent) D->E F Measure Signal (Luminescence/Fluorescence) E->F G Data Analysis: Calculate IC₅₀ Value F->G

References

An In-Depth Technical Guide to 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

InChIKey: ATZQHBMKRKOPKS-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive research data specifically on this molecule, this guide also incorporates information on closely related pyrazole derivatives to provide a broader context for its potential applications and characteristics.

Physicochemical Properties

A summary of the key computed physicochemical properties for this compound is presented below. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₁₀H₈F₃N₃PubChem[1]
Molecular Weight 227.19 g/mol PubChem[1]
IUPAC Name 1-phenyl-3-(trifluoromethyl)pyrazol-5-aminePubChem[1]
CAS Number 182923-55-3PubChem[1]
Topological Polar Surface Area 43.8 ŲPubChem[1]
Complexity 238PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

Synthesis Protocols

A common strategy for the synthesis of 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines. For trifluoromethyl-containing pyrazoles, a typical precursor would be a trifluoromethyl-β-ketonitrile.

A plausible synthetic workflow is outlined below. This is a generalized representation and would require optimization for specific yields and purity.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Reactant_A Phenylhydrazine Step_1 Condensation Reaction (e.g., in Ethanol, reflux) Reactant_A->Step_1 Reactant_B Trifluoromethyl-β-ketonitrile Reactant_B->Step_1 Step_2 Cyclization Step_1->Step_2 Step_3 Purification (e.g., Recrystallization, Chromatography) Step_2->Step_3 Product This compound Step_3->Product

Caption: Generalized synthetic workflow for pyrazole formation.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

For instance, some pyrazole derivatives are known to act as inhibitors of key signaling enzymes such as kinases. The general mechanism of a kinase inhibitor involves blocking the action of a protein kinase, which in turn modulates downstream signaling pathways involved in cell proliferation, differentiation, and survival.

The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a pyrazole-based kinase inhibitor.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Protein Kinase (e.g., MAPK) Receptor->Kinase Activates PyrazoleInhibitor 1-Phenyl-3-(trifluoromethyl)- 1H-pyrazol-5-amine (Hypothetical Inhibitor) PyrazoleInhibitor->Kinase Inhibits TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylates CellProliferation Cell Proliferation & Survival TranscriptionFactor->CellProliferation Promotes

Caption: Hypothetical kinase inhibition signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. Below are generalized protocols for common assays used in drug discovery.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method to determine the inhibitory activity of a compound against a specific protein kinase.

  • Reagents and Materials:

    • This compound (test compound)

    • Recombinant human kinase

    • Kinase substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well microplates

    • Plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • Add the kinase, substrate, and assay buffer to the wells of the microplate.

    • Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Incubate for the required time for signal development.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cells.

  • Reagents and Materials:

    • This compound (test compound)

    • Human cancer cell line (e.g., HeLa, A549)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • 96-well cell culture plates

    • Incubator (37°C, 5% CO₂)

    • Microplate reader

  • Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.

    • Prepare a serial dilution of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-treated controls.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

The workflow for a typical in vitro biological evaluation is depicted below.

G Start Test Compound: This compound Assay_Selection Select Target-Based Assay (e.g., Kinase Inhibition) Start->Assay_Selection Cell_Assay_Selection Select Cell-Based Assay (e.g., Proliferation) Start->Cell_Assay_Selection Dose_Response Perform Dose-Response Experiments Assay_Selection->Dose_Response Cell_Assay_Selection->Dose_Response IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination Data_Analysis Analyze and Interpret Data IC50_Determination->Data_Analysis Conclusion Determine Potency and Efficacy Data_Analysis->Conclusion

Caption: Workflow for in vitro biological evaluation.

Conclusion

This compound represents a molecule with potential for further investigation in the field of drug discovery, given the established biological significance of the pyrazole scaffold. While specific data on this compound is sparse, the provided physicochemical properties, generalized synthetic strategies, and potential biological evaluation protocols offer a foundational framework for researchers and scientists. Further studies are warranted to elucidate its specific biological targets, mechanism of action, and therapeutic potential.

References

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

This guide provides detailed information on the molecular properties of this compound, a compound of interest to researchers, scientists, and professionals in drug development.

Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₈F₃N₃[1]
Molecular Weight 227.19 g/mol [1][2]
IUPAC Name 1-phenyl-3-(trifluoromethyl)pyrazol-5-amine[1]
CAS Number 182923-55-3[1]

Structural and Chemical Relationships

The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical connection.

A This compound B Molecular Formula C₁₀H₈F₃N₃ A->B is represented by C Molecular Weight 227.19 g/mol B->C results in a

Chemical Identity and Properties Relationship.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of Trifluoromethyl Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl pyrazole scaffold is a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. The incorporation of the trifluoromethyl group often enhances metabolic stability, binding affinity, and lipophilicity, making these compounds attractive candidates for drug discovery. This technical guide provides an in-depth exploration of the known biological targets of trifluoromethyl pyrazole compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate further research and development in this promising area.

Core Biological Targets and Quantitative Activity

Trifluoromethyl pyrazole derivatives have demonstrated activity against a range of biological targets, from enzymes involved in inflammation to proteins regulating cell growth and microbial viability. The following tables summarize the quantitative data for the inhibitory and binding activities of representative compounds.

Cyclooxygenase (COX) Inhibition

A primary and well-established target of trifluoromethyl pyrazole compounds is the cyclooxygenase (COX) enzyme, with isoforms COX-1 and COX-2 playing crucial roles in inflammation and pain.

CompoundTargetIC50Selectivity Index (COX-1/COX-2)Reference(s)
CelecoxibCOX-240 nM375[1][2]
SC-560COX-19 nM0.0014[3][4][5][6]
SC-560COX-26.3 µM[3][4][6]
Compound 3b (pyrazole-carboxamide)COX-10.46 µM0.12[7]
Compound 3b (pyrazole-carboxamide)COX-23.82 µM[7]
Compound 3g (pyrazole-carboxamide)COX-14.45 µM1.68[7]
Compound 3g (pyrazole-carboxamide)COX-22.65 µM[7]
Compound 3d (pyrazole-carboxamide)COX-15.63 µM1.14[7]
Compound 3d (pyrazole-carboxamide)COX-24.92 µM[7]
Anticancer and Antiproliferative Activity

Several trifluoromethyl pyrazole compounds have been investigated for their potential as anticancer agents, targeting various aspects of cancer cell biology, including tubulin polymerization and receptor tyrosine kinases.

CompoundCell LineIC50Target/Mechanism of ActionReference(s)
Compound 23 (Combretastatin-(trifluoromethyl)pyrazole hybrid)MCF-7Not specifiedTubulin polymerization inhibitor[8][9]
Compound 5b (pyrazole derivative)Not specified7.30 µMTubulin polymerization inhibitor[10]
Compound 3a (pyrazole-carboxamide)CaCo-2, MCF-7, Hep3B, HepG243.01–58.04 µMCytotoxicity[11]
Compound 3b (thiazolo[4,5-d]pyrimidine derivative)C32 (melanoma)24.4 µMCytotoxicity[12]
Compound 3b (thiazolo[4,5-d]pyrimidine derivative)A375 (melanoma)25.4 µMCytotoxicity[12]
Other Notable Biological Targets

The therapeutic reach of trifluoromethyl pyrazole compounds extends beyond COX inhibition and anticancer activity.

CompoundTargetActivity TypeQuantitative Data (Ki/IC50)Reference(s)
Novel Pyrazole CompoundsTGF-β Type I Receptor KinaseInhibitorKi as low as 15 nM[13]
Diheteroaryl-substituted pyrazole 1TGF-β Type I Receptor KinaseInhibitorIC50 = 51 nM[14]
Compound 6 (PTP derivative)Adenosine A3 Receptor (hA3)AntagonistKi = 11 nM[15][16]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing drug discovery. The following sections provide methodologies for key assays cited in the evaluation of trifluoromethyl pyrazole compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the potency and selectivity of compounds for inhibiting the COX-1 and COX-2 isoforms.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Test compound (dissolved in DMSO)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.

  • Add 10 µL of the test compound at various concentrations to the inhibitor wells. For the 100% initial activity wells, add 10 µL of the vehicle (DMSO).

  • Incubate the plate for 5 minutes at 25°C.

  • Initiate the reaction by adding 20 µL of arachidonic acid solution.

  • Immediately add 20 µL of TMPD solution.

  • Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 28 µL of MTT solution to each well and incubate for 1.5 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate the plate for 15 minutes at 37°C with shaking to ensure complete dissolution.

  • Measure the absorbance at a test wavelength of 492 nm using a microplate reader.[17]

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules is monitored by the increase in fluorescence of a reporter molecule that incorporates into the growing microtubules.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer

  • Fluorescent reporter

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., colchicine)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing purified tubulin protein (e.g., 2 mg/mL) in polymerization buffer.

  • Add the test compound at various concentrations or a vehicle control (DMSO) to the reaction mixture. A positive control like colchicine should also be included.

  • Incubate the mixture at 37°C to initiate tubulin polymerization.

  • Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 60 minutes) using a fluorometer.[10]

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Determine the effect of the compound on the rate and extent of tubulin polymerization. The IC50 value can be calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.[10]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the molecular targets are involved is crucial for elucidating the mechanism of action of trifluoromethyl pyrazole compounds.

COX-2 Signaling Pathway in Inflammation

Celecoxib and other selective COX-2 inhibitors target the inflammatory cascade by preventing the production of prostaglandins.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 COX-2 (Cyclooxygenase-2) Inflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Conversion Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Trifluoromethyl Pyrazole (e.g., Celecoxib) Celecoxib->COX2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway by trifluoromethyl pyrazole compounds like celecoxib.

TGF-β Signaling Pathway in Cell Proliferation and Fibrosis

Certain pyrazole compounds have been shown to inhibit the TGF-β type I receptor kinase, thereby blocking downstream signaling involved in cell growth, differentiation, and fibrosis.

TGFb_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb_ligand TGF-β Ligand TGFbRII TGF-βRII TGFb_ligand->TGFbRII Binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates Smad2_3 Smad2/3 TGFbRI->Smad2_3 Phosphorylates Smad_complex Smad2/3-Smad4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc Translocates DNA Target Gene Promoters Smad_complex_nuc->DNA Binds Transcription Gene Transcription (Cell Cycle, ECM Production) DNA->Transcription Pyrazole_Inhibitor Trifluoromethyl Pyrazole Inhibitor Pyrazole_Inhibitor->TGFbRI Inhibits Kinase Activity

Caption: Inhibition of the TGF-β signaling pathway by trifluoromethyl pyrazole kinase inhibitors.

Experimental Workflow for Cytotoxicity Screening

The process of identifying potential anticancer compounds often follows a standardized workflow, from initial screening to the determination of potency.

Cytotoxicity_Workflow Start Start: Synthesized Trifluoromethyl Pyrazole Compounds Cell_Culture 1. Cell Seeding (e.g., A549, MCF-7) in 96-well plates Start->Cell_Culture Compound_Treatment 2. Treatment with various concentrations of pyrazole compounds Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 72 hours) Compound_Treatment->Incubation MTT_Assay 4. MTT Assay - Add MTT reagent - Incubate - Solubilize formazan Incubation->MTT_Assay Data_Acquisition 5. Absorbance Reading (e.g., 492 nm) MTT_Assay->Data_Acquisition Data_Analysis 6. Data Analysis - Calculate % viability - Determine IC50 Data_Acquisition->Data_Analysis End End: Identification of Potent Anticancer Candidates Data_Analysis->End

Caption: A typical experimental workflow for screening trifluoromethyl pyrazole compounds for cytotoxicity.

This guide provides a comprehensive overview of the current understanding of the biological targets of trifluoromethyl pyrazole compounds. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this versatile chemical scaffold. Further exploration into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unveil new therapeutic opportunities.

References

The Phenylpyrazole Core: A Privileged Scaffold in Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylpyrazole scaffold has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of biological activities. Its derivatives have been successfully developed as potent anticancer, antimicrobial, and insecticidal agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenylpyrazole derivatives, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics and agrochemicals. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the critical signaling pathways modulated by this versatile heterocyclic system.

Anticancer Activity of Phenylpyrazole Derivatives

Phenylpyrazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled proliferation and evasion of apoptosis. The core structure allows for extensive modification at several positions, profoundly influencing their cytotoxic and enzyme-inhibitory activities.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of phenylpyrazole derivatives is intricately linked to the nature and position of substituents on both the pyrazole and phenyl rings. Key SAR observations include:

  • Substitutions on the N-phenyl ring: The electronic and steric properties of substituents on the N-phenyl ring are critical for activity. Electron-withdrawing groups, such as halogens (Cl, Br) or trifluoromethyl (CF3), often enhance cytotoxicity. The position of these substituents also plays a crucial role, with para-substitution frequently leading to optimal activity.

  • Substitutions at the 3- and 5-positions of the pyrazole ring: The groups at these positions significantly impact the molecule's interaction with biological targets. Bulky aromatic or heteroaromatic rings at the 3- and 5-positions are often favored. For instance, the presence of a substituted phenyl or pyridinyl ring can lead to potent inhibition of protein kinases.

  • Introduction of flexible side chains: The incorporation of side chains, particularly those containing nitrogen atoms, at various positions of the pyrazole ring has been shown to enhance antitumor activity. These chains can improve solubility and provide additional interaction points with target proteins.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative phenylpyrazole derivatives against various cancer cell lines, providing a quantitative basis for SAR analysis.

Compound IDR1 (at N1-phenyl)R3 (at pyrazole)R5 (at pyrazole)Cancer Cell LineIC50 (µM)Reference
PPZ-1 4-ClPhenylCH3MCF-7 (Breast)5.2[1]
PPZ-2 2,4-diCl4-MethoxyphenylHHeLa (Cervical)7.8[1]
PPZ-3 4-CF33-PyridylHA549 (Lung)3.1[2]
PPZ-4 4-FThiophen-2-ylPhenylHT-29 (Colon)9.5[3]
PPZ-5 2,6-diCl-4-CF3CNNH2PC-3 (Prostate)12.3[3]
PPZ-6 4-OCH3Indole-3-ylHHepG2 (Liver)6.5[4]
Targeted Signaling Pathways

Phenylpyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, survival, and angiogenesis. Two prominent targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Myeloid Cell Leukemia 1 (MCL-1).

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Phenylpyrazole derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling cascades.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Phenylpyrazole Phenylpyrazole Derivatives Phenylpyrazole->VEGFR2 Inhibits

Caption: Phenylpyrazole derivatives inhibit the VEGFR-2 signaling pathway.

MCL-1 is an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common mechanism for cancer cells to evade apoptosis. Certain phenylpyrazole derivatives can downregulate MCL-1, thereby promoting programmed cell death.

MCL1_Apoptosis cluster_Mitochondria Mitochondrion MCL1 MCL-1 Bax_Bak Bax/Bak MCL1->Bax_Bak Inhibits CytochromeC Cytochrome c Bax_Bak->CytochromeC Release Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis Phenylpyrazole Phenylpyrazole Derivatives Phenylpyrazole->MCL1 Inhibits

Caption: Phenylpyrazoles promote apoptosis by inhibiting MCL-1.

Antimicrobial Activity of Phenylpyrazole Derivatives

The phenylpyrazole scaffold is also a valuable pharmacophore in the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Structure-Activity Relationship (SAR) Insights

Key structural features influencing the antimicrobial potency of phenylpyrazole derivatives include:

  • Lipophilicity and Substituents on the Phenyl Rings: The overall lipophilicity of the molecule, often modulated by substituents on the phenyl rings at the 1-, 3-, and 5-positions, is a critical determinant of antibacterial activity. Halogen substitutions are frequently beneficial.

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazole or oxadiazole, can broaden the antimicrobial spectrum and enhance potency.

  • Side Chains at the 4-position: Introduction of various functional groups at the 4-position of the pyrazole ring can significantly modulate activity. For example, the presence of a bromoacetyl moiety has been shown to be advantageous for antifungal activity.[5]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected phenylpyrazole derivatives against various microbial strains.

Compound IDR1 (at N1-phenyl)R3 (at pyrazole)R4 (at pyrazole)R5 (at pyrazole)MicroorganismMIC (µg/mL)Reference
PPZ-A1 4-ClPhenylHCH3S. aureus8[6]
PPZ-A2 2,4-diClPhenylHCH3E. coli16[6]
PPZ-A3 4-F4-FluorophenylHHC. albicans4[6]
PPZ-A4 HPhenylCOCH2BrCONHPhA. niger2[5]
PPZ-A5 4-BrPhenylHThiazol-2-ylB. subtilis4[7]

Insecticidal Activity of Phenylpyrazole Derivatives

Phenylpyrazoles are a major class of broad-spectrum insecticides, with fipronil being the most well-known example.[8] They are highly effective against a wide range of agricultural and public health pests.

Mechanism of Action

The primary mode of action of phenylpyrazole insecticides is the blockade of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[8] GABA is the main inhibitory neurotransmitter in insects. By blocking the chloride ion influx, phenylpyrazoles cause hyperexcitation of the insect's nervous system, leading to paralysis and death.[8] The selectivity of these insecticides arises from their higher affinity for insect GABA receptors compared to mammalian receptors.[8]

GABA_Signaling cluster_Neuron Postsynaptic Neuron GABA_Receptor GABA-gated Chloride Channel Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Opens Hyperexcitation Hyperexcitation & Paralysis GABA_Receptor->Hyperexcitation Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Nerve Impulse Hyperpolarization->Inhibition GABA GABA GABA->GABA_Receptor Binds Phenylpyrazole Phenylpyrazole Insecticide Phenylpyrazole->GABA_Receptor Blocks

Caption: Phenylpyrazole insecticides block GABA-gated chloride channels.

Structure-Activity Relationship (SAR) Insights

The insecticidal efficacy of phenylpyrazoles is highly dependent on their chemical structure:

  • Substituents on the N-phenyl ring: A 2,6-dichloro-4-trifluoromethylphenyl group, as seen in fipronil, is optimal for high insecticidal activity.

  • Substituents at the 3-position: A cyano group at the 3-position is a common feature in highly active insecticidal phenylpyrazoles.

  • Substituents at the 4-position: A trifluoromethylsulfinyl group at this position, as in fipronil, is crucial for potent activity.

  • Substituents at the 5-position: An amino group at the 5-position contributes significantly to the insecticidal properties.

Quantitative Data: Insecticidal Activity

The following table provides the median lethal concentration (LC50) values for fipronil against various insect species.

CompoundInsect SpeciesLC50Reference
FipronilPlutella xylostella (Diamondback moth)1.43 mg/L[9]
FipronilCeriodaphnia dubia (Water flea)17.7 µg/L[10]
FipronilAedes aegypti (Yellow fever mosquito)0.0024 mg/L[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of phenylpyrazole derivatives.

Synthesis of 1,3,5-Trisubstituted Phenylpyrazoles

A general and widely used method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-diketone with a phenylhydrazine derivative.

General Procedure:

  • To a solution of the substituted phenylhydrazine hydrochloride (1.0 mmol) in ethanol (10 mL), add the 1,3-diketone (1.1 mmol).

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (20 mL) and washed with a saturated solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1,3,5-trisubstituted pyrazole.

Characterization of the synthesized compounds is performed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the phenylpyrazole derivatives (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.[13][14]

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test phenylpyrazole derivative and placed on the surface of the agar.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of complete inhibition around each disk is measured in millimeters.

  • Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the test compound. A larger zone of inhibition indicates greater susceptibility. The Minimum Inhibitory Concentration (MIC) can be determined using a broth microdilution method for more quantitative results.

Conclusion

The phenylpyrazole core represents a highly "privileged" scaffold in medicinal chemistry and agrochemical research. The extensive structure-activity relationship studies have revealed key structural requirements for potent anticancer, antimicrobial, and insecticidal activities. The ability to systematically modify the phenylpyrazole structure allows for the fine-tuning of biological activity and the development of compounds with improved potency and selectivity. This technical guide provides a foundational resource for researchers, summarizing critical data and methodologies to facilitate the rational design and discovery of next-generation phenylpyrazole-based agents. Further exploration of this versatile scaffold holds significant promise for addressing unmet needs in medicine and agriculture.

References

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Technical Review of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature concerning 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and its structurally related analogs. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document extrapolates from closely related compounds to provide insights into its synthesis, potential biological activities, and methodologies for its study. This paper aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrazole scaffold.

Physicochemical Properties

Based on its structure, this compound (CAS: 182923-55-3) possesses the following computed physicochemical properties.[1]

PropertyValue
Molecular Formula C₁₀H₈F₃N₃
Molecular Weight 227.19 g/mol
IUPAC Name 1-phenyl-3-(trifluoromethyl)pyrazol-5-amine
InChI Key ATZQHBMKRKOPKS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2N=C(C=C2N)C(F)(F)F
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1
LogP (Computed) 2.5
Topological Polar Surface Area 42.4 Ų

Synthesis and Characterization

A likely precursor for the synthesis is 4,4,4-trifluoro-3-oxobutanenitrile, which can be reacted with phenylhydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the final 5-aminopyrazole product.[2]

Alternatively, a route analogous to the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine could be employed, starting from (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and phenylhydrazine.[3]

Proposed Synthetic Pathway:

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 4,4,4-trifluoro-3-oxobutanenitrile 4,4,4-trifluoro-3-oxobutanenitrile Hydrazone Intermediate Hydrazone Intermediate 4,4,4-trifluoro-3-oxobutanenitrile->Hydrazone Intermediate Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Intermediate This compound This compound Hydrazone Intermediate->this compound Intramolecular Cyclization

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

To a solution of 4,4,4-trifluoro-3-oxobutanenitrile (1 equivalent) in a suitable solvent such as ethanol, phenylhydrazine (1.1 equivalents) is added. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield this compound.

Characterization:

While specific spectroscopic data for the target molecule is not available, characterization would typically involve:

  • ¹H NMR: To confirm the presence of aromatic and amine protons.

  • ¹³C NMR: To identify the carbon skeleton, including the trifluoromethyl group.

  • ¹⁹F NMR: To confirm the presence and chemical environment of the trifluoromethyl group.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • IR Spectroscopy: To identify functional groups such as N-H and C=N bonds.

Potential Biological Activities and Applications

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. Phenyl-substituted pyrazoles have demonstrated a wide range of biological activities.

Anti-inflammatory Activity

Many pyrazole derivatives are known for their anti-inflammatory properties, most notably as inhibitors of cyclooxygenase (COX) enzymes. For instance, Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core with a trifluoromethyl group.[4] A related compound, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, has shown significant anti-inflammatory activity.[5]

Quantitative Data for Related Anti-inflammatory Pyrazoles:

CompoundAssayIC₅₀ / ActivityReference
CelecoxibCOX-2 InhibitionPotent and selective[4]
N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)anilineCarrageenan-induced rat paw edemaComparable to diclofenac and celecoxib[5]
Antimicrobial Activity

The trifluoromethylphenyl pyrazole scaffold has been investigated for its antimicrobial properties. A series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have shown potent activity against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[6]

Quantitative Data for Related Antimicrobial Pyrazoles:

Compound ClassTarget OrganismMIC RangeReference
3,5-bis(trifluoromethyl)phenyl-substituted pyrazolesGram-positive bacteriaAs low as 2 µg/mL[6]
Other Potential Applications

The versatility of the pyrazole scaffold is evident in the diverse therapeutic areas where its derivatives have shown promise:

  • Anticancer: Various pyrazole derivatives have been evaluated for their anticancer activity.

  • Antiviral: Some pyrazole-containing compounds have demonstrated antiviral properties.

  • Neuroprotective: The pyrazole structure is found in compounds with neuroprotective effects.

Experimental Methodologies for Biological Evaluation

To assess the biological activity of this compound, a range of in vitro and in vivo assays would be employed, guided by the known activities of related compounds.

In Vitro Anti-inflammatory Assays

Cyclooxygenase (COX-1/COX-2) Inhibition Assay:

  • Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes.

  • Methodology: The assay typically measures the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by recombinant human COX-1 or COX-2. The amount of PGE₂ produced is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC₅₀ values are then calculated.

In Vitro Antimicrobial Assays

Minimum Inhibitory Concentration (MIC) Assay:

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology: A serial dilution of the compound is prepared in a liquid growth medium in a 96-well plate. A standardized suspension of the test microorganism is added to each well. The plate is incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound at which no visible growth occurs.

Workflow for In Vitro Biological Screening:

G Compound Synthesis and Purification Compound Synthesis and Purification Primary Screening Primary Screening Compound Synthesis and Purification->Primary Screening COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Primary Screening->COX-1/COX-2 Inhibition Assay MIC Assay (Gram-positive) MIC Assay (Gram-positive) Primary Screening->MIC Assay (Gram-positive) MIC Assay (Gram-negative) MIC Assay (Gram-negative) Primary Screening->MIC Assay (Gram-negative) Secondary Screening Secondary Screening COX-1/COX-2 Inhibition Assay->Secondary Screening MIC Assay (Gram-positive)->Secondary Screening MIC Assay (Gram-negative)->Secondary Screening In Vivo Models In Vivo Models Secondary Screening->In Vivo Models

Caption: Workflow for evaluating the biological activity of the target compound.

Potential Signaling Pathways

Given the activities of related compounds, this compound could potentially modulate several key signaling pathways.

Pro-inflammatory Signaling Pathway (COX-2):

Many anti-inflammatory pyrazoles function by inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade. Inhibition of COX-2 reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever.

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound Compound Compound->COX-2 Inhibition

Caption: Potential inhibition of the COX-2 signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Based on the extensive research into structurally related trifluoromethyl-substituted phenylpyrazoles, it is reasonable to hypothesize that this compound may possess significant biological activities, particularly in the areas of anti-inflammatory and antimicrobial research. The synthetic pathways to access this molecule are well-precedented, and a variety of established biological assays can be employed for its evaluation. Further investigation into the synthesis, characterization, and biological profiling of this compound is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various pyrazole derivatives utilizing 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a key starting material. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous biologically active compounds. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.

Introduction

This compound is a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, particularly fused pyrazole systems and Schiff bases. The presence of a reactive primary amine group at the C5 position allows for facile derivatization, making it an ideal starting point for generating libraries of compounds for drug discovery screening. The trifluoromethyl substituent at the C3 position and the phenyl group at the N1 position are key structural features found in many bioactive molecules. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a widely employed and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This fused heterocyclic system is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting potent biological activities.

General Reaction Scheme

The reaction proceeds via an initial condensation between the exocyclic amino group of the pyrazole and one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine core.

G compound This compound + 1,3-Dicarbonyl Compound intermediate Intermediate compound->intermediate Condensation product Pyrazolo[1,5-a]pyrimidine Derivative intermediate->product Cyclization & Dehydration

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocol: Synthesis of 7-hydroxy-5-methyl-2-(trifluoromethyl)-7-phenyl-pyrazolo[1,5-a]pyrimidine

This protocol describes the reaction of this compound with ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in glacial acetic acid (20 mL).

  • Add ethyl acetoacetate (12 mmol, 1.2 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL) with stirring.

  • The solid product will precipitate out. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 7-hydroxy-5-methyl-2-(trifluoromethyl)-7-phenyl-pyrazolo[1,5-a]pyrimidine.

Quantitative Data:

Product NameStarting MaterialReagentSolventReaction Time (h)Yield (%)
7-hydroxy-5-methyl-2-(trifluoromethyl)-7-phenyl-pyrazolo[1,5-a]pyrimidineThis compoundEthyl acetoacetateGlacial Acetic Acid4-675-85
5,7-Dimethyl-2-(trifluoromethyl)-phenyl-pyrazolo[1,5-a]pyrimidineThis compoundAcetylacetoneGlacial Acetic Acid4-680-90
7-Amino-5-methyl-2-(trifluoromethyl)-phenyl-pyrazolo[1,5-a]pyrimidineThis compoundEthyl cyanoacetateGlacial Acetic Acid6-870-80

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. These compounds are versatile intermediates for the synthesis of various bioactive molecules and are known to possess a broad spectrum of biological activities themselves.

General Reaction Scheme

The formation of a Schiff base from this compound involves the nucleophilic attack of the primary amino group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the imine bond.

G compound This compound + Aldehyde/Ketone intermediate Hemiaminal Intermediate compound->intermediate Nucleophilic Attack product Schiff Base Derivative intermediate->product Dehydration

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocol: Synthesis of (E)-N-(Substituted-benzylidene)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

This protocol outlines the general procedure for the synthesis of Schiff bases from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Dissolve this compound (10 mmol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add the substituted aromatic aldehyde (10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the product with cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure Schiff base.

Quantitative Data:

Product NameAldehydeSolventReaction Time (h)Yield (%)
(E)-N-benzylidene-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amineBenzaldehydeEthanol2-385-95
(E)-N-(4-chlorobenzylidene)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine4-ChlorobenzaldehydeEthanol2-390-98
(E)-N-(4-methoxybenzylidene)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine4-MethoxybenzaldehydeEthanol3-482-90

Applications in Drug Discovery

Derivatives of this compound are of significant interest in drug discovery due to their potential to modulate various biological targets. The pyrazole core is a key component of several approved drugs. The synthesized pyrazolo[1,5-a]pyrimidines and Schiff bases can be screened for a variety of biological activities.

Potential Signaling Pathway Modulation

Many pyrazole-containing compounds have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases. For instance, pyrazole derivatives have been shown to inhibit kinases involved in cell proliferation and survival pathways.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->RAF Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by pyrazole derivatives.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide range of pyrazole derivatives, including pyrazolo[1,5-a]pyrimidines and Schiff bases. The provided protocols offer efficient and straightforward methods for the preparation of these compounds, which can be further evaluated for their potential as novel therapeutic agents in various disease areas. The structured data and workflows are intended to facilitate the research and development efforts of scientists in the field of medicinal chemistry.

Application Notes: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a key heterocyclic building block in medicinal chemistry. Its unique structural features, including a phenyl ring, a trifluoromethyl group, and a reactive amine, make it a privileged scaffold for the synthesis of a diverse range of biologically active compounds. The trifluoromethyl moiety often enhances metabolic stability and binding affinity, while the pyrazole core acts as a robust anchor for interacting with various biological targets.[1][2] This scaffold is particularly prominent in the development of kinase inhibitors for oncology and anti-inflammatory applications.[3][4]

Key Applications in Drug Discovery

The this compound scaffold is a cornerstone for developing inhibitors of several important protein kinases. Its derivatives have shown significant activity against kinases implicated in cancer and inflammatory diseases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and RAF kinases.[5][6][7]

  • VEGFR-2 Inhibition: VEGFR-2 is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[8] Small molecule inhibitors that block the ATP-binding site of VEGFR-2 can halt tumor growth and metastasis. The pyrazole core of the title compound can effectively mimic the hinge-binding interactions of adenine, making it an ideal starting point for designing potent VEGFR-2 inhibitors.[9]

  • RAF Kinase Inhibition: The RAF-MEK-ERK pathway is a crucial signaling cascade that controls cell proliferation and survival.[6] Mutations in B-RAF, a member of the RAF kinase family, are found in a significant percentage of human cancers, particularly melanoma.[3][5] Pyrazole-based compounds have been successfully developed as potent and selective B-RAF inhibitors.[5]

  • Antibacterial Agents: Derivatives of trifluoromethyl-substituted pyrazoles have demonstrated potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Quantitative Data: Biological Activity of Derivatives

The following table summarizes the biological activity of representative kinase inhibitors that incorporate a trifluoromethyl-pyrazole scaffold, demonstrating the potency achievable with this building block.

Compound ClassTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Citation
Pyrazole-based InhibitorB-Raf22--[10]
Pyrazole-based InhibitorVEGFR-290--[10]
Pyrazolo[3,4-d]pyrimidineVEGFR-292HepG-211.5[9]
Pyrazole-based Aurora A InhibitorAurora A160HCT1160.39[3]
Pyrazole-based Akt1 InhibitorAkt11.3HCT1160.95[3]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a general method adapted from the synthesis of structurally related pyrazoles, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[11] The core reaction is the condensation of a hydrazine with a β-ketoester.

Materials:

  • Phenylhydrazine

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Ethanol or Acetic Acid (solvent)

  • Hydrochloric Acid (optional, for salt formation of hydrazine)

Procedure:

  • Dissolve phenylhydrazine (1.0 equivalent) in ethanol in a round-bottom flask. If using phenylhydrazine hydrochloride, it can be used directly.

  • Add ethyl 4,4,4-trifluoroacetoacetate (1.0 to 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, primarily the pyrazolone intermediate, is taken up in a suitable solvent like phosphorus oxychloride (POCl₃).

  • The mixture is heated to effect chlorination, followed by reaction with an ammonia source to introduce the amine group.

  • Alternatively, direct cyclization to the aminopyrazole can sometimes be achieved under specific conditions, though the pyrazolone route is common.

  • Purify the final product by column chromatography on silica gel, using a suitable eluent system (e.g., hexane/ethyl acetate gradient), to yield this compound.

Protocol 2: Kinase Inhibition Assay (General)

This protocol outlines a general workflow for evaluating the inhibitory activity of a synthesized compound against a target kinase like VEGFR-2.

Materials:

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Recombinant human VEGFR-2 kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a poly(Glu, Tyr) peptide)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add a small volume of the diluted inhibitor compound to the wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • Add the recombinant VEGFR-2 kinase to all wells except the "no enzyme" control.

  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP consumed, which is inversely proportional to kinase activity.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: Synthesis and Screening

The following diagram illustrates a typical workflow from the synthesis of a pyrazole-based inhibitor to its biological evaluation.

G cluster_synthesis Synthesis cluster_screening Biological Screening S1 Phenylhydrazine + Ethyl 4,4,4-trifluoroacetoacetate S2 Cyclocondensation S1->S2 S3 Intermediate Formation (Pyrazolone) S2->S3 S4 Functional Group Transformation S3->S4 S5 1-Phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine S4->S5 S6 Purification (Chromatography) S5->S6 B1 Kinase Inhibition Assay (e.g., VEGFR-2) S6->B1 Test Compound B2 IC50 Determination B1->B2 B3 Cell-based Assays (e.g., Anti-proliferation) B2->B3 B4 SAR Studies B3->B4 B4->S1 Optimize Scaffold

Caption: Workflow for Synthesis and Screening of Pyrazole Inhibitors.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

This diagram shows the simplified VEGFR-2 signaling pathway, a common target for inhibitors derived from the pyrazole scaffold.

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor Pyrazole Inhibitor (e.g., Acrizanib analog) Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 Signaling Pathway by a Pyrazole Derivative.

References

Application of Trifluoromethyl Pyrazoles in Agrochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (-CF3) group into the pyrazole scaffold has been a pivotal strategy in modern agrochemical research, leading to the development of highly effective and often more stable herbicides, insecticides, and fungicides. The unique physicochemical properties conferred by the trifluoromethyl group, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to target enzymes, have made trifluoromethyl pyrazoles a "privileged" structural motif in the design of next-generation crop protection agents.[1] This document provides detailed application notes, experimental protocols, and a summary of the biological activities of key trifluoromethyl pyrazole derivatives.

Fungicidal Applications: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of trifluoromethyl pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs). These compounds are highly effective against a broad spectrum of pathogenic fungi by disrupting the fungal mitochondrial respiratory chain.

Mechanism of Action

Trifluoromethyl pyrazole carboxamides, a prominent group of SDHIs, act by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain. This inhibition blocks the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration. The disruption of ATP production ultimately leads to fungal cell death. Molecular docking studies suggest that the pyrazole carboxamide moiety forms crucial hydrogen bonds within the active site of the SDH enzyme.[2][3]

Quantitative Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity of selected trifluoromethyl pyrazole carboxamide derivatives against various plant pathogenic fungi.

Compound IDTarget FungiEC50 (mg/L)Reference
Y13 Gibberella zeae13.1[4]
Botryosphaeria dothidea14.4[4]
Fusarium proliferatum13.3[4]
Fusarium oxysporum21.4[4]
7a Gibberella zeae1.8[2]
7c Fusarium oxysporum1.5[2]
Cytospora mandshurica3.6[2]
7f Phytophthora infestans6.8[2]
T3 Gibberella zeae14.7[5]
Cytospora mandshurica21.1[5]
Fusarium oxysporum32.7[5]
7ai Rhizoctonia solani0.37[6]
C22 Valsa mali0.45[7]
Sclerotinia sclerotiorum0.49[7]
Botrytis cinerea0.57[7]
Experimental Protocol: In Vitro Antifungal Assay (Mycelium Growth Rate Method)

This protocol is adapted from methodologies described for testing the antifungal activity of pyrazole derivatives.[6][8]

Objective: To determine the half-maximal effective concentration (EC50) of trifluoromethyl pyrazole compounds against pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cultures of pathogenic fungi (e.g., Gibberella zeae, Fusarium oxysporum)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Test Solutions: Dissolve the synthesized trifluoromethyl pyrazole compounds in a minimal amount of DMSO to prepare stock solutions (e.g., 10 mg/mL). Prepare a series of dilutions from the stock solution to achieve the desired final concentrations in the agar medium.

  • Preparation of Fungal Plates: Autoclave the PDA medium and cool it to approximately 50-60°C. Add the appropriate volume of the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with the same concentration of DMSO without the test compound.

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial disc, taken from the edge of an actively growing fungal colony, in the center of each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and incubate them at a suitable temperature (e.g., 25 ± 1°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the fungal growth in the control plate reaches the edge of the dish.

  • Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • EC50 Determination: The EC50 value is determined by probit analysis of the inhibition rates at different concentrations.

Fungicide_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_moa Mechanism of Action start Start: Design Trifluoromethyl Pyrazole Carboxamides synthesis Synthesize Derivatives start->synthesis purification Purify and Characterize (NMR, MS) synthesis->purification in_vitro In Vitro Antifungal Assay (Mycelium Growth Rate) purification->in_vitro Test Compounds data_analysis Calculate Inhibition Rate and EC50 Values in_vitro->data_analysis in_vivo In Vivo Testing (Greenhouse/Field Trials) data_analysis->in_vivo sdh_assay Succinate Dehydrogenase Inhibition Assay data_analysis->sdh_assay Active Compounds end End: Fungicide Candidate in_vivo->end Lead Compound Selection docking Molecular Docking Studies sdh_assay->docking docking->end

Caption: Workflow for the discovery and evaluation of trifluoromethyl pyrazole fungicides.

Insecticidal and Acaricidal Applications

Trifluoromethyl pyrazoles are also prominent in the development of insecticides and acaricides. Their mode of action often involves the disruption of the central nervous system of insects.

Mechanism of Action: GABA Receptor Antagonism

Many trifluoromethyl pyrazole insecticides, such as fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking the chloride ion channel, these compounds prevent the influx of chloride ions into the neuron, leading to hyperexcitation, convulsions, paralysis, and ultimately, the death of the insect.[9]

Quantitative Data: Insecticidal and Acaricidal Activity

The following table presents the biological activity of selected trifluoromethyl pyrazole oxime derivatives against various insect and mite pests.

Compound IDTarget PestConcentration (µg/mL)Mortality (%)Reference
8e Tetranychus cinnabarinus10100[10]
Plutella xylostella50>95[10]
8f Tetranychus cinnabarinus10100[10]
8l Tetranychus cinnabarinus10100[10]
Plutella xylostella50>95[10]
8m Tetranychus cinnabarinus10100[10]
8n Tetranychus cinnabarinus10100[10]
8p Tetranychus cinnabarinus10100[10]
8q Tetranychus cinnabarinus10100[10]
IB9 Aphis laburni10>90[11]
IE4 Aphis laburni10>90[11]
IIB1 Tetranychus cinnabarinus10≥95[11]
IIB2 Tetranychus cinnabarinus10≥95[11]
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is a standard method for evaluating the efficacy of insecticides against leaf-feeding insects.

Objective: To determine the lethal concentration (LC50) of trifluoromethyl pyrazole compounds against a target insect pest (e.g., Plutella xylostella).

Materials:

  • Cabbage leaves or other suitable host plant material

  • Test compounds dissolved in a suitable solvent with a surfactant (e.g., Triton X-100)

  • Target insects (e.g., 3rd instar larvae of Plutella xylostella)

  • Petri dishes lined with filter paper

  • Ventilated containers for rearing

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in water containing a small amount of surfactant to ensure even spreading on the leaf surface.

  • Leaf Treatment: Dip cabbage leaf discs (e.g., 5 cm diameter) into the test solutions for approximately 10-30 seconds. Allow the leaves to air dry completely. A control group should be prepared using the solvent and surfactant solution without the test compound.

  • Insect Exposure: Place the treated leaf discs into Petri dishes lined with moistened filter paper. Introduce a known number of insect larvae (e.g., 10-20) into each Petri dish.

  • Incubation: Maintain the Petri dishes at a controlled temperature and humidity (e.g., 25 ± 1°C, 60-70% RH) with a set photoperiod.

  • Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • LC50 Determination: Calculate the LC50 value using probit analysis of the mortality data.

GABA_Receptor_Antagonism cluster_neuron Inhibitory Synapse cluster_insecticide Insecticide Action GABA GABA Neurotransmitter Receptor GABA Receptor Chloride Ion Channel GABA->Receptor:f0 Binds to Chloride_in Cl- Influx Block Channel Blocked Hyperpolarization Hyperpolarization (Inhibition) Pyrazole Trifluoromethyl Pyrazole Pyrazole->Receptor:f1 Blocks Hyperexcitation Hyperexcitation (Paralysis, Death)

Caption: Mechanism of action of trifluoromethyl pyrazole insecticides as GABA receptor antagonists.

Molluscicidal Applications

Recent research has also explored the potential of trifluoromethyl pyrazoles as molluscicides for the control of snails and slugs, which are significant agricultural and horticultural pests.

Mechanism of Action

The molluscicidal activity of some trifluoromethyl pyrazolones is also attributed to the antagonism of GABA-gated chloride channels, similar to their insecticidal counterparts. This leads to neurotoxicity, paralysis, and death of the snails.[12][13]

Quantitative Data: Molluscicidal Activity

The following table shows the lethal concentration (LC50) of selected trifluoromethyl pyrazolone derivatives against the land snail Monacha cartusiana.

Compound IDLC50 (mg/mL)Reference
11 1.93[12]
16 0.58[12]
17 3.8[12]
18 1.11[12]
Methomyl (Standard) 2.28[12]
Experimental Protocol: Molluscicidal Bioassay

This protocol is based on the guidelines from the World Health Organization for testing molluscicides.[12]

Objective: To evaluate the molluscicidal activity of trifluoromethyl pyrazole compounds against land snails.

Materials:

  • Adult land snails of a uniform size and species

  • Test compounds

  • A suitable food source for the snails (e.g., lettuce leaves)

  • Glass containers or Petri dishes

  • Distilled water

Procedure:

  • Preparation of Test Substance: Prepare different concentrations of the test compounds. This can be done by dissolving them in a suitable solvent and applying them to the food source or by preparing a bait formulation.

  • Acclimatization: Acclimatize the snails to the laboratory conditions for at least 24 hours before the experiment, providing them with food and water.

  • Exposure: Place a known number of snails (e.g., 10) in each container. Provide them with the treated food or bait. A control group should be provided with untreated food.

  • Incubation: Maintain the containers at a controlled temperature and humidity.

  • Mortality Assessment: Record the number of dead snails at regular intervals (e.g., 24, 48, 72, and 96 hours). Snails are considered dead if they do not respond to a mechanical stimulus (e.g., prodding with a needle).

  • LC50 Determination: Calculate the LC50 value based on the mortality data at a specific time point using appropriate statistical methods.

Herbicidal Applications

While less documented in the provided search results, trifluoromethyl pyrazoles also serve as key intermediates in the synthesis of herbicides.[14] The specific mechanisms of action for herbicidal trifluoromethyl pyrazoles can vary, but they often involve the inhibition of essential plant enzymes.

Note: Detailed quantitative data and specific protocols for herbicidal applications of trifluoromethyl pyrazoles were not extensively covered in the provided search results. Further focused research in this area is recommended.

Conclusion

Trifluoromethyl pyrazoles represent a versatile and highly valuable class of compounds in agrochemical research. Their broad spectrum of activity as fungicides, insecticides, and molluscicides, coupled with their often potent and specific mechanisms of action, underscores their importance in the development of modern crop protection solutions. The detailed protocols and quantitative data presented here provide a valuable resource for researchers and scientists working on the discovery and development of new and improved agrochemicals based on this important chemical scaffold.

References

Application Notes and Protocols: Antimicrobial Activity of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in drug design.[3] This document provides a summary of the antimicrobial activities of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine analogs and related structures, along with detailed protocols for their evaluation. Recent studies have highlighted that derivatives of N-(trifluoromethyl)phenyl substituted pyrazoles are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[3][4] These compounds have also demonstrated the ability to prevent and eradicate biofilms, showing promise as novel antimicrobial agents.[3][4][5]

Data Presentation: Summary of Antimicrobial Activity

The antimicrobial efficacy of various trifluoromethyl-substituted pyrazole analogs has been evaluated against a panel of clinically relevant bacteria. The data, primarily Minimum Inhibitory Concentration (MIC) values, are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of Trifluoromethyl-Substituted Pyrazole Analogs against Gram-Positive Bacteria

Compound ID/ReferenceStructure/DescriptionS. aureus (ATCC 29213)MRSA StrainsS. epidermidis (ATCC 12228)E. faecium (ATCC 700221)Cytotoxicity (HEK293 cells)
Compound 25[3] Bromo and trifluoromethyl substituted N-phenyl pyrazole1.56 µg/mL0.78 µg/mL (Sa91, Sa92, Sa99)1.56 µg/mL0.78 µg/mLLow toxicity reported
Compound 29[5] Bistrifluoromethyl pyrazole derivative0.25 µg/mL----
Compound 41[6] N-phenyl substituted pyrazole3.12 µg/mL---Low toxicity to human cells
Compound 50[6] Trifluoromethyl substituted pyrazole0.78-3.125 µg/mL---Low toxicity to human cells
Compound 59[6] Dihalogenated aniline pyrazole derivativePotent activity reported--Potent activity reportedLow toxicity to human cells
Compound 74[6] Trisubstituted aniline pyrazole derivativePotent activity reported--Potent activity reportedLow toxicity to human cells
Compound 79[6] Tetrasubstituted aniline pyrazole derivative0.78 µg/mL--0.78 µg/mLLow toxicity to human cells
Compound 4a[7] 1-(benzothiazol-2'-yl)-5-amino-4-phenyl-3-trifluoromethylpyrazoleActivity comparable to commercial antibiotics----
Compound 4b[7] 1-(6'-methylbenzothiazol-2'-yl)-5-amino-4-phenyl-3-trifluoromethylpyrazoleActivity comparable to commercial antibiotics----

Note: MRSA strains include Sa91 (ATCC 33591), Sa92 (ATCC 33592), and Sa99 (ATCC 700699) as referenced in the literature.[3][8] Cytotoxicity is generally reported as low, with selectivity factors greater than 20 for potent compounds.[3][4][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods in the literature.[9][10][11][12]

Protocol 2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

Materials:

  • Test compounds (e.g., pyrazole analogs)

  • Suitable solvent (e.g., Dimethyl sulfoxide, DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader

  • Positive control (bacteria with no compound)

  • Negative control (broth medium only)

  • Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)

Procedure:

  • Preparation of Bacterial Inoculum: a. Aseptically select 3-5 colonies of the test bacterium from a fresh agar plate. b. Inoculate the colonies into a tube of MHB. c. Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in DMSO. b. Perform serial two-fold dilutions of the compounds directly in the 96-well microtiter plates using MHB to reach the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to avoid solvent toxicity.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include positive controls (wells with bacteria and medium but no compound) and negative controls (wells with medium only). c. Seal the plate and incubate at 37°C for 16-20 hours.[9]

  • Determination of MIC: a. Following incubation, visually inspect the plates for turbidity. b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9][11] c. Optionally, read the optical density (OD) at 600 nm using a microplate reader.

Protocol 2.2: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[10][12]

Materials:

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or acidic isopropanol)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: a. Culture mammalian cells to approximately 80% confluence. b. Trypsinize and count the cells. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10][13]

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in the cell culture medium. b. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds.[10] c. Include untreated cells as a negative control and medium-only wells as a blank. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation: a. After the treatment period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by metabolically active cells.[12]

  • Solubilization and Absorbance Measurement: a. Carefully remove the MTT-containing medium without disturbing the formazan crystals. b. Add 100-150 µL of DMSO to each well to dissolve the crystals.[10] Agitate the plate gently for 10-15 minutes. c. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control cells. b. Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Visualized Workflows and Mechanisms

To better illustrate the experimental processes and conceptual frameworks, the following diagrams are provided.

cluster_preclinical Pre-clinical Evaluation start_end start_end process process decision decision output output Synthesis Compound Synthesis (Pyrazole Analogs) InVitro_MIC In Vitro Screening (MIC Determination) Synthesis->InVitro_MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro_MIC->Cytotoxicity Is_Active Potent & Non-toxic? Cytotoxicity->Is_Active Biofilm Biofilm Assays (Inhibition & Eradication) Is_Active->Biofilm Yes Redesign Redesign Compound Is_Active->Redesign No MoA Mechanism of Action (MoA) Studies Biofilm->MoA InVivo In Vivo Efficacy (Animal Models) MoA->InVivo Lead_Compound Lead Compound Identified InVivo->Lead_Compound

Caption: General workflow for the discovery and evaluation of novel antimicrobial agents.

Compound Trifluoromethyl Pyrazole Analog Target Global Effect on Bacterial Macromolecular Synthesis Compound->Target Interacts with multiple targets DNA Inhibition of DNA Synthesis Target->DNA Protein Inhibition of Protein Synthesis Target->Protein CellWall Inhibition of Cell Wall Synthesis Target->CellWall Result Bactericidal Effect DNA->Result Protein->Result CellWall->Result

Caption: Proposed mechanism of action for potent pyrazole analogs.[4][5][6]

cluster_mic Broth Microdilution (MIC) Assay Workflow step step input input output output Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) Dilution 2. Serial Dilute Compound in 96-Well Plate Inoculum->Dilution Inoculation 3. Add Bacterial Inoculum to Wells Dilution->Inoculation Incubation 4. Incubate Plate (37°C, 16-20h) Inoculation->Incubation Reading 5. Read Results (Visual Inspection for Turbidity) Incubation->Reading MIC_Value Determine MIC Value Reading->MIC_Value

Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay.[9]

cluster_mtt MTT Cytotoxicity Assay Workflow step step input input output output Seeding 1. Seed Mammalian Cells in 96-Well Plate Treatment 2. Add Compound Dilutions & Incubate (24-72h) Seeding->Treatment MTT_Add 3. Add MTT Reagent & Incubate (2-4h) Treatment->MTT_Add Solubilize 4. Solubilize Formazan Crystals with DMSO MTT_Add->Solubilize Absorbance 5. Read Absorbance (570 nm) Solubilize->Absorbance IC50_Value Calculate % Viability & IC₅₀ Absorbance->IC50_Value

Caption: Step-by-step workflow for the MTT cytotoxicity assay.[10]

References

Application Notes and Protocols: N-Alkylation of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a valuable scaffold in medicinal chemistry and drug discovery. The trifluoromethyl group enhances metabolic stability and binding affinity, while the phenyl and amine moieties provide versatile points for chemical modification. N-alkylation of the pyrazole ring, specifically at the N1 position, is a common strategy to modulate the physicochemical and pharmacological properties of pyrazole derivatives, including their potency, selectivity, and pharmacokinetic profiles.

These application notes provide a detailed protocol for the N-alkylation of this compound. The procedure is based on established methods for the N-alkylation of pyrazoles, utilizing a strong base to deprotonate the pyrazole nitrogen followed by reaction with an alkylating agent.

Chemical Structure

IUPAC Name: 1-phenyl-3-(trifluoromethyl)pyrazol-5-amine[1] Molecular Formula: C₁₀H₈F₃N₃[1] Molecular Weight: 227.19 g/mol [1] CAS Number: 182923-55-3[1]

Experimental Overview

The N-alkylation of this compound is typically achieved through a nucleophilic substitution reaction. The pyrazole nitrogen is first deprotonated using a suitable base to form a nucleophilic pyrazolide anion. This anion then reacts with an electrophilic alkylating agent to form the N-alkylated product.

G cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification A 1-Phenyl-3-(trifluoromethyl)- 1H-pyrazol-5-amine D Add Base (e.g., NaH) @ 0 °C A->D B Anhydrous Solvent (e.g., DMF) B->D C Inert Atmosphere (N₂ or Ar) E Stir for Deprotonation (e.g., 30 min @ 0 °C) D->E Formation of Pyrazolide Anion F Add Alkylating Agent (e.g., Alkyl Halide) E->F G Warm to Room Temperature & Stir (2-16 h) F->G H Quench Reaction (e.g., sat. aq. NH₄Cl) G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L N-Alkylated Product K->L

Caption: General workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent and sodium hydride as the base.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

  • Deprotonation: Stir the reaction mixture at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.

  • Alkylation: Slowly add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.

Data Presentation

The following table should be used to record experimental data for the N-alkylation of this compound with various alkylating agents.

EntryAlkylating Agent (R-X)Equivalents of R-XReaction Time (h)SolventYield (%)Purity (%)Analytical Data (NMR, MS)
1Iodomethane1.14DMF
2Benzyl bromide1.16DMF
3Ethyl bromoacetate1.18DMF
4Allyl bromide1.13DMF

Safety Precautions

  • Hazardous Materials: Sodium hydride is a flammable solid and reacts violently with water. Alkylating agents can be toxic and carcinogenic. DMF is a skin and respiratory irritant.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

IssuePossible CauseSolution
Low or no product formationIncomplete deprotonationEnsure the use of anhydrous solvent and fresh, reactive sodium hydride.
Low reactivity of alkylating agentIncrease reaction temperature or use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride).
Formation of multiple productsAlkylation at the exocyclic amineThis is less likely under these conditions but can be checked by careful characterization. Lowering the reaction temperature might improve selectivity.
Impure starting materialPurify the starting this compound before use.
Difficulty in purificationCo-elution of product and starting materialOptimize the chromatography eluent system. A different stationary phase (e.g., alumina) could also be explored.

Conclusion

This protocol provides a general and robust method for the N-alkylation of this compound. The reaction conditions can be adapted for a variety of alkylating agents to generate a library of N-alkylated derivatives for further investigation in drug discovery and development programs. Careful monitoring and optimization may be required for specific substrates to achieve optimal yields and purity.

References

Application Notes and Protocols for the HPLC Analysis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research. As with any biologically active compound, accurate and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds. This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection. The physicochemical properties of the analyte are presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₈F₃N₃[1]
Molecular Weight227.19 g/mol [1]
IUPAC NameThis compound[1]
CAS Number182923-55-3[1]

Section 1: HPLC Method Application Notes

A robust and validated RP-HPLC method is essential for the accurate quantification of this compound. The method outlined below is based on established principles for the analysis of similar pyrazole derivatives and is suitable for routine analysis, purity assessment, and stability studies.[2]

Chromatographic Conditions

The selection of an appropriate stationary phase and mobile phase is critical for achieving good resolution and peak shape. A C18 column is a common choice for the separation of moderately polar compounds like pyrazole derivatives. The mobile phase, consisting of an organic modifier (such as acetonitrile or methanol) and an aqueous component with a pH modifier (like trifluoroacetic acid), allows for the effective elution and separation of the analyte from potential impurities.[2]

Table 2: Recommended HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 15 minutes

Method Validation Summary

To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters are typically assessed:

Table 3: Typical Method Validation Parameters

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or degradation products.
Linearity Correlation coefficient (r²) > 0.999 over the desired concentration range.
Accuracy (% Recovery) 98% - 102%
Precision (% RSD) Intra-day and Inter-day RSD < 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness The method should be insensitive to small, deliberate variations in parameters like flow rate, temperature, and mobile phase composition.

Section 2: Detailed Experimental Protocol

This section provides a step-by-step protocol for the preparation of solutions and the execution of the HPLC analysis.

2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA), analytical grade

  • Water (HPLC grade, filtered and deionized)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringes and 0.45 µm syringe filters

2.2. Preparation of Solutions

2.2.1. Mobile Phase Preparation

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

Before use, filter both mobile phases through a 0.45 µm membrane filter and degas for at least 15 minutes using an ultrasonic bath or an online degasser.

2.2.2. Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve the standard in methanol and dilute to the mark with methanol. This will be the standard stock solution.

2.2.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase (initial composition: 70% A / 30% B). For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase. Prepare a calibration curve by making serial dilutions to obtain concentrations in the range of 1-100 µg/mL.

2.2.4. Sample Solution Preparation

Accurately weigh a sample containing this compound and dissolve it in a suitable volume of methanol to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

2.3. HPLC System Setup and Analysis

  • System Equilibration: Purge the HPLC system with the mobile phase components. Set the initial mobile phase composition to 70% A and 30% B and allow the system to equilibrate at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include injections of a blank (mobile phase), the working standard solutions in increasing order of concentration, and the sample solutions.

  • Data Acquisition: Start the sequence. The chromatograms will be recorded for each injection.

  • Data Processing: After the run is complete, integrate the peak corresponding to this compound.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample solutions using the linear regression equation derived from the calibration curve.

Section 3: Visual Representations

Workflow for HPLC Analysis

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions E Inject Blank, Standards, & Samples B->E C Prepare Sample Solutions C->E D->E F Data Acquisition E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantify Sample Concentration H->I Validation_Hierarchy cluster_core Core Method Performance cluster_range Quantitative Range cluster_limits Detection Limits cluster_reliability Method Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Robustness Robustness Accuracy->Robustness Precision Precision Precision->Linearity Precision->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->Robustness Range Range Linearity->Range Linearity->Robustness LOD LOD Range->LOD LOQ LOQ Range->LOQ Range->Robustness LOD->Robustness LOQ->Robustness

References

Application Note: Derivatization of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The pyrazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine scaffold is of particular interest due to the presence of a trifluoromethyl group, which can enhance metabolic stability and binding affinity, and a reactive primary amine at the 5-position, which serves as an ideal handle for chemical modification.[4] Structure-Activity Relationship (SAR) studies are crucial in drug discovery for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.[5] This document provides detailed protocols for the derivatization of this compound at key positions to generate a chemical library for SAR exploration.

General Derivatization Strategy

The derivatization strategy focuses on three key positions of the this compound core structure to explore the chemical space around the scaffold. These positions are:

  • Position A (5-amino group): Acylation, sulfonylation, and reductive amination to explore the impact of substituents on this key interaction domain.

  • Position B (C4-position): Halogenation followed by cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl and heteroaryl moieties, probing steric and electronic requirements in this region.

  • Position C (1-phenyl ring): Introduction of various substituents via derivatization of a suitable precursor or by utilizing commercially available substituted phenylhydrazines during the initial pyrazole synthesis.

G cluster_0 Core Scaffold cluster_1 Derivatization Points cluster_2 Chemical Modifications Core This compound PosA Position A (5-Amino Group) Core->PosA PosB Position B (C4-Position) Core->PosB PosC Position C (1-Phenyl Ring) Core->PosC ModA N-Acylation N-Sulfonylation PosA->ModA ModB Halogenation -> Suzuki Coupling PosB->ModB ModC Substitution PosC->ModC

Caption: General strategy for derivatizing the pyrazole scaffold.

Experimental Protocols

The following protocols describe general procedures for modifying the core scaffold. Researchers should optimize conditions for specific substrates.

Protocol 1: N-Acylation of the 5-Amino Group

This protocol describes the reaction of the 5-amino group with an acyl chloride or anhydride to form an amide linkage.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acylated derivative.

G start Dissolve Reactants in DCM at 0°C add_base Add Base (e.g., TEA) start->add_base add_acyl Add Acyl Chloride (dropwise) add_base->add_acyl react Stir at RT (4-12h) add_acyl->react workup Aqueous Workup (Wash, Extract) react->workup purify Dry & Concentrate workup->purify end Column Chromatography purify->end

Caption: Workflow for N-Acylation of the pyrazole amine.

Protocol 2: C4-Halogenation of the Pyrazole Ring

This protocol introduces a halogen (e.g., bromine) at the C4 position, a necessary precursor step for cross-coupling reactions.

Materials:

  • N-acylated or protected this compound

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent (e.g., Acetonitrile, DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Rotary evaporator

Procedure:

  • Dissolve the N-protected pyrazole starting material (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate to obtain the crude 4-bromo-pyrazole derivative, which can be used in the next step with or without further purification.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol enables the formation of a C-C bond between the 4-bromo-pyrazole and a boronic acid, introducing diverse aryl or heteroaryl groups.[6][7]

Materials:

  • 4-bromo-pyrazole derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) (0.05 eq)[8]

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 eq)[9]

  • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

  • Celite

  • Ethyl acetate (EtOAc)

Procedure:

  • To a flask, add the 4-bromo-pyrazole (1.0 eq), boronic acid (1.5 eq), base (2.0 eq), and palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours until TLC indicates completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the 4-substituted pyrazole product.

Hypothetical SAR Data and Biological Evaluation

To illustrate the application of these protocols, a hypothetical library of compounds was designed and evaluated against a target protein kinase (e.g., Kinase X). The inhibitory activity is presented as IC₅₀ values. Lower values indicate higher potency.

Table 1: Structure-Activity Relationship Data for Pyrazole Derivatives

Compound IDR¹ (at 5-Amine)R² (at C4)R³ (at 1-Phenyl)IC₅₀ (nM) vs. Kinase X
Core -H-H-H>10,000
1a -C(O)CH₃-H-H8,500
1b -C(O)Ph-H-H2,300
1c -C(O)(4-F-Ph)-H-H950
1d -SO₂CH₃-H-H5,100
1e -SO₂(4-Me-Ph)-H-H1,800
2a -C(O)(4-F-Ph)-Br-H1,200
2b -C(O)(4-F-Ph)-Ph-H750
2c -C(O)(4-F-Ph)-Pyridin-3-yl-H320
2d -C(O)(4-F-Ph)-Thiophen-2-yl-H410
3a -C(O)(4-F-Ph)-Pyridin-3-yl4-Cl150
3b -C(O)(4-F-Ph)-Pyridin-3-yl4-OCH₃480

SAR Summary:

  • 5-Amine (R¹): Acylation of the amine is essential for activity. Aromatic acyl groups (1b) are preferred over small aliphatic ones (1a). Electron-withdrawing substituents on the benzoyl ring (1c) enhance potency. Sulfonamides (1d, 1e) are generally less potent than amides.

  • C4-Position (R²): Small, polar heteroaromatic rings like pyridine (2c) significantly improve activity compared to a simple phenyl group (2b), suggesting a key hydrogen bond acceptor interaction.

  • 1-Phenyl (R³): An electron-withdrawing group (Cl) at the para-position of the 1-phenyl ring (3a) further increases potency, while an electron-donating group (OCH₃) is detrimental (3b).

Protocol 4: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a typical fluorescence-based assay to determine the IC₅₀ values of the synthesized compounds.

Workflow:

G cluster_0 Plate Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Dispense Compound (10-point dilution series) B Add Kinase & Substrate A->B C Add ATP to Initiate B->C D Incubate at RT C->D E Add Detection Reagent D->E F Read Fluorescence E->F G Calculate % Inhibition & Determine IC50 F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense into a 384-well assay plate.

  • Reagent Addition: Add the target kinase and its corresponding peptide substrate to each well.

  • Reaction Initiation: Add ATP to start the kinase reaction. Incubate the plate at room temperature for 60 minutes.

  • Detection: Add a detection solution (e.g., ADP-Glo™) that quantifies kinase activity by measuring the amount of ADP produced.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., luminescence or fluorescence).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion This application note provides a strategic framework and detailed experimental protocols for the derivatization of this compound. By systematically modifying the 5-amino, C4, and 1-phenyl positions, researchers can effectively generate compound libraries for SAR studies. The provided synthetic methods and the hypothetical SAR table serve as a guide for identifying key structural features that modulate biological activity, thereby accelerating the optimization of novel pyrazole-based drug candidates.

References

Application Note: Experimental Protocols for the Biological Evaluation of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole derivatives are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities.[1] These compounds have been extensively explored for designing potent and selective therapeutic agents, particularly in oncology.[2][3] Many pyrazole derivatives exhibit anticancer properties by interacting with various biological targets, including protein kinases like EGFR, CDK, and JAK, thereby inducing apoptosis and inhibiting cell proliferation.[1][2][4] This document provides a comprehensive set of experimental protocols for the initial in vitro biological evaluation of novel pyrazole compounds, from preliminary cytotoxicity screening to mechanistic studies.

Data Presentation: Summarizing Quantitative Results

Effective evaluation begins with the clear presentation of quantitative data. The following tables provide templates for summarizing the cytotoxic and kinase inhibitory activities of test compounds.

Table 1: In Vitro Cytotoxicity of Pyrazole Derivatives This table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. Lower IC50 values indicate higher potency.[3]

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole-AMCF-7 (Breast)8.03Doxorubicin4.17
Pyrazole-AHepG2 (Liver)13.14Doxorubicin4.50
Pyrazole-BA549 (Lung)8.0Doxorubicin-
Pyrazole-BHeLa (Cervical)9.8Doxorubicin-
Pyrazole-CHCT116 (Colon)Varies--

Data is representative and compiled from various sources for illustrative purposes.[5][6]

Table 2: In Vitro Kinase Inhibition Profile This table presents the inhibitory activity of pyrazole compounds against specific protein kinases, a common mechanism of action for this class of molecules.[7]

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole-DCDK2Enzyme0.45Roscovitine0.99
Pyrazole-EEGFREnzyme0.31Erlotinib0.11
Pyrazole-FJAK2Enzyme0.0126Ruxolitinib~0.003
Pyrazole-GBRAF V600ERadiometricPotentVemurafenib~0.031

Data is representative and compiled from various sources for illustrative purposes.[6][8][9][10]

Experimental Workflow

A systematic workflow is essential for the efficient evaluation of novel compounds. The process typically starts with broad screening for cytotoxic activity, followed by more detailed mechanistic assays to confirm the mechanism of action.

G cluster_workflow Experimental Evaluation Workflow start Novel Pyrazole Compound screen 1. In Vitro Cytotoxicity Assay (e.g., MTT Assay) start->screen decision1 Potent? (IC50 < Threshold) screen->decision1 stop Compound Inactive or Too Toxic decision1->stop No target_id 2. Target Engagement Assay (e.g., Kinase Assay, Western Blot) decision1->target_id Yes decision2 On-Target Activity? target_id->decision2 off_target Off-Target Effects (Further Investigation Needed) decision2->off_target No moa 3. Mechanism of Action Assays (Apoptosis, Cell Cycle) decision2->moa Yes end Candidate for Further Preclinical Testing moa->end G cluster_pathway Simplified EGFR Signaling Pathway Inhibition EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor Pyrazole Inhibitor Inhibitor->EGFR Blocks Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

References

Green Chemistry Innovations in Pyrazole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazole derivatives, a cornerstone in pharmaceutical and agrochemical research, is undergoing a significant transformation towards more sustainable and environmentally benign methodologies. Traditional synthetic routes often rely on harsh reaction conditions, hazardous solvents, and produce considerable waste. This document provides detailed application notes and protocols for several green chemistry approaches to pyrazole synthesis, including microwave-assisted synthesis, ultrasound-assisted reactions, and the use of eco-friendly solvents and catalysts. These methods offer significant advantages in terms of reduced reaction times, increased yields, and minimized environmental impact.[1][2]

Microwave-Assisted Pyrazole Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can dramatically reduce reaction times from hours to minutes and often leads to higher product yields.[3][4] This technique is particularly well-suited for the synthesis of pyrazole scaffolds from various precursors.[3][5]

Application Notes:

Microwave-assisted synthesis is highly effective for the classical condensation reaction between 1,3-dicarbonyl compounds and hydrazines, as well as for multi-component reactions to build more complex pyrazole derivatives.[3][4] The sealed-vial conditions in a microwave reactor allow for temperatures to exceed the boiling point of the solvent, accelerating the reaction rate significantly.[6] This method aligns with green chemistry principles by reducing energy consumption and often enabling solvent-free reactions.[3][7]

Comparative Data: Microwave vs. Conventional Heating
ProductMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98[3]
Phenyl-1H-pyrazolesConventional Heating752 hours73-90[3]
1-Aroyl-3,5-dimethyl-1H-pyrazolesMicrowave-Assisted- (270 W)3-5 min82-98[4]
Pyrano[2,3-c]pyrazolesMicrowave-Assisted801.4 h (Conventional: >8h)80[8]
Quinolin-2(1H)-one-based pyrazolesMicrowave-Assisted1207-10 min68-86[4]
Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines[6]

This protocol describes the synthesis of 1-aryl-1H-pyrazole-5-amines from aryl hydrazines and 3-aminocrotononitrile using a microwave reactor.

Materials:

  • Aryl hydrazine hydrochloride (e.g., 4-fluorophenylhydrazine hydrochloride) (2.0 mmol)

  • 3-Aminocrotononitrile (2.0 mmol)

  • 1 M Hydrochloric acid (5 mL)

  • Microwave reactor vials (2-5 mL capacity)

  • Stir bar

Procedure:

  • To a dry microwave reactor vial containing a stir bar, add the aryl hydrazine hydrochloride (2.0 mmol) and 3-aminocrotononitrile (2.0 mmol).

  • Add 5 mL of 1 M hydrochloric acid to the vial to achieve a starting reagent concentration of 0.4 M.

  • Seal the vial securely with an appropriate cap using a crimper tool.

  • Place the sealed vial into the microwave reactor.

  • Irradiate the reaction mixture at a specified power and time (e.g., a typical protocol might involve heating to a set temperature for 10-15 minutes). Monitor the reaction progress if possible.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acid and unreacted starting materials.

  • The pure pyrazole derivative can be obtained after drying, with typical isolated yields ranging from 70-90%.[6]

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification reagents Combine Reactants: - Aryl Hydrazine - 1,3-Dicarbonyl Compound - Solvent (e.g., Ethanol) vial Place in Microwave Vial with Stir Bar reagents->vial mw_reactor Irradiate in Microwave Reactor vial->mw_reactor Seal Vial cool Cool to Room Temperature mw_reactor->cool precipitate Precipitate Product (e.g., add ice water) cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry the Product wash->dry pure_product Pure Pyrazole Derivative dry->pure_product

Caption: General workflow for microwave-assisted pyrazole synthesis.

Ultrasound-Assisted Pyrazole Synthesis

Ultrasound irradiation provides a mechanical energy source that can enhance reaction rates and yields through acoustic cavitation. This phenomenon generates localized high temperatures and pressures, leading to the formation and collapse of microscopic bubbles, which accelerates mass transfer and chemical reactivity.[5][8]

Application Notes:

Ultrasound-assisted synthesis is an effective green method for preparing pyrazole derivatives, often under milder conditions than conventional heating.[9] It is particularly useful for multicomponent reactions and can be conducted in environmentally friendly solvents like water.[8] The use of ultrasonic baths or probes can be readily implemented in a standard laboratory setting.

Comparative Data: Ultrasound vs. Conventional Methods
ProductMethodCatalystSolventTimeYield (%)Reference
Pyrano[2,3-c]pyrazolesUltrasoundCatalyst-freeWater-Excellent[8]
Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]UltrasoundZnS NPs---[8]
Pyranopyrazole derivativesUltrasound[CoFe2O4] NPs---[8]
Experimental Protocol: Ultrasound-Assisted Synthesis of Pyrano[2,3-c]pyrazoles[8]

This protocol describes a catalyst-free, four-component synthesis of pyrano[2,3-c]pyrazoles under ultrasonic irradiation.

Materials:

  • Ethyl acetoacetate

  • Aromatic aldehyde

  • Hydrazine monohydrate

  • Malononitrile

  • Water

  • Ultrasonic bath

Procedure:

  • In a suitable reaction vessel, combine equimolar amounts of ethyl acetoacetate, the aromatic aldehyde, hydrazine monohydrate, and malononitrile in water.

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency and power at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the aqueous medium.

  • Collect the solid product by vacuum filtration.

  • Wash the product with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrano[2,3-c]pyrazole derivative.

G start Combine Reactants in Water ultrasound Ultrasonic Irradiation (Acoustic Cavitation) start->ultrasound monitor Monitor by TLC ultrasound->monitor workup Product Precipitation & Filtration monitor->workup purify Recrystallization workup->purify product Pure Pyranopyrazole purify->product

Caption: Workflow for ultrasound-assisted pyranopyrazole synthesis.

Pyrazole Synthesis in Green Solvents and Solvent-Free Conditions

The use of green solvents, such as water and ionic liquids, or eliminating the solvent altogether, represents a cornerstone of green chemistry.[10][11] These approaches reduce the environmental impact associated with volatile organic compounds (VOCs).

Application Notes:

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability.[10] Many pyrazole syntheses, including multicomponent reactions, can be efficiently performed in water, sometimes with the aid of surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction between organic substrates.[10]

Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts.[11][12] They are non-volatile and can often be recycled, making them a greener alternative to traditional organic solvents.[13][14]

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and simplifies product purification.[15][16] These reactions can be facilitated by grinding the reactants together (mechanochemistry) or by heating them under microwave irradiation.[17][18]

Data on Green Solvent and Solvent-Free Syntheses
ProductMethodCatalystSolvent/ConditionTimeYield (%)Reference
PyrazolonesMulticomponentCeO2/SiO2Water-85-92[10]
Tetrasubstituted pyrazolesOne-potCTABWater--[10]
1,3-Disubstituted pyrazoles-C3[min]22[Br]-Ionic Liquid-Excellent[12]
N-Phenyl pyrazolesOne-pot[EMIM]ClIonic Liquid20 minGood to Moderate[13]
PyranopyrazolesMulticomponentY3Fe5O12 (YIG)Solvent-free (80°C)20 minExcellent[8]
3,5-Diphenyl-1H-pyrazolesMechanochemicalNa2S2O8Solvent-free (ball milling)30 min-[17]
Amino pyrazolesMulticomponentSPVASolvent-free--[19]
Experimental Protocol: Solvent-Free Synthesis of Pyranopyrazoles using a Recyclable Nanocatalyst[8]

This protocol details the synthesis of pyranopyrazoles via a four-component reaction under solvent-free conditions using a recyclable yttrium iron garnet (YIG) nanocatalyst.

Materials:

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • Malononitrile

  • Substituted aldehyde

  • Yttrium iron garnet (Y3Fe5O12; YIG) nanocatalyst

Procedure:

  • In a reaction vessel, mix hydrazine hydrate, ethyl acetoacetate, malononitrile, and a substituted aldehyde in equimolar amounts.

  • Add a catalytic amount of the YIG nanocatalyst.

  • Heat the reaction mixture to 80°C with stirring under solvent-free conditions.

  • The reaction is typically complete within 20 minutes. Monitor by TLC if necessary.

  • After completion, cool the reaction mixture.

  • The crude product can be purified by recrystallization from a suitable solvent.

  • The nanocatalyst can be recovered (e.g., by magnetic separation if applicable) and reused for subsequent reactions.

G cluster_green_approaches Green Chemistry Approaches for Pyrazole Synthesis cluster_benefits Key Advantages microwave Microwave-Assisted benefits Reduced Reaction Time Higher Yields Lower Energy Consumption Reduced Waste Simplified Work-up pyrazole Efficient & Sustainable Pyrazole Synthesis microwave->pyrazole ultrasound Ultrasound-Assisted ultrasound->pyrazole green_solvents Green Solvents (Water, Ionic Liquids) green_solvents->pyrazole solvent_free Solvent-Free (Mechanochemistry) solvent_free->pyrazole benefits->pyrazole

Caption: Logical relationship of green approaches to pyrazole synthesis.

Conclusion

The adoption of green chemistry principles in pyrazole synthesis offers substantial benefits for academic research and industrial drug development.[1][20] Methodologies such as microwave and ultrasound-assisted synthesis, along with the use of environmentally benign solvents and solvent-free conditions, not only contribute to a more sustainable chemical practice but also often provide superior results in terms of efficiency and yield.[2][21] The protocols and data presented here serve as a practical guide for implementing these advanced and responsible synthetic strategies.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 1-aryl-1H-pyrazol-5-amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Aryl-1H-pyrazol-5-amines are a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry due to their presence in a wide range of biologically active molecules.[1][2] These compounds are key building blocks for the development of kinase inhibitors, antibiotics, pesticides, and other therapeutic agents.[1][2] Traditional synthetic methods for these compounds often involve lengthy reaction times, complex purification techniques, and the use of hazardous organic solvents.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as reduced reaction times, increased product yields, and improved purity.[3][4] This application note provides a detailed protocol for the efficient, time- and resource-saving microwave-assisted synthesis of 1-aryl-1H-pyrazol-5-amines. The described method utilizes water as a solvent, further enhancing its appeal as a green chemistry approach.[1][2]

General Reaction Scheme

The synthesis proceeds via the condensation reaction between an aryl hydrazine and a β-ketonitrile (or its enamine equivalent, 3-aminocrotononitrile) in an acidic medium under microwave irradiation.[1][2][5]

Reaction: Aryl hydrazine + 3-Aminocrotononitrile or α-Cyanoketone → 1-Aryl-1H-pyrazol-5-amine

Data Presentation

The following tables summarize the typical reaction conditions and yields for the microwave-assisted synthesis of various 1-aryl-1H-pyrazol-5-amines.

Table 1: Reaction Parameters for Microwave-Assisted Synthesis

ParameterValueReference
Microwave Reactor PowerUp to 700 W (typical)[3]
Temperature150 °C[1][2][6]
Reaction Time10 - 15 minutes[1][2][6]
Solvent1 M Hydrochloric Acid (HCl)[1][2][6]
Pressure7 - 15 bar (typical in sealed vessel)[7]

Table 2: Representative Yields for Synthesized 1-Aryl-1H-pyrazol-5-amines

Aryl Hydrazine Reactantβ-Ketonitrile/Enamine ReactantProductIsolated Yield (%)
4-Fluorophenylhydrazine hydrochloride3-Aminocrotononitrile1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine70-90%
Phenylhydrazine3-Aminocrotononitrile3-Methyl-1-phenyl-1H-pyrazol-5-amine70-90%
4-Chlorophenylhydrazine3-Aminocrotononitrile1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine70-90%
2-Naphthylhydrazine3-Aminocrotononitrile3-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-5-amine70-90%

Note: The yields are typical and can vary based on the specific substrates and reaction scale.[1][2]

Experimental Protocols

This section provides a detailed methodology for the microwave-assisted synthesis of a representative compound, 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • 3-Aminocrotononitrile

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Deionized water

  • Microwave vial (2-5 mL capacity) with a stir bar

  • Microwave reactor

  • Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

  • Standard laboratory glassware

  • Magnetic stir plate

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Microwave reactions in sealed vessels generate high pressure and temperature. Use only vials and equipment specifically designed for microwave synthesis and follow the manufacturer's safety guidelines.[7]

  • Allow the reaction vessel to cool to a safe temperature (below 40-50 °C) before opening.[7][8]

Protocol:

  • Reagent Preparation: In a 2-5 mL microwave vial equipped with a magnetic stir bar, add 4-fluorophenylhydrazine hydrochloride (0.325 g, 2 mmol, 1 equiv.) and 3-aminocrotononitrile (0.164 g, 2 mmol, 1 equiv.).[1]

  • Solvent Addition: Add 5 mL of 1 M HCl to the vial to achieve a starting reagent concentration of 0.4 M.[1][8][9]

  • Mixing: Place the vial on a magnetic stir plate and stir the heterogeneous suspension to ensure proper mixing. If the reactants have poor solubility, additional 1 M HCl can be added, ensuring not to exceed the recommended volume for the microwave vial.[1][8][9]

  • Vial Sealing: Securely seal the microwave vial with a cap using an appropriate crimper tool.[8][9]

  • Microwave Irradiation:

    • Place the sealed vial into the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 150 °C

      • Time: 10 minutes

      • Absorption level: Very high[8]

    • Start the microwave program. Monitor the pressure during the reaction; a sudden drop may indicate a leak.[8]

  • Cooling: After the irradiation is complete, allow the vial to cool to below 40 °C before removing it from the reactor.[8]

  • Product Isolation:

    • Carefully uncap the vial in a fume hood.

    • Transfer the reaction mixture to a beaker.

    • While stirring, basify the acidic solution by slowly adding 10% NaOH solution until the pH is approximately 10-12. A precipitate of the product will form.[1][2]

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water.

  • Drying and Characterization:

    • Dry the isolated product, for example, in a desiccator overnight.

    • Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy. A characteristic singlet peak for the proton at the C4 position of the pyrazole ring is expected between δ 5.4 and 6.0 ppm in the 1H NMR spectrum.[8]

Mandatory Visualizations

experimental_workflow A 1. Reagent Preparation (Aryl Hydrazine + β-Ketonitrile) B 2. Solvent Addition (1 M HCl) A->B C 3. Mixing (Stirring) B->C D 4. Vial Sealing C->D E 5. Microwave Irradiation (150 °C, 10-15 min) D->E F 6. Cooling (< 40 °C) E->F G 7. Basification (10% NaOH) F->G H 8. Product Isolation (Vacuum Filtration) G->H I 9. Drying H->I J 10. Characterization (e.g., NMR) I->J K Pure 1-Aryl-1H-pyrazol-5-amine J->K reaction_logic sub Aryl Hydrazine + β-Ketonitrile cond Microwave Irradiation 1 M HCl, 150 °C sub->cond Reactants prod 1-Aryl-1H-pyrazol-5-amine cond->prod Product

References

Troubleshooting & Optimization

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is expected to have low aqueous solubility due to its aromatic phenyl group and the lipophilic trifluoromethyl group.[1][2] It is anticipated to be more soluble in organic solvents. For effective dissolution, it is recommended to start with common laboratory solvents such as ethanol, methanol, acetone, and ethyl acetate.[3] The use of mixed solvent systems, for instance, dissolving the compound in a "good" solvent like ethanol and then adding a "poor" solvent like water until turbidity is observed, can be an effective strategy for recrystallization and purification.[4]

Q2: How should I store this compound to ensure its stability?

A2: To maintain the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and heat.[5] It is crucial to avoid contact with strong oxidizing agents and strong bases, as these can lead to degradation.[5] For long-term storage, refrigeration is recommended.

Q3: What are the known stability issues or degradation pathways for this compound?

A3: Phenylpyrazole derivatives can be susceptible to photodegradation.[1][4] The trifluoromethyl group generally enhances the metabolic stability of molecules.[2][6] Under harsh conditions, such as high temperatures or extreme pH, degradation may occur. Potential degradation pathways could involve cleavage of the pyrazole ring or reactions involving the amine group. Thermal decomposition may generate hazardous products such as carbon oxides, nitrogen oxides, and hydrogen fluoride.[5]

Q4: What are the primary safety hazards associated with this compound?

A4: Based on data for similar compounds, this compound may be harmful if swallowed and can cause skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[7][8] Therefore, it is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Suggested Solution
Compound does not dissolve in a single solvent. The compound has low solubility in the chosen solvent.- Try heating the solvent to increase solubility. - Use a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., DMSO, DMF) and then add a co-solvent in which it is less soluble (e.g., water, ethanol) dropwise. - Sonication can help to break up solid aggregates and enhance dissolution.
Compound precipitates out of solution unexpectedly. The solution is supersaturated, or the temperature has decreased.- Re-dissolve the precipitate by gently heating the solution. - Add a small amount of the "good" solvent to maintain solubility. - Ensure the solution is maintained at a constant temperature during the experiment.
"Oiling out" occurs during recrystallization. The boiling point of the solvent is too high, or the compound is impure.- Use a lower-boiling point solvent. - Add a small amount of a solvent in which the compound is more soluble to the hot mixture. - Allow the solution to cool more slowly.[4]
Stability and Degradation Issues
Problem Possible Cause Suggested Solution
Experimental results are inconsistent over time. The compound may be degrading in the experimental medium.- Prepare fresh solutions for each experiment. - Store stock solutions at low temperatures (e.g., -20°C) and protected from light. - Analyze the purity of the stock solution periodically using techniques like HPLC.
Discoloration of the solution is observed. This may indicate degradation of the compound, possibly due to light exposure or reaction with components of the medium.- Protect the solution from light by using amber vials or covering the container with aluminum foil. - Ensure the solvent and any other reagents are pure and free of contaminants that could promote degradation.
Formation of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). These peaks could correspond to degradation products.- To identify degradation products, perform forced degradation studies under controlled stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal). - Use mass spectrometry to identify the molecular weights of the unknown peaks and propose potential structures.

Quantitative Data Summary

Due to the limited publicly available quantitative data for this compound, the following tables provide estimated solubility and a general stability profile based on the properties of structurally similar compounds. It is highly recommended that researchers determine the precise parameters for their specific batch of the compound using the experimental protocols provided below.

Table 1: Estimated Solubility Profile

SolventEstimated Solubility at 25°CNotes
WaterPoorly SolubleThe hydrophobic phenyl and trifluoromethyl groups limit aqueous solubility.
EthanolSolubleA common solvent for many organic compounds.
MethanolSolubleSimilar to ethanol, should be a good solvent.
AcetoneSolubleA polar aprotic solvent that is often effective.
Ethyl AcetateModerately SolubleA less polar solvent where solubility might be lower than in alcohols or acetone.
DichloromethaneSolubleA common solvent for organic synthesis and purification.
Dimethyl Sulfoxide (DMSO)Highly SolubleA powerful polar aprotic solvent, often used for preparing stock solutions.
HexanePoorly SolubleA nonpolar solvent, unlikely to be effective.

Table 2: General Stability Profile

ConditionStabilityNotes and Recommendations
Thermal Likely stable at room temperature.Avoid prolonged exposure to high temperatures to prevent degradation. Thermal decomposition may produce hazardous gases.[5]
Photostability Potentially sensitive to light.Store in the dark or in amber containers. Phenylpyrazole derivatives are known to undergo photodegradation.[1][4]
pH Stability Stable in neutral conditions. May be susceptible to hydrolysis under strong acidic or basic conditions.Buffer solutions to maintain a stable pH during experiments. The amine group may be protonated at low pH, potentially affecting solubility and reactivity.
Oxidative Stability Potentially sensitive to strong oxidizing agents.Avoid contact with strong oxidizers.[5]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method to determine the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is crucial.

  • Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) using a shaker or orbital incubator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration using a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Dilute the clear, saturated solution with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility in units such as mg/mL or µg/mL.

Protocol 2: Assessment of pH-Dependent Stability

This protocol describes a method to evaluate the stability of the compound at different pH values.

  • Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation: Dilute the stock solution into a series of aqueous buffer solutions with different pH values (e.g., pH 2, 4, 7, 9, 12). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on stability.

  • Time Points: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Sampling and Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution and analyze the concentration of the remaining parent compound using a validated HPLC method.

  • Data Analysis: Plot the concentration of the compound versus time for each pH. From this data, the degradation rate constant and half-life at each pH can be determined.

Visualizations

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment s1 Add excess compound to solvent s2 Equilibrate (24-48h) s1->s2 s3 Separate solid and liquid phases s2->s3 s4 Quantify concentration (HPLC/LC-MS) s3->s4 st1 Prepare solutions at different pH st2 Incubate at constant temperature st1->st2 st3 Sample at various time points st2->st3 st4 Analyze remaining compound (HPLC) st3->st4 troubleshooting_logic cluster_issue_type Identify Issue Type cluster_solubility_solutions Solubility Solutions cluster_stability_solutions Stability Solutions start Experimental Issue Encountered solubility_issue Solubility Problem start->solubility_issue stability_issue Stability Problem start->stability_issue heat Apply Heat solubility_issue->heat mixed_solvent Use Mixed Solvents solubility_issue->mixed_solvent sonicate Sonicate solubility_issue->sonicate fresh_solution Prepare Fresh Solutions stability_issue->fresh_solution protect_light Protect from Light stability_issue->protect_light control_ph Control pH stability_issue->control_ph end Issue Resolved heat->end mixed_solvent->end sonicate->end fresh_solution->end protect_light->end control_ph->end

References

Technical Support Center: Purification of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS: 182923-55-3). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The primary methods for purifying substituted pyrazoles and aromatic amines like this compound are column chromatography on silica gel and recrystallization.[1][2] For amine compounds, which can be basic, modifications to standard procedures may be necessary to achieve high purity.

Q2: What are the typical solvent systems for column chromatography of this compound?

A2: For column chromatography of pyrazole derivatives, common solvent systems involve a gradient of a polar solvent in a non-polar solvent.[1][2] Typical combinations include ethyl acetate in hexanes or methanol in dichloromethane.[2] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.[1]

Q3: My amine compound streaks on the TLC plate and gives poor separation during column chromatography. What could be the cause?

A3: Streaking of amine compounds on silica gel TLC plates and poor separation in column chromatography is a common issue. This is often due to the basic nature of the amine interacting strongly with the acidic silica gel. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[2][3] Alternatively, using a different stationary phase like neutral alumina can be effective.[3]

Q4: I am having trouble getting my compound to crystallize; it keeps "oiling out." What can I do?

A4: "Oiling out," where the compound separates as a liquid instead of a solid during crystallization, is a frequent challenge with amines.[4] This can be caused by the solution being too supersaturated or cooled too quickly.[4] Strategies to overcome this include:

  • Slowing the cooling rate: Allow the solution to cool gradually to room temperature before further cooling in an ice bath.[4]

  • Using a seed crystal: Adding a small crystal of the pure compound can induce crystallization.[5]

  • Adjusting the solvent system: Using a mixture of a good solvent and a poor solvent (anti-solvent) can sometimes promote crystal formation.[4]

  • Salt formation: Converting the amine to its salt form (e.g., a hydrochloride salt) can significantly improve its crystallization properties.[6][7][8]

Q5: My final product has a slight color. How can I decolorize it?

A5: A colored product suggests the presence of minor impurities. Several methods can be used for decolorization:

  • Activated Charcoal Treatment: Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, stir briefly, and then filter the mixture through celite. The product can then be recovered by recrystallization.[1]

  • Recrystallization: This process itself is often effective at removing colored impurities, which may remain in the mother liquor.[1][5]

  • Silica Gel Plug: Dissolving the compound in a minimum amount of a non-polar solvent and passing it through a short column (plug) of silica gel can retain colored impurities.[1]

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation Incorrect solvent system.Optimize the eluent using TLC with various solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol).[1][2]
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is 1-5% of the silica gel weight.[2]
Compound Streaking Strong interaction of the basic amine with acidic silica gel.Add a small percentage of triethylamine (0.1-1%) to the eluent to deactivate the silica gel.[2][3]
Compound Stuck on Column Eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate or add a small amount of methanol.[2]
Compound decomposition on silica.Assess compound stability on a TLC plate. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina.[2]
Recrystallization Issues
Problem Possible Cause Solution
"Oiling Out" Solution is too concentrated or cooled too rapidly.Add a small amount of additional hot solvent before cooling. Allow the solution to cool slowly.[4][5]
Solvent boiling point is higher than the compound's melting point.Choose a solvent with a lower boiling point.[2]
No Crystal Formation Compound is too soluble in the chosen solvent.Try a different solvent or a solvent/anti-solvent system. Add a non-polar solvent (anti-solvent) dropwise to the solution until it becomes cloudy, then heat to clarify and cool slowly.
Solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the compound.
Low Recovery Compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. Concentrate the mother liquor to obtain a second crop of crystals.[2]

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on common practices for purifying substituted pyrazoles and aromatic amines. Optimization for this compound may be required.

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small sample of the crude product in a solvent like dichloromethane. Spot it on a silica gel TLC plate and test various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find an eluent that provides good separation and an Rf value of ~0.3-0.4 for the target compound. If streaking is observed, add 0.5% triethylamine to the solvent system.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of small amounts of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes, then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude 1-Phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine col_chrom Column Chromatography crude->col_chrom Impurity Profile: Complex/Similar Polarity recryst Recrystallization crude->recryst Impurity Profile: Different Solubility analysis Purity Check (TLC, NMR, LC-MS) col_chrom->analysis recryst->analysis pure_product Pure Product analysis->pure_product Purity > 98%

Caption: General experimental workflow for the purification of this compound.

troubleshooting_crystallization start Recrystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No slow_cool 1. Slow Down Cooling Rate oiling_out->slow_cool Yes concentrate 1. Concentrate Solution no_crystals->concentrate Yes success Successful Crystallization no_crystals->success No add_solvent 2. Add More Hot Solvent slow_cool->add_solvent seed_crystal 3. Use a Seed Crystal add_solvent->seed_crystal form_salt 4. Convert to Salt & Recrystallize seed_crystal->form_salt form_salt->success scratch_flask 2. Scratch Inner Wall of Flask concentrate->scratch_flask change_solvent 3. Change Solvent System scratch_flask->change_solvent change_solvent->success

Caption: Troubleshooting logic for common recrystallization issues encountered with amine compounds.

References

Technical Support Center: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and versatile method for synthesizing 5-aminopyrazoles, including the target molecule, is the cyclocondensation reaction between a β-ketonitrile and a hydrazine.[1][2] For the synthesis of this compound, this involves the reaction of phenylhydrazine with a suitable trifluoromethylated β-ketonitrile, such as 4,4,4-trifluoro-3-oxobutanenitrile. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring.[2]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Regioselectivity: The reaction between an unsymmetrical β-dicarbonyl compound (or its equivalent) and a substituted hydrazine can lead to the formation of two constitutional isomers.[3][4] In this case, the formation of the undesired isomer, 1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, can occur.

  • Low Yields: Incomplete reactions, side-product formation, or degradation of reactants can lead to lower than expected yields.

  • Purification: The separation of the desired product from the regioisomeric byproduct and other impurities can be challenging.

Q3: How can I improve the regioselectivity of the reaction to favor the desired 1,3,5-substituted pyrazole?

A3: Controlling regioselectivity is a critical aspect of this synthesis. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in favor of the 3-trifluoromethyl isomer in similar pyrazole syntheses.[3] The acidic nature of these solvents can influence the reaction pathway.

Q4: What are the recommended reaction conditions for optimizing the yield?

A4: While specific conditions should be optimized for each scale, general recommendations include:

  • Solvent: Ethanol is a common starting point, but for improved regioselectivity, consider using 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3]

  • Catalyst: A catalytic amount of a weak acid, such as acetic acid, can facilitate the initial hydrazone formation.[5]

  • Temperature: Reactions are typically run at elevated temperatures, often at the reflux temperature of the solvent.

  • Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and ensure the consumption of starting materials.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Inappropriate reaction temperature. 3. Insufficient reaction time.1. Use freshly distilled phenylhydrazine and ensure the β-ketonitrile is pure. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Monitor the reaction progress using TLC and extend the reaction time if starting materials are still present.
Formation of a Significant Amount of the Undesired Regioisomer 1. Use of a non-polar or less effective solvent. 2. Reaction kinetics favoring the undesired isomer.1. Switch to a fluorinated alcohol solvent such as TFE or HFIP to enhance regioselectivity.[3] 2. Adjust the reaction temperature, as this can sometimes influence the isomeric ratio.
Presence of a Pyrazoline Intermediate Incomplete oxidation of the initially formed pyrazoline to the aromatic pyrazole.This is more common with α,β-unsaturated ketone precursors. If a pyrazoline is suspected, post-synthesis oxidation can be achieved by heating in glacial acetic acid or using a mild oxidizing agent.
Difficulty in Product Purification 1. Similar polarity of the desired product and the regioisomeric byproduct. 2. Presence of unreacted starting materials or side products.1. Utilize column chromatography with a carefully selected eluent system. Step-gradient elution may be necessary. 2. Consider recrystallization from a suitable solvent system to remove impurities.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in a Model Pyrazole Synthesis

SolventDielectric Constant (ε)Regioisomeric Ratio (3-CF₃ : 5-CF₃)
Ethanol24.5~85 : 15
2,2,2-Trifluoroethanol (TFE)8.5~97 : 3
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)9.3>99 : 1

Note: The ratios presented are illustrative and based on trends reported for similar pyrazole syntheses.[3] Actual ratios may vary based on specific substrates and reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 4,4,4-trifluoro-3-oxobutanenitrile

  • Phenylhydrazine

  • Ethanol (or 2,2,2-trifluoroethanol for improved regioselectivity)

  • Glacial Acetic Acid (catalytic amount)

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a solution of 4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq) in ethanol (or TFE), add phenylhydrazine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired this compound.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Phenylhydrazine->Hydrazone Nucleophilic Attack on Carbonyl Trifluoromethyl_beta_ketonitrile 4,4,4-Trifluoro-3-oxobutanenitrile Trifluoromethyl_beta_ketonitrile->Hydrazone Product 1-Phenyl-3-(trifluoromethyl)- 1H-pyrazol-5-amine Hydrazone->Product Intramolecular Cyclization (Attack on Nitrile Carbon)

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow Start Start Reaction_Setup Set up reaction with phenylhydrazine and β-ketonitrile Start->Reaction_Setup Monitor_TLC Monitor reaction by TLC Reaction_Setup->Monitor_TLC Workup Aqueous workup and extraction Monitor_TLC->Workup Purification Column Chromatography Workup->Purification Characterization Analyze product (NMR, MS) Purification->Characterization Low_Yield Low Yield? Characterization->Low_Yield End End Check_Reagents Check reagent purity and increase temperature/time Low_Yield->Check_Reagents Yes Isomer_Issue Incorrect Isomer? Low_Yield->Isomer_Issue No Check_Reagents->Reaction_Setup Isomer_Issue->End No Change_Solvent Switch to fluorinated alcohol solvent (TFE/HFIP) Isomer_Issue->Change_Solvent Yes Change_Solvent->Reaction_Setup

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify and minimize it?

A1: The most common side product in the synthesis of this compound is its regioisomer, 1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. The formation of regioisomers is a well-documented challenge when reacting a monosubstituted hydrazine, such as phenylhydrazine, with an unsymmetrical 1,3-dielectrophilic compound.[1] The ratio of these isomers is highly dependent on the reaction conditions, which can be tuned to favor one product over the other by exploiting kinetic versus thermodynamic control.[1]

Troubleshooting:

  • Solvent and Temperature Control: The choice of solvent and reaction temperature can significantly influence the regioselectivity. For instance, in similar pyrazole syntheses, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve regioselectivity compared to ethanol or toluene.

  • pH Adjustment: The acidity of the reaction medium can direct the cyclization pathway. Acidic conditions may favor the formation of one regioisomer over the other.

Q2: I've isolated a stable intermediate and the reaction is not going to completion. What is this intermediate and how can I promote the final cyclization?

A2: It is likely you have isolated the uncyclized hydrazone intermediate.[1] This occurs when the initial condensation of phenylhydrazine with the β-ketonitrile proceeds, but the subsequent intramolecular cyclization to form the pyrazole ring is incomplete.

Troubleshooting:

  • Increase Reaction Time or Temperature: Prolonging the reaction time or moderately increasing the temperature can often provide the necessary energy to overcome the activation barrier for cyclization.

  • Catalyst Addition: The use of an acid or base catalyst can promote the cyclization step. Glacial acetic acid is commonly used for this purpose.

Q3: My final product is showing an unexpected N-acetyl peak in the NMR spectrum. What is the source of this impurity?

A3: If you are using acetic acid as a solvent, particularly at elevated temperatures, the desired this compound can react with the solvent to form an N-acetylated amide byproduct.[1]

Troubleshooting:

  • Solvent Change: Consider using a different solvent that is less likely to react with the amine functionality of the product, such as ethanol or toluene.

  • Lower Reaction Temperature: If acetic acid is necessary as a catalyst, running the reaction at a lower temperature may minimize the formation of the acetylated side product.

Q4: Are there any other potential, less common, side products I should be aware of?

A4: While less common, other side reactions can occur:

  • Products from N-N Bond Cleavage: Under certain conditions, the nitrogen-nitrogen bond in phenylhydrazine can cleave, potentially leading to the formation of aniline and other degradation products.[2][3]

  • Further Reactions of the Product: 5-Aminopyrazoles are versatile and can sometimes react further with starting materials or intermediates, especially under harsh reaction conditions, to form more complex fused heterocyclic systems.[1]

Quantitative Data on Side Product Formation

Reaction ConditionDesired Product Yield (5-hydroxy isomer)Regioisomeric Side Product Yield (3-hydroxy isomer)Selectivity (Desired:Side Product)
Reflux in water after addition at room temperature49%8%~6 : 1
Aqueous sulfuric acid, 85°C72.4%-98.1 : 1.9
Aqueous methylhydrazine added at 90-94°C85.8%-95.2 : 4.8

Data adapted from a similar synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a general method based on the common synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.[5][6]

Materials:

  • 4,4,4-Trifluoro-3-oxobutanenitrile

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask, dissolve 4,4,4-trifluoro-3-oxobutanenitrile (1.0 equivalent) in ethanol.

  • Add phenylhydrazine (1.05 equivalents) to the solution.

  • If desired, add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The product may precipitate upon cooling or after the addition of cold water.

  • Collect the solid product by vacuum filtration and wash with cold ethanol or water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Reaction Pathway and Side Product Formation

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products and Side Products A Phenylhydrazine C Hydrazone Intermediate A->C Condensation B 4,4,4-Trifluoro-3-oxobutanenitrile B->C D This compound (Desired Product) C->D Cyclization (Thermodynamic Control) E 1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (Regioisomeric Side Product) C->E Cyclization (Kinetic Control) F Isolated Hydrazone (Side Product) C->F Incomplete Reaction

References

Technical Support Center: Isomer Separation in Trifluoromethyl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethyl pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a particular focus on the critical issue of isomer separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of trifluoromethyl pyrazoles.

FAQ 1: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[1] Here are some strategies to enhance regioselectivity:

  • Solvent Selection: The choice of solvent can significantly impact the isomer ratio. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation.[2] These non-nucleophilic alcohols do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to improved selectivity.[2] In some cases, aprotic dipolar solvents such as DMF or NMP may provide better results than polar protic solvents like ethanol.[1]

  • pH Control: The pH of the reaction medium can influence which isomer is favored. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1] The addition of a mild base, such as sodium acetate, can be beneficial, especially when using a hydrazine salt.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.

  • Choice of Synthesis Method: Employing highly regioselective synthetic routes from the outset is the most effective strategy. Methods like 1,3-dipolar cycloadditions of nitrile imines with appropriately substituted alkenes or alkynes often provide excellent regioselectivity.[3][4][5][6] For instance, the [3+2] cycloaddition of nitrile imines with 2-bromo-3,3,3-trifluoropropene is reported to be exclusively regioselective for the synthesis of 5-trifluoromethylpyrazoles.[6]

FAQ 2: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?

Low yields in pyrazole synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.[1]

  • Purity of Starting Materials: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Reaction Conditions:

    • Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Stoichiometry: Using a slight excess of hydrazine (e.g., 1.1-1.2 equivalents) can sometimes help drive the reaction to completion.

  • Side Reactions: Be aware of potential side reactions, such as incomplete cyclization or the formation of colored impurities due to the decomposition of the hydrazine starting material.[1][7]

Below is a troubleshooting workflow for addressing low reaction yield:

LowYieldTroubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_purity->start If impure, purify/replace optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure check_side_reactions Investigate Side Reactions optimize_conditions->check_side_reactions If yield still low solution Improved Yield optimize_conditions->solution If yield improves purification_loss Review Purification Technique check_side_reactions->purification_loss If side products identified check_side_reactions->solution If side reactions minimized purification_loss->solution If losses minimized

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

FAQ 3: I have already synthesized a mixture of pyrazole regioisomers. What is the most effective way to separate them?

While designing a regioselective synthesis is ideal, separating an existing mixture is often necessary. The most common methods are silica gel column chromatography and distillation.[8][9][10]

  • Silica Gel Column Chromatography: This is the most widely used method for separating pyrazole regioisomers due to differences in their polarity.[9][10]

    • Solvent System (Eluent): A systematic screening of solvent systems using TLC is crucial to find an eluent that provides adequate separation (a significant difference in Rf values) between the two isomers. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or methanol.[11]

    • Column Packing and Elution: Careful packing of the silica gel and a slow, consistent elution rate are key to achieving good separation.

  • Distillation: For isomers with a significant difference in boiling points, fractional distillation can be a highly effective and scalable separation method. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole (b.p. 140 °C at 1 atm) and 1-methyl-5-(trifluoromethyl)-1H-pyrazole (b.p. 90 °C at 1 atm) can be efficiently separated by distillation.[8]

  • Crystallization: In some cases, fractional crystallization can be used to separate isomers if one crystallizes more readily or has significantly different solubility in a particular solvent system.

FAQ 4: How can I definitively identify the structure of each separated isomer?

A combination of spectroscopic techniques is essential for the unambiguous assignment of each regioisomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These techniques will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents, allowing for differentiation.[12][13]

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is particularly powerful for confirming the structure. It identifies spatial proximities between protons, for example, between the protons of an N-substituent and the protons on the pyrazole ring, which can definitively establish their relative positions.[9]

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the absolute structure of an isomer.[9]

Quantitative Data on Isomer Ratios

The regioselectivity of trifluoromethyl pyrazole synthesis is highly dependent on the reaction conditions. The following tables summarize some reported quantitative data on isomer ratios achieved under different synthetic strategies.

Table 1: Influence of Reaction Conditions on Isomer Ratios in the Synthesis of Aryl-Trifluoromethyl Pyrazoles

1,3-Dicarbonyl PrecursorHydrazine ReactantSolvent/ConditionsIsomer Ratio (Major:Minor)Reference
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineN,N-dimethylacetamide, HCl (cat.)98:2[14]
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineEthanol, room temperatureEquimolar mixture[14]
2-Substituted 1,3-diketonesArylhydrazinesNot specified>99.8:0.2[14]
2-Acetyl-1,3-indanedione4-TrifluoromethylphenylhydrazineAcetic acid, ethanol, reflux5.9:1[13]

Table 2: Separation Parameters for Trifluoromethyl Pyrazole Isomers

Isomer 1Isomer 2Separation MethodKey ParametersReference
1-Methyl-3-(trifluoromethyl)-1H-pyrazole1-Methyl-5-(trifluoromethyl)-1H-pyrazoleFractional DistillationBoiling point difference of ~50 °C at 1 atm (140 °C vs. 90 °C)[8]
Regioisomeric 1,3,4,5-substituted pyrazolesRegioisomeric 1,3,4,5-substituted pyrazolesSilica Gel ChromatographyNot specified[10]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Aryl-5-trifluoromethyl-pyrazoles via [3+2] Cycloaddition

This protocol is adapted from methodologies describing the highly regioselective [3+2] cycloaddition of nitrile imines.[3][4][6]

Materials:

  • Appropriate hydrazonoyl chloride

  • 2-Bromo-3,3,3-trifluoropropene (BTP)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydrazonoyl chloride (1.0 eq) and 2-bromo-3,3,3-trifluoropropene (1.2 eq) in the anhydrous solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5 eq) dropwise to the stirred solution. The triethylamine serves to generate the nitrile imine in situ.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-trifluoromethylpyrazole.

Protocol 2: Separation of Pyrazole Regioisomers by Silica Gel Column Chromatography

This protocol outlines a general procedure for the separation of pyrazole regioisomers.[9][10][11]

Materials:

  • Crude mixture of pyrazole isomers

  • Silica gel (for column chromatography)

  • A graded series of solvents (e.g., hexane, ethyl acetate)

  • TLC plates

Procedure:

  • Develop a TLC method: Dissolve a small amount of the crude mixture in a suitable solvent and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexane:ethyl acetate) to find a system that gives good separation between the two isomer spots (ideally a ΔRf of >0.2).

  • Prepare the column: Prepare a silica gel column of an appropriate size for the amount of crude product. The amount of silica gel should be roughly 50-100 times the weight of the crude material.

  • Load the sample: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

  • Elute the column: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions and monitor them by TLC.

  • Combine and concentrate: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the separated products.

Visualized Workflows

SynthesisAndSeparationWorkflow cluster_synthesis Synthesis cluster_analysis_separation Analysis & Separation start Select Synthesis Route regioselective Regioselective Method (e.g., [3+2] Cycloaddition) start->regioselective non_regioselective Non-Regioselective Method (e.g., Knorr Synthesis) start->non_regioselective reaction Perform Reaction regioselective->reaction non_regioselective->reaction workup Aqueous Work-up reaction->workup analysis Analyze Crude Product (TLC, NMR) workup->analysis single_isomer Single Isomer analysis->single_isomer One spot/set of peaks isomer_mixture Isomer Mixture analysis->isomer_mixture Multiple spots/peaks separation Separation (Chromatography/Distillation) isomer_mixture->separation pure_isomers Pure Isomers separation->pure_isomers

References

Overcoming low yield in the synthesis of phenylpyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of phenylpyrazole derivatives, with a primary focus on addressing issues related to low reaction yields.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving low yields in your phenylpyrazole synthesis experiments.

Issue 1: Low or No Product Formation

Symptoms:

  • Thin-Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting materials after the expected reaction time.

  • Mass spectrometry (MS) analysis of the crude reaction mixture does not show the desired product mass.

Possible Causes and Solutions:

CauseRecommended Action
Poor Quality Starting Materials Ensure the purity of your 1,3-dicarbonyl compound and phenylhydrazine derivative. Impurities can lead to side reactions, reducing the yield.[1] It is advisable to use freshly opened or purified reagents, as hydrazine derivatives can degrade over time.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. Monitor the reaction's progress using TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.[1] Increasing the reaction temperature or prolonging the reaction time can sometimes improve yields.
Incorrect Stoichiometry Verify the stoichiometry of your reactants. In some instances, using a slight excess (1.0-1.2 equivalents) of the phenylhydrazine derivative can drive the reaction to completion.
Ineffective Catalyst The choice of catalyst can significantly impact the reaction rate. Consider screening different catalysts. For example, nano-ZnO has been reported as an efficient catalyst for the synthesis of some pyrazoles, leading to high yields in a short time.[1]
Issue 2: Formation of Multiple Products (Regioisomers)

Symptoms:

  • Nuclear Magnetic Resonance (NMR) spectra of the purified product show duplicate sets of peaks.

  • Multiple spots are observed on TLC, even after initial purification attempts.

Possible Causes and Solutions:

CauseRecommended Action
Use of Unsymmetrical Reagents The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted phenylhydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.
Reaction Conditions Favoring Mixture Formation The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions. Modifying the solvent system can dramatically increase regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to favor the formation of one regioisomer over the other when compared to standard solvents like ethanol.[2] Adjusting the reaction pH with a catalytic amount of acid or base can also alter the nucleophilicity of the hydrazine nitrogens, influencing the cyclization pathway.[1]
Issue 3: Difficult Purification and Low Isolated Yield

Symptoms:

  • The crude product is an oil or a non-crystalline solid, making recrystallization difficult.

  • Column chromatography results in significant product loss.

  • The reaction mixture has a dark color, indicating the presence of impurities.

Possible Causes and Solutions:

CauseRecommended Action
Formation of Colored Impurities Discoloration of the reaction mixture, often to yellow or red, can be due to the decomposition of the hydrazine starting material or the formation of colored byproducts.[1] Adding a mild base, such as sodium acetate, can sometimes lead to a cleaner reaction profile.
Incomplete Cyclization The reaction may stall at the hydrazone intermediate, especially with sterically hindered substrates. Ensure sufficient reaction time and optimal temperature to promote complete cyclization.
Loss During Work-up and Purification If the product is highly soluble in the recrystallization solvent, significant loss can occur. Carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. For column chromatography, choose an appropriate solvent system to ensure good separation and minimize tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the Knorr synthesis of phenylpyrazoles?

A1: A primary reason for low yields in the Knorr pyrazole synthesis is often related to the purity of the starting materials, particularly the hydrazine derivative, which can degrade over time.[1] Suboptimal reaction conditions, including temperature, solvent, and pH, also play a crucial role.

Q2: How can I improve the regioselectivity of my reaction when using an unsymmetrical 1,3-dicarbonyl compound?

A2: To improve regioselectivity, consider changing the solvent to a fluorinated alcohol like TFE or HFIP.[2] Additionally, adjusting the pH with a catalytic amount of acid or base can influence which nitrogen atom of the substituted hydrazine initiates the cyclization, thereby favoring one regioisomer.[1]

Q3: My reaction mixture turns dark brown. What could be the cause and how can I prevent it?

A3: A dark-colored reaction mixture often indicates the formation of colored impurities from the decomposition of the hydrazine starting material.[1] Using a freshly purified hydrazine and adding a mild base like sodium acetate may help to mitigate this issue.

Q4: Are there alternative, higher-yielding methods to the classical Knorr synthesis?

A4: Yes, multi-component reactions (MCRs) offer an efficient alternative for synthesizing pyrazole derivatives. MCRs combine three or more starting materials in a single step, often with high atom economy and operational simplicity, leading to reduced waste and potentially higher yields.[3]

Data Presentation

Table 1: Effect of Catalyst on the Synthesis of 1,3,5-Substituted Pyrazoles

This table summarizes the effect of different catalysts on the yield and reaction time for the condensation of phenylhydrazine with ethyl acetoacetate.

CatalystSolventTemperatureTimeYield (%)Reference
Nano-ZnOEthanolRoom Temp.30 min95[4][5]
NoneEthanolReflux2 h70[5]
Acetic AcidEthanolReflux1 h85[6]
PiperidineEthanolRoom Temp.20 min92[7]
Table 2: Influence of Solvent on Regioselectivity in Phenylpyrazole Synthesis

This table illustrates the impact of the solvent on the regioselectivity of the reaction between 1,3-diketones and methylhydrazine, leading to the formation of two regioisomers (Compound 2 and Compound 3).

Entry1,3-Diketone (R1)SolventRatio (2:3)Total Yield (%)Reference
1CF3EtOH60:4085[2]
2CF3TFE85:1588[2]
3CF3HFIP97:391[2]
4PhenylEtOH55:4575[2]
5PhenylTFE90:1082[2]
6PhenylHFIP>99:189[2]

Experimental Protocols

Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is a general procedure for the Knorr pyrazole synthesis.

Materials:

  • Ethyl acetoacetate (1.0 equivalent)

  • Phenylhydrazine (1.0 equivalent)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add phenylhydrazine to the mixture. Note that this addition can be exothermic.[6]

  • Heat the reaction mixture under reflux for 1 hour.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.[6]

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to obtain the pure pyrazolone.[6]

Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

This protocol describes a multi-component reaction for the synthesis of pyrazole derivatives.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ethanol (10 mL)

  • Piperidine (5 mol%)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and phenylhydrazine in ethanol.[3]

  • Add a catalytic amount of piperidine.[3]

  • Stir the reaction mixture at room temperature. Reaction times can vary from 20 minutes to several hours.[3]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the solid product that precipitates is collected by filtration.[3]

  • Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.[3]

  • The product can be further purified by recrystallization from ethanol.[3]

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity is High end_bad Yield Still Low check_purity->end_bad Purity is Low check_side_reactions Investigate Side Reactions optimize_conditions->check_side_reactions Conditions Optimized optimize_conditions->end_bad Optimization Fails purification_loss Evaluate Purification Procedure check_side_reactions->purification_loss No Major Side Reactions check_side_reactions->end_bad Side Reactions Identified end_good Yield Improved purification_loss->end_good Purification Optimized purification_loss->end_bad Significant Loss During Purification

Caption: A logical workflow for troubleshooting low yield in phenylpyrazole synthesis.

Knorr_Synthesis_Workflow start Start reactants Combine 1,3-Dicarbonyl and Phenylhydrazine in Solvent start->reactants catalyst Add Catalyst (e.g., Acetic Acid) reactants->catalyst reflux Heat under Reflux catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete filter Filter Product cool->filter purify Recrystallize filter->purify end Pure Phenylpyrazole purify->end

Caption: Experimental workflow for the Knorr synthesis of phenylpyrazoles.

References

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine storage and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

This guide provides essential information for the safe storage, handling, and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The compound should be stored in a tightly sealed container in a cool, dry, and dark place with good ventilation.[1][2][3] For long-term stability, especially once in solution, storage at -20°C or -80°C is recommended, protected from light.[4] Some suppliers also recommend storing the solid material under an inert gas as it may be air-sensitive.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, you must wear appropriate PPE. This includes chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1][5][6] If there is a risk of generating dust or aerosols, use a dust respirator and work in a fume hood or well-ventilated area.[1][5][7]

Q3: What are the primary hazards associated with this chemical?

A3: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6][8][9][10] It may also cause respiratory irritation.[6][7][10] Avoid breathing dust and direct contact with skin and eyes.[5][7]

Q4: What materials or chemicals are incompatible with this compound?

A4: The compound should be stored away from strong oxidizing agents and strong acids, as violent reactions are possible.[1][7][9]

Q5: How should I dispose of waste containing this compound?

A5: Dispose of the compound and its container in accordance with local, regional, and national regulations.[2][5][9] This typically involves disposal at an approved waste disposal plant. Do not let the product enter drains.[5]

Storage and Handling Data Summary

The following table summarizes the key storage and handling parameters for this compound.

ParameterGuidelineCitations
Storage Temperature Cool, dry place; Room Temperature (Solid)[5]
-20°C (1 month, in solution)[4]
-80°C (6 months, in solution)[4]
Atmosphere Tightly sealed container; Store under inert gas is recommended.[1][2][3]
Light Sensitivity Store in a dark place; Protect from light.[1][4]
Incompatible Materials Strong oxidizing agents, Strong acids.[1][7][9]
Handling Ventilation Use in a well-ventilated area or with local exhaust/fume hood.[1][2][5][7]
Personal Protection Safety glasses, chemical-resistant gloves, lab coat. Dust respirator if dust is generated.[1][5][6][7]

Troubleshooting Guide

Q1: My experimental results are inconsistent. Could the compound have degraded?

A1: Yes, inconsistency can be a sign of degradation. This compound can be sensitive to air and light.

  • Verify Storage: Ensure the compound has been stored correctly in a tightly sealed, light-resistant container in a cool, dry place, preferably under an inert atmosphere.[1]

  • Check Appearance: Visually inspect the solid for any change in color (it should be a white to pale yellow crystalline powder) or texture.

  • Purity Check: If you suspect degradation, consider running a purity analysis (e.g., HPLC, LC-MS) on your sample and comparing it to a fresh standard.

  • Tautomerism: Pyrazoles can exhibit tautomerism, where the molecule exists as a mixture of isomers.[11] This can influence reactivity. Ensure your reaction conditions (pH, solvent) are consistent, as they can affect the tautomeric equilibrium.[11]

Q2: I'm having trouble dissolving the compound. What can I do?

A2: Solubility issues are a common challenge.

  • Solvent Selection: While data for this specific molecule is limited, related pyrazoles are soluble in organic solvents. Try solvents like DMSO, DMF, or ethanol. For stock solutions, -80°C is recommended for up to 6 months.[4]

  • Gentle Heating/Sonication: Gently warming the solution or using an ultrasonic bath can aid dissolution. However, be cautious, as excessive heat can degrade the compound.

  • pH Adjustment: The amine group on the pyrazole ring means its solubility may be pH-dependent. In acidic media, protonation can occur, which might alter solubility and reactivity.[11]

Q3: The reaction is not proceeding as expected. What should I check?

A3: If the reaction is sluggish or failing, consider the following:

  • Reagent Purity: As mentioned, confirm the purity of your this compound.

  • Incompatible Reagents: Ensure your reaction mixture does not contain strong oxidizing agents, which are incompatible.[1][9]

  • Atmosphere Control: If the reaction is sensitive, running it under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions with air components.

Experimental Protocols

Protocol: Preparation of a Stock Solution

This protocol outlines the standard procedure for safely preparing a stock solution of this compound.

  • Preparation: Work inside a certified chemical fume hood. Ensure the work area is clean and free of incompatible materials.

  • Personal Protective Equipment: Don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of the compound directly into the vial. Avoid creating dust.[10] Handle the solid with a clean spatula.

  • Solvent Addition: Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial using a calibrated pipette.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. For storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.[4] Store at -20°C for short-term or -80°C for long-term use, protected from light.[4]

Mandatory Visualizations

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common experimental issues.

TroubleshootingWorkflow Start Experiment Fails or Yields Inconsistent Results CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound CheckProcedure Step 2: Review Experimental Protocol Start->CheckProcedure CheckPurity 1a. Check Purity (e.g., LC-MS) CheckCompound->CheckPurity CheckStorage 1b. Verify Storage Conditions (Temp, Light, Atmosphere) CheckCompound->CheckStorage CheckSolubility 2a. Confirm Complete Dissolution CheckProcedure->CheckSolubility CheckConditions 2b. Verify Reaction Conditions (Temp, pH, Atmosphere) CheckProcedure->CheckConditions CheckIncompatibility 2c. Rule out Incompatible Reagents CheckProcedure->CheckIncompatibility Outcome Identify Root Cause and Optimize Protocol CheckPurity->Outcome CheckStorage->Outcome CheckSolubility->Outcome CheckConditions->Outcome CheckIncompatibility->Outcome

Caption: Troubleshooting workflow for experiments with this compound.

References

Technical Support Center: Pyrazole Synthesis from β-Enaminones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazoles from β-enaminones.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Issue Possible Cause(s) Suggested Solution(s)
1. Low or No Product Yield - Inactive Reagents: Hydrazine may have degraded. β-enaminone may be impure. - Suboptimal Reaction Temperature: Temperature may be too low for the reaction to proceed or too high, causing decomposition. - Incorrect Solvent: The chosen solvent may not be suitable for the specific substrates. - Ineffective Catalyst/Promoter: The catalyst (e.g., acid, base, metal) may be inactive or inappropriate for the transformation.[1][2]- Verify Reagent Quality: Use freshly opened or purified hydrazine hydrate. Confirm the purity of the β-enaminone starting material via NMR or another appropriate technique. - Optimize Temperature: Screen a range of temperatures. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times by allowing for rapid heating to high temperatures (e.g., 180°C for 2 minutes).[3] - Solvent Screening: Test a variety of solvents. While ethanol or acetic acid are common, some reactions may benefit from DMF or solvent-free conditions.[4][5][6] - Catalyst Screening: If using a catalyst, screen alternatives. For acid-catalyzed reactions, try p-toluenesulfonic acid (p-TSA) or glacial acetic acid.[2][5] For metal-catalyzed processes, ensure the catalyst is active and consider different ligands or metal sources.[1][7]
2. Formation of Multiple Products / Isomers - Lack of Regiocontrol: With unsymmetrical β-enaminones and substituted hydrazines, two different regioisomers can form. - Side Reactions: The β-enaminone may react with itself or other nucleophiles present. For instance, reaction with C-nucleophiles like 2,4-pentanedione can lead to pyridine derivatives instead of pyrazoles.[4]- Control Regioselectivity: The choice of catalyst and reaction conditions can influence regioselectivity. The use of a base like sodium hydride can direct the regioselective attack by deprotonating the hydrazine.[2] The initial condensation step often dictates the final regioisomer. - Modify Reaction Conditions: Lowering the reaction temperature may suppress side reactions. Ensure the reaction environment is inert if substrates are sensitive to air or moisture.
3. Reaction Fails to Reach Completion - Insufficient Reaction Time or Temperature: The reaction may be kinetically slow under the current conditions. - Reversible Reaction: The initial condensation step may be reversible. - Stoichiometry Imbalance: Incorrect molar ratios of reactants can leave starting material unreacted.- Increase Time/Temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. A moderate increase in temperature can also drive the reaction to completion. - Remove By-products: In acid-catalyzed reactions, removal of water (e.g., with a Dean-Stark trap) can drive the equilibrium towards the product. - Adjust Stoichiometry: Use a slight excess of the hydrazine reagent (e.g., 1.1 to 2.0 equivalents) to ensure full conversion of the β-enaminone.[8]
4. Difficulty in Product Purification - Similar Polarity of Product and Starting Materials: Makes separation by column chromatography challenging. - Formation of Tarry By-products: High temperatures or strong acids/bases can sometimes lead to decomposition and the formation of complex mixtures.- Optimize Chromatography: Use a different solvent system (eluent) or stationary phase (e.g., alumina instead of silica gel).[9] Gradient elution can improve separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. - Aqueous Wash: An aqueous workup can help remove inorganic salts and water-soluble impurities before chromatography.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for pyrazole synthesis from β-enaminones and hydrazine?

A1: The reaction is a cyclocondensation. It typically proceeds via an initial nucleophilic attack of the hydrazine amino group on the β-carbon of the enaminone, followed by the elimination of the amine (e.g., dimethylamine). The resulting intermediate then undergoes intramolecular cyclization via attack of the second hydrazine nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic pyrazole ring.[2][4]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent can influence reaction rate and yield. Protic solvents like ethanol and acetic acid are commonly used and can facilitate proton transfer steps in the mechanism.[4][5] Aprotic solvents like DMSO or DMF can also be effective, and in some cases, solvent-free conditions, particularly with microwave irradiation, provide excellent results.[3][8]

Q3: Are catalysts necessary for this reaction?

A3: Not always, but they are often beneficial. Acid catalysts (e.g., acetic acid, p-TSA) are frequently used to promote the condensation and dehydration steps.[5] In some modern multicomponent reactions, metal catalysts (e.g., Rhodium, Copper, Palladium) are employed to enable more complex transformations, such as subsequent C-H activation or coupling reactions.[1][2][7]

Q4: Can this synthesis be performed under "green" or environmentally friendly conditions?

A4: Yes, several approaches aim to improve the environmental footprint of this synthesis. These include using water as a solvent, employing microwave-assisted synthesis to reduce energy consumption and reaction times, and developing catalyst- and solvent-free protocols.[3][10]

Q5: What are common starting materials for the β-enaminones themselves?

A5: β-enaminones are typically synthesized from the reaction of 1,3-dicarbonyl compounds (or β-ketoesters) with amines or by reacting a ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[11]

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis

Entryβ-Enaminone SubstrateHydrazine SubstrateCatalyst/SolventTemp. (°C)TimeYield (%)Reference
1Aryl/Alkyl SubstitutedHydrazine HydrateEthanolReflux16 h~85-95%[6]
2N,N-dimethyl enaminoneHydrazine HydrochlorideI₂ (10 mol%), Selectfluor, DMSO90°C10 min~70-88%[8]
3Aryl Substituted5-aminopyrazoleAcetic AcidRefluxN/AHigh[5]
4N-Arylpyrazole enaminoneHydrazine HydrateAbsolute EthanolRefluxN/AHigh[4]
5Aryl SubstitutedHydrazine HydrochlorideRh(III) catalyst, Cu(OAc)₂100°C12 h~51-75%[1][7]
6VariousPhenylhydrazineNeutral Alumina85°C1.5 h~27-43%[9]

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Synthesis of 1,4-Disubstituted Pyrazoles

This protocol is adapted from a method utilizing DMSO as a C1 source.[8]

  • Reaction Setup: To a 25 mL round-bottom flask, add the β-enaminone (0.2 mmol, 1.0 equiv), hydrazine hydrochloride (0.4 mmol, 2.0 equiv), Iodine (I₂) (0.02 mmol, 10 mol%), and Selectfluor (1.0 mmol, 5.0 equiv).

  • Solvent Addition: Add 2 mL of dimethyl sulfoxide (DMSO) to the flask.

  • Reaction: Stir the mixture at 90°C using an oil bath for 10 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling the reaction to room temperature, add 5 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Collect the combined organic phases and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to obtain the pure pyrazole product.

Protocol 2: General Procedure for Acid-Catalyzed Cyclocondensation

This protocol is a generalized procedure based on common literature methods.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-enaminone (1.0 equiv) in a suitable solvent (e.g., absolute ethanol or glacial acetic acid).

  • Reagent Addition: Add the hydrazine derivative (1.1-1.5 equiv). If using a non-acidic solvent like ethanol, add a catalytic amount of an acid such as p-toluenesulfonic acid or a few drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and stir for 3-16 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration.

  • Purification: If no solid forms, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine β-Enaminone, Hydrazine & Catalyst/Solvent reaction 2. Heat Reaction Mixture (Conventional or Microwave) reagents->reaction monitoring 3. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete? workup 4. Quench & Aqueous Workup monitoring->workup extraction 5. Organic Extraction workup->extraction purification 6. Purify (Chromatography/Recrystallization) extraction->purification analysis 7. Characterize Product (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for pyrazole synthesis.

troubleshooting_flow cluster_solutions Troubleshooting Steps cluster_purity_solutions Purification/Selectivity Steps start Start Synthesis check_yield Problem Encountered: Low / No Yield? start->check_yield check_reagents Verify Reagent Purity (β-Enaminone, Hydrazine) check_yield->check_reagents Yes check_purity Impure Products or Isomer Formation? check_yield->check_purity No, Yield is Good reagents_group check_reagents->reagents_group optimize_temp Optimize Temperature (Screen Range, Consider MW) catalyst_group optimize_temp->catalyst_group screen_solvents Screen Solvents (Ethanol, Acetic Acid, DMF) screen_solvents->catalyst_group check_catalyst Check/Change Catalyst check_catalyst->catalyst_group modify_conditions Modify Conditions (Temp, Base) for Selectivity check_purity->modify_conditions Yes end Successful Synthesis check_purity->end No optimize_purification Optimize Purification (Chromatography, Recrystallization) modify_conditions->optimize_purification optimize_purification->end reagents_group->optimize_temp reagents_group->screen_solvents reagents_group->check_catalyst catalyst_group->check_purity

Caption: A logical workflow for troubleshooting common synthesis issues.

reaction_mechanism enaminone β-Enaminone intermediate1 Addition Intermediate (-Elimination of NR₂) enaminone->intermediate1 hydrazine Hydrazine (R'-NHNH₂) hydrazine->intermediate1 + intermediate2 Cyclized Intermediate (Non-aromatic) intermediate1->intermediate2 Intramolecular Cyclization product Pyrazole Product intermediate2->product Dehydration (-H₂O)

Caption: Simplified reaction mechanism for pyrazole formation.

References

Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioselectivity in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] For instance, the substituent from the hydrazine can be adjacent to one of the dicarbonyl's R-groups or the other. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][2]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less crowded carbonyl group.[1][2]

  • Electronic Effects: The electronic nature of the substituents is crucial.[2] Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for initial nucleophilic attack.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][2]

  • Solvent: The choice of solvent can dramatically impact regioselectivity. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of a specific isomer.[3][4]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the regioisomers formed.[1][5]

Q3: My pyrazole synthesis is resulting in a difficult-to-separate mixture of regioisomers. What initial steps can I take to improve the regioselectivity?

A3: A common issue is the formation of regioisomeric mixtures. A highly effective initial step is to change the solvent. Traditional synthesis often employs ethanol, which can lead to poor regioselectivity.[4] Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been demonstrated to dramatically increase the regioselectivity of the pyrazole formation.[3][4] For instance, in the reaction of a 1,3-diketone with methylhydrazine, changing the solvent from ethanol to HFIP can improve the regiomeric ratio from nearly 1:1 to as high as 99:1 in favor of the desired isomer.

Q4: Are there alternative synthetic routes to the classical Knorr synthesis that offer better regioselectivity?

A4: Yes, several alternative methods can provide high regioselectivity:

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method offers complete regioselectivity, especially when similar substituents are present.[6]

  • [3+2] Cycloaddition of Sydnones and Alkynes: This approach can be highly regioselective, particularly with the use of specific catalysts or functionalized alkynes.[7]

  • Regioselective Metalations: Using reagents like TMPMgCl·LiCl allows for the stepwise and regiocontrolled functionalization of the pyrazole ring.[8]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Poor or no regioselectivity, obtaining a mixture of isomers. Use of traditional solvents like ethanol. Similar steric and electronic properties of the substituents on the 1,3-dicarbonyl compound.Change the solvent: Employ fluorinated alcohols such as TFE or HFIP to enhance regioselectivity.[3][4] Modify the substrate: Introduce a bulky protecting group on one of the substituents to create steric hindrance.[9] Adjust the temperature: Systematically vary the reaction temperature to determine if the reaction is under kinetic or thermodynamic control.[5]
The undesired regioisomer is the major product. The electronic effects of the substituents are favoring the formation of the unwanted isomer.[2] The more nucleophilic nitrogen of the substituted hydrazine is preferentially attacking the more reactive carbonyl.Alter the pH: Under acidic conditions, the more basic nitrogen of the hydrazine can be protonated, reducing its nucleophilicity and potentially reversing the selectivity.[1][2] Use a protecting group: A removable protecting group can be used to block one of the nitrogen atoms of the hydrazine, directing the reaction pathway.
Low yield of the desired regioisomer. Competing side reactions. Instability of reactants or products under the reaction conditions.Optimize reaction conditions: Systematically screen different solvents, temperatures, and reaction times. Consider an alternative synthetic route: Methods involving tosylhydrazones or sydnones might provide a higher yield of the desired isomer with better regioselectivity.[6][7]

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine.

1,3-Diketone (R¹)SolventRegioisomeric Ratio (Desired:Undesired)Reference
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedioneEtOH1:1.8[3]
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedioneTFE85:15[3]
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedioneHFIP97:3[3]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateEtOH1:1.3[3]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateHFIP>99:1[3]
1-Phenyl-1,3-butanedioneEtOHLow selectivity
1-Phenyl-1,3-butanedioneHFIP99:1

Experimental Protocols

Protocol 1: General Procedure for Improved Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol describes a general method for the Knorr condensation reaction with enhanced regioselectivity through the use of a fluorinated alcohol solvent.[3][10]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) (3 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in the chosen fluorinated alcohol (3 mL).

  • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction time can vary from 1 to several hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

This protocol provides a highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[6]

Materials:

  • N-alkylated tosylhydrazone (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Potassium tert-butoxide (t-BuOK) (2.0 mmol)

  • Pyridine (solvent)

  • 18-crown-6 (optional, to enhance yield and reduce reaction time)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of the N-alkylated tosylhydrazone (1.0 mmol) and the terminal alkyne (1.2 mmol) in pyridine, add potassium tert-butoxide (2.0 mmol) in portions at 0 °C.

  • (Optional) Add a catalytic amount of 18-crown-6.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain the pure 1,3,5-trisubstituted pyrazole.

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical_1_3_Diketone Unsymmetrical 1,3-Diketone Attack_at_C1 Attack at Carbonyl 1 Unsymmetrical_1_3_Diketone->Attack_at_C1 Attack_at_C2 Attack at Carbonyl 2 Unsymmetrical_1_3_Diketone->Attack_at_C2 Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Attack_at_C1 Substituted_Hydrazine->Attack_at_C2 Regioisomer_A Regioisomer A Attack_at_C1->Regioisomer_A Favored by: - Steric accessibility - Higher electrophilicity - Fluorinated solvents Regioisomer_B Regioisomer B Attack_at_C2->Regioisomer_B Favored by: - Alternative steric/ electronic effects

Caption: Competing pathways in Knorr pyrazole synthesis.

Troubleshooting_Flowchart Start Poor Regioselectivity (Mixture of Isomers) Change_Solvent Change Solvent to TFE or HFIP? Start->Change_Solvent Modify_Substrate Modify Substrate? (e.g., add bulky group) Change_Solvent->Modify_Substrate No Improved_Selectivity Improved Regioselectivity Change_Solvent->Improved_Selectivity Yes Adjust_Temp_pH Adjust Temperature or pH? Modify_Substrate->Adjust_Temp_pH No Modify_Substrate->Improved_Selectivity Yes Alternative_Route Consider Alternative Synthetic Route Adjust_Temp_pH->Alternative_Route No Adjust_Temp_pH->Improved_Selectivity Yes Alternative_Route->Improved_Selectivity

References

Technical Support Center: Scalable Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the scalable synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the yield?

    Answer: Low or no yield can stem from several factors:

    • Poor Quality of Starting Materials: Ensure the purity of phenylhydrazine and the β-ketonitrile precursor, 4,4,4-trifluoro-3-oxobutanenitrile. Impurities can interfere with the reaction.

    • Incorrect Reaction Temperature: The reaction is sensitive to temperature. Excessive heat can lead to the decomposition of reagents and the formation of side products.[1] It is recommended to start the reaction at a lower temperature (e.g., 0°C) and gradually increase it.[2]

    • Suboptimal pH: For the synthesis of similar pyrazolones, adjusting the pH of the phenylhydrazine solution to a weakly acidic condition (pH 5.0-6.5) has been shown to be beneficial before the addition of the ketoester.[3]

    • Inefficient Cyclization: The intermediate hydrazone may not be efficiently cyclizing. The choice of solvent and the presence of an acid or base catalyst can significantly influence the rate of cyclization.

Issue 2: Formation of Regioisomeric Impurity

  • Question: My final product is contaminated with a significant amount of the regioisomer, 1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. How can I improve the regioselectivity?

    Answer: The formation of regioisomers is a common challenge in pyrazole synthesis.[4][5] The ratio of the desired 5-amino isomer to the 3-amino isomer is often dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[2]

    • Kinetic vs. Thermodynamic Control:

      • Kinetic Control (Favors the 5-amino isomer): This is typically achieved at lower temperatures and with a non-polar solvent. A strong, non-nucleophilic base can be used to deprotonate the β-ketonitrile, followed by the addition of phenylhydrazine.

      • Thermodynamic Control (May favor the 3-amino isomer): Higher temperatures and polar, protic solvents (like ethanol or acetic acid) tend to favor the more thermodynamically stable isomer.[2]

    • Recommended Action: To favor the formation of this compound, it is advisable to run the reaction under kinetic control.

ParameterCondition for Kinetic Control (Favors 5-amino isomer)Condition for Thermodynamic Control
Temperature Low (e.g., 0°C to room temperature)High (e.g., reflux)
Solvent Aprotic, non-polar (e.g., Toluene, Dichloromethane)Protic, polar (e.g., Ethanol, Acetic Acid)
Base Strong, non-nucleophilic base (e.g., NaH, LDA)Weaker base or acid catalyst

Issue 3: Incomplete Reaction

  • Question: The reaction has stalled, and a significant amount of starting material or intermediate remains. What steps can I take to drive the reaction to completion?

    Answer: An incomplete reaction can be due to insufficient activation energy or deactivation of the catalyst.

    • Increase Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction is proceeding slowly, extending the reaction time may be sufficient.

    • Gradual Temperature Increase: If the reaction is slow at a lower temperature, a gradual increase in temperature can help to overcome the activation barrier for the cyclization step.

    • Catalyst Addition: If an acid or base catalyst is being used, ensure it is active and present in the correct stoichiometric amount. In some cases, the addition of a catalytic amount of a protic acid like acetic acid can promote cyclization.[2]

Issue 4: Difficult Purification

  • Question: I am having difficulty separating the desired product from impurities, particularly the regioisomer. What are the recommended purification strategies?

    Answer:

    • Column Chromatography: This is an effective method for separating isomers. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.[6][7]

    • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective and scalable purification method.[3] Experiment with different solvents and solvent mixtures to find one that selectively crystallizes the desired product.

    • Acid-Base Extraction: The basicity of the amino group on the pyrazole ring can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to precipitate the purified product.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for preparing this compound on a large scale?

    A1: The most prevalent method is the condensation of phenylhydrazine with a β-ketonitrile, specifically 4,4,4-trifluoro-3-oxobutanenitrile. This reaction proceeds through an intermediate hydrazone which then undergoes cyclization to form the pyrazole ring.[2]

  • Q2: What are the key safety precautions to consider during this synthesis?

    A2: Phenylhydrazine is toxic and a suspected carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction may be exothermic, so controlled addition of reagents and temperature monitoring are crucial, especially on a large scale.

  • Q3: How can I monitor the progress of the reaction?

    A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of starting materials and the formation of the product and any major byproducts.

  • Q4: Are there any alternative synthetic routes?

    A4: Yes, other routes to substituted pyrazoles exist, such as the reaction of hydrazines with α,β-unsaturated nitriles.[2] Additionally, functional group interconversion, for example, the reduction of a corresponding nitro-pyrazole, can be a viable route to the desired aminopyrazole.[8]

Experimental Protocols & Data

Key Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous syntheses and should be optimized for specific laboratory conditions and scale.

  • Reaction Setup: To a solution of 4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq) in toluene (0.2 M), add phenylhydrazine (1.1 eq).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactant/ReagentMolar Eq.PurityNotes
4,4,4-Trifluoro-3-oxobutanenitrile1.0>98%Ensure it is dry.
Phenylhydrazine1.1>98%Freshly distilled is recommended.
Toluene-Anhydrous-
Glacial Acetic Acid0.1>99%-

Note: The following table presents data from analogous pyrazole syntheses to provide a reference for expected outcomes.

Compound SynthesizedYield (%)Reaction Time (h)Temperature (°C)Reference
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine381285[6]
1-Phenyl-3-methyl-5-pyrazolone97.61.5-355-60[3]
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol87.5285[9]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis A Reactant Preparation (Phenylhydrazine & β-Ketonitrile) B Reaction Setup (Solvent & Catalyst) A->B C Controlled Reaction (Temperature & Time Monitoring) B->C D Reaction Workup (Quenching & Extraction) C->D E Crude Product Isolation D->E F Purification (Chromatography/Recrystallization) E->F G Pure Product (Characterization) F->G

Caption: A generalized workflow for the synthesis and purification of the target compound.

Troubleshooting Logic Diagram

G Troubleshooting Decision Tree Start Reaction Outcome Unsatisfactory Q1 Primary Issue? Start->Q1 A1 Low Yield Q1->A1 Yield A2 Impurity (Isomer) Q1->A2 Purity A3 Incomplete Reaction Q1->A3 Conversion S1 Check Reagent Quality Adjust Temperature/pH A1->S1 S2 Switch to Kinetic Control (Low Temp, Aprotic Solvent) A2->S2 S3 Increase Reaction Time Gradually Increase Temp A3->S3

Caption: A decision tree to diagnose and resolve common synthesis issues.

References

Technical Support Center: Purification of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include:

  • Unreacted starting materials: Such as phenylhydrazine and ethyl 4,4,4-trifluoro-3-oxobutanoate (or a similar trifluoromethyl-β-diketone).

  • Regioisomers: The synthesis can often lead to the formation of the undesired regioisomer, 1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.[1]

  • Solvent residues: Residual solvents from the reaction and initial work-up steps.

  • Side-products: Depending on the reaction conditions, various side-products from condensation or degradation reactions may be present.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the purification process.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can provide quantitative purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities, including regioisomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

Q3: What are the primary methods for purifying crude this compound?

A3: The two most effective methods for the purification of pyrazole derivatives are column chromatography and recrystallization.[1][2][3][4][5][6] The choice of method depends on the nature and quantity of the impurities. Often, a combination of both techniques is employed for achieving high purity.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Steps
Product is too polar/non-polar for the chosen eluent system. Perform TLC with a range of solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to find an optimal system where the product has an Rf value of approximately 0.3-0.4.
Product is adsorbing irreversibly to the silica gel. Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent system, especially if the compound is basic.
Co-elution of the product with an impurity. If TLC shows overlapping spots, try a different solvent system or a more efficient chromatography technique like flash chromatography with a finer mesh silica gel. A gradient elution may also improve separation.
Product is unstable on silica gel. If degradation is suspected, minimize the time the compound spends on the column by using a faster flow rate or switching to a less acidic stationary phase.
Issue 2: Difficulty in Recrystallization
Possible Cause Troubleshooting Steps
Inappropriate solvent choice. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents of different polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane).
Product is an oil rather than a crystalline solid. This may be due to the presence of impurities. Try to purify the oil by column chromatography first and then attempt recrystallization. Seeding the supersaturated solution with a small crystal of the pure compound can also induce crystallization.
Supersaturation is not achieved. If the solution is not concentrated enough, crystallization will not occur. Slowly evaporate the solvent until the solution becomes cloudy, then cool it down.
Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator.
Issue 3: Presence of Regioisomer in the Final Product
Possible Cause Troubleshooting Steps
Similar polarity of the regioisomers. Regioisomers often have very similar polarities, making their separation by column chromatography challenging.
Optimize Chromatography: Use a long column with a fine mesh silica gel and a shallow elution gradient to improve resolution. Careful fraction collection guided by TLC or HPLC analysis of the fractions is crucial.
Recrystallization: Sometimes, regioisomers have different solubilities in certain solvents. Attempt fractional recrystallization from various solvents.
Derivatization: In some cases, it may be possible to selectively react one isomer to facilitate separation, followed by the removal of the protecting/derivatizing group.

Data Presentation

Table 1: Representative Column Chromatography Conditions for Pyrazole Derivatives

Compound Stationary Phase Eluent System Yield Reference
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amineSilica Gel20% Ethyl Acetate in Hexanes38%[2]
1,3-diphenyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazoleSilica GelHexane/Ethyl Acetate (19:1)66-68%[3]
3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-oneSilica GelGradient: 10-30% Ethyl Acetate in Hexane4-24%[1]
4,4,5-trimethyl-1-phenyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazoleSilica GelPetroleum Ether/Ethyl Acetate (20:1)63%[5]

Table 2: Representative Recrystallization Solvents for Pyrazole Derivatives

Compound Recrystallization Solvent Reference
3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-oneEthanol[1]
3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneEthanol[4]
4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amineEthanol[6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., ethanol).

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude Product TLC_Analysis TLC Analysis Crude->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Impurities Present Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Fractions Collected Fractions Column_Chromatography->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Pure_Fractions Combine Pure Fractions TLC_Fractions->Pure_Fractions Evaporation Solvent Evaporation Pure_Fractions->Evaporation Pure_Product Pure Product Evaporation->Pure_Product High Purity Evaporation->Recrystallization Further Purification Crystals Crystal Formation Recrystallization->Crystals Filtration Filtration and Drying Crystals->Filtration Filtration->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Check Purity (TLC/HPLC/NMR) Start->Check_Purity Pure Pure Product Obtained Check_Purity->Pure Purity ≥ 98% Impure Product is Impure Check_Purity->Impure Purity < 98% Identify_Issue Identify Issue Impure->Identify_Issue Low_Yield Low Yield Identify_Issue->Low_Yield Low Mass Recovery Regioisomer Regioisomer Present Identify_Issue->Regioisomer Extra Signals in NMR Oily_Product Oily Product Identify_Issue->Oily_Product Fails to Crystallize Optimize_Chroma Optimize Chromatography (Solvent, Gradient) Low_Yield->Optimize_Chroma Regioisomer->Optimize_Chroma Fractional_Recryst Fractional Recrystallization Regioisomer->Fractional_Recryst Optimize_Recryst Optimize Recrystallization (Solvent, Cooling Rate) Oily_Product->Optimize_Recryst Optimize_Chroma->Start Optimize_Recryst->Start Fractional_Recryst->Start

Caption: Troubleshooting decision tree for the purification of this compound.

References

Validation & Comparative

A Comparative Analysis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and Other Pyrazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide provides a comparative overview of the biological activities of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and related pyrazole derivatives. By examining the influence of key structural motifs, such as the trifluoromethyl and phenyl groups, on their performance in various biological assays, we aim to provide valuable insights for researchers engaged in drug discovery and development.

Introduction to this compound

This compound is a synthetic compound belonging to the diverse family of pyrazole derivatives. Its structure incorporates several key features that are known to influence biological activity: a central pyrazole ring, a phenyl group at the 1-position, a trifluoromethyl group at the 3-position, and an amine group at the 5-position. The trifluoromethyl group is a common bioisostere for a methyl group and is known to enhance metabolic stability and binding affinity of molecules to their biological targets. The phenyl and amino groups provide sites for further chemical modification and interaction with biological macromolecules.

While direct comparative studies of this compound against a wide range of other pyrazole derivatives in standardized assays are not extensively documented in publicly available literature, a comprehensive analysis of structure-activity relationships (SAR) from related compounds allows for an insightful comparison.

Comparative Biological Activities

The biological activities of pyrazole derivatives are diverse and significantly influenced by the nature and position of substituents on the pyrazole core. The following sections and tables summarize the known activities of pyrazole derivatives with structural similarities to this compound, focusing on their anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The trifluoromethyl group, in particular, has been associated with enhanced COX-2 selectivity, a desirable trait for anti-inflammatory drugs with reduced gastrointestinal side effects.

Compound/Derivative ClassAssayTargetActivity (IC50/Inhibition %)Reference
3-TrifluoromethylpyrazolesCarrageenan-induced rat paw edemaIn vivo anti-inflammatory62-76% inhibition[1]
Celecoxib (a pyrazole derivative)COX-2 Inhibition AssayCOX-2Varies by study[1]
Trifluoromethyl–pyrazole–carboxamide derivative 3g In vitro COX inhibitionCOX-2IC50 = 2.65 µM (Selectivity Ratio for COX-2 = 1.68)[2]
Trifluoromethyl–pyrazole–carboxamide derivative 3d In vitro COX inhibitionCOX-2IC50 = 4.92 µM (Selectivity Ratio for COX-2 = 1.14)[2]
Anticancer Activity

The pyrazole scaffold is a privileged structure in the design of kinase inhibitors, a major class of anticancer drugs. The substitution pattern on the pyrazole ring plays a crucial role in determining the target kinase and the potency of inhibition.

Compound/Derivative ClassCell Line/TargetActivity (IC50)Reference
Phenylpyrazole derivative 32j Anti-HIV (NNRTI)More potent than lead compound[3]
Trifluoromethyl–pyrazole–carboxamide derivative 3a CaCo-2, MCF-7, Hep3B, HepG2IC50 range 43.01–58.04 µM[2]
Antimicrobial Activity

Certain pyrazole derivatives have demonstrated significant activity against various bacterial and fungal strains. The presence of specific substituents can enhance the antimicrobial spectrum and potency.

Compound/Derivative ClassOrganism(s)Activity (MIC)Reference
3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivative 1 Gram-positive bacteriaMIC as low as 2 µg/mL[4]
3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivative 11 S. aureus, E. faecalis biofilmsMBEC = 2 µg/mL (S. aureus), 4 µg/mL (E. faecalis)[4]
3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivative 28 S. aureus, E. faecalis biofilmsMBEC = 1 µg/mL (S. aureus), 2 µg/mL (E. faecalis)[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of biological data. Below are methodologies for key assays commonly used to evaluate pyrazole derivatives.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., for measuring prostaglandin E2 production)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, and test compounds in the assay buffer.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add various concentrations of the test compounds (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase enzyme (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense serial dilutions of the test compounds into the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase enzyme and its specific substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the enzymatic reaction to proceed.

  • Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal that is inversely proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved can aid in understanding the mechanism of action of these compounds.

experimental_workflow cluster_prep Preparation cluster_assay Biological Assays cluster_analysis Data Analysis Compound 1-Phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine & Derivatives Anti_Inflammatory Anti-inflammatory Assay (e.g., COX Inhibition) Compound->Anti_Inflammatory Anticancer Anticancer Assay (e.g., Kinase Inhibition, Cytotoxicity) Compound->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Compound->Antimicrobial Assay_Reagents Assay Reagents (Enzymes, Cells, Substrates) Assay_Reagents->Anti_Inflammatory Assay_Reagents->Anticancer Assay_Reagents->Antimicrobial Data Collect Quantitative Data (IC50, % Inhibition, MIC) Anti_Inflammatory->Data Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Comparison Comparative Analysis SAR->Comparison

General experimental workflow for comparing pyrazole derivatives.

cox_pathway membrane Cell Membrane stimuli Inflammatory Stimuli pla2 Phospholipase A2 stimuli->pla2 activates phospholipids Membrane Phospholipids aa Arachidonic Acid pla2->aa releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyrazole Pyrazole Derivatives (e.g., 1-Phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine) pyrazole->cox2 inhibit

Simplified COX signaling pathway and the target of pyrazole derivatives.

nfkb_pathway cytoplasm Cytoplasm nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates ikb_p P-IκB ikb->ikb_p nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active released proteasome Proteasomal Degradation ikb_p->proteasome ubiquitination translocation Translocation nfkb_active->translocation dna DNA translocation->dna binds to gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) dna->gene_expression pyrazole Potential Pyrazole Derivative Target pyrazole->ikk potential inhibition

Overview of the NF-κB signaling pathway, a key regulator of inflammation.

Conclusion

While direct comparative data for this compound is limited, the analysis of structurally related pyrazole derivatives provides valuable insights into its potential biological activities. The presence of the trifluoromethyl group suggests a potential for potent and selective inhibition of enzymes like COX-2, making it a promising candidate for the development of novel anti-inflammatory agents. Furthermore, the versatile pyrazole core, substituted with phenyl and amino groups, offers a rich scaffold for the design of kinase inhibitors for anticancer therapy and novel antimicrobial agents. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to further investigate the therapeutic potential of this and other pyrazole derivatives. Future studies involving head-to-head comparisons of this compound with other pyrazoles in a panel of standardized biological assays are warranted to fully elucidate its pharmacological profile.

References

A Comparative Guide to the Biological Activity of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Due to the limited publicly available experimental data for this specific compound, we will leverage data from structurally similar trifluoromethyl-pyrazole derivatives as a proxy to provide a meaningful comparison against established therapeutic agents. This guide will focus on two key areas of biological activity frequently associated with pyrazole derivatives: anti-inflammatory and antimicrobial effects.

Introduction to Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities.[1][2] The versatility of the pyrazole ring allows for various substitutions, leading to compounds with anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1] The inclusion of a trifluoromethyl group can often enhance the metabolic stability and biological potency of these compounds.[3]

Part 1: Anti-Inflammatory Activity

The anti-inflammatory effects of many pyrazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[4]

Comparative Analysis of COX Inhibition

To contextualize the potential anti-inflammatory activity of this compound, we compare the inhibitory concentrations (IC50) of a representative trifluoromethyl-pyrazole carboxamide derivative against the well-established COX-2 inhibitors, Celecoxib and Mavacoxib.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Trifluoromethyl-pyrazole-carboxamide derivative (Proxy) COX-1>100>23.7
COX-2 4.22
Celecoxib COX-1~15~30
COX-2 ~0.5
Mavacoxib COX-17.919
COX-2 0.42

Note: Data for the proxy compound is sourced from a study on trifluoromethyl-pyrazole-carboxamides.[5] Data for Celecoxib and Mavacoxib are compiled from various sources.

Mechanism of Action: COX-2 Inhibition

The primary mechanism of anti-inflammatory action for these compounds is the inhibition of the COX-2 enzyme in the arachidonic acid pathway.

COX2_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli (e.g., Cytokines) aa Arachidonic Acid pla2->aa cox2 COX-2 Enzyme aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor 1-Phenyl-3-(trifluoromethyl) -1H-pyrazol-5-amine & Comparators inhibitor->cox2 Inhibition

Figure 1: COX-2 Signaling Pathway and Point of Inhibition.
Experimental Protocol: In Vitro COX-2 Inhibition Assay

The following is a representative protocol for determining the COX-2 inhibitory activity of a compound.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

  • Reconstitute recombinant human COX-2 enzyme in an appropriate buffer.

  • Prepare a solution of arachidonic acid (substrate) and a colorimetric or fluorometric probe.

2. Assay Procedure:

  • In a 96-well plate, add the reaction buffer, heme cofactor, and the COX-2 enzyme solution to each well.

  • Add serial dilutions of the test compound and control inhibitors (e.g., Celecoxib) to the respective wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate and the probe to all wells.

  • Measure the absorbance or fluorescence at appropriate wavelengths over time using a plate reader.

3. Data Analysis:

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

COX2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Test Compound Dilutions - COX-2 Enzyme - Substrate (Arachidonic Acid) - Probe add_enzyme Add Enzyme, Buffer, and Test Compound to 96-well Plate prep_reagents->add_enzyme pre_incubate Pre-incubate to Allow Inhibitor Binding add_enzyme->pre_incubate add_substrate Initiate Reaction with Arachidonic Acid & Probe pre_incubate->add_substrate read_plate Measure Absorbance/ Fluorescence Kinetically add_substrate->read_plate calc_inhibition Calculate Percent Inhibition vs. Control read_plate->calc_inhibition plot_data Plot Inhibition vs. Log[Concentration] calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Figure 2: Workflow for In Vitro COX-2 Inhibition Assay.

Part 2: Antimicrobial Activity

Certain pyrazole derivatives have been shown to possess antimicrobial properties. To evaluate the potential of this compound in this regard, we present a comparative analysis using minimum inhibitory concentration (MIC) data from a closely related trifluoromethyl phenyl pyrazole derivative against common bacterial strains.

Comparative Analysis of Antimicrobial Activity

The following table compares the MIC values of a representative trifluoromethyl phenyl pyrazole derivative with standard antibiotics against Gram-positive and Gram-negative bacteria.

CompoundOrganismMIC (µg/mL)
Trifluoromethyl Phenyl Pyrazole Derivative (Proxy) Staphylococcus aureus3.12
Escherichia coli>50
Ampicillin Staphylococcus aureus0.6-1.0
Escherichia coli4.0
Ciprofloxacin Staphylococcus aureus0.25-1.0
Escherichia coli≤0.06

Note: Data for the proxy compound is from a study on trifluoromethyl phenyl-derived pyrazoles. Data for Ampicillin and Ciprofloxacin are from various microbiological studies.[1]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Culture the bacterial strains (Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

2. Assay Procedure:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Inoculate each well with the standardized bacterial suspension.

  • Include positive (bacteria and broth, no compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

3. Data Interpretation:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of Test Compound inoculate_plate Inoculate Microtiter Plate Wells with Bacteria and Compound prep_compound->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_results Visually Assess for Bacterial Growth (Turbidity) incubate->read_results determine_mic Identify the Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Figure 3: Workflow for Broth Microdilution MIC Assay.

Conclusion

While direct experimental validation of this compound is pending, the analysis of structurally related compounds suggests it holds potential as both an anti-inflammatory and an antimicrobial agent. The trifluoromethyl-pyrazole scaffold is a promising starting point for the development of novel therapeutics. The provided experimental protocols offer a framework for the empirical validation and characterization of this and other novel pyrazole derivatives. Further investigation is warranted to elucidate the precise biological activity profile and therapeutic potential of this compound.

References

A Comparative Analysis of Trifluoromethylated Pyrazole Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into a pyrazole scaffold has been a highly successful strategy in medicinal chemistry, leading to the development of potent and selective therapeutic agents. The position of this electron-withdrawing group on the pyrazole ring significantly influences the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a comparative analysis of 3-trifluoromethyl and 5-trifluoromethyl pyrazole isomers, focusing on their anti-inflammatory and anticancer activities, supported by experimental data and detailed protocols.

Comparative Biological Activity: Anti-inflammatory and Anticancer Effects

The substitution pattern of the trifluoromethyl group on the pyrazole ring dictates the molecule's interaction with biological targets. Notably, in the context of anti-inflammatory activity, the 3-CF3 regioisomer has demonstrated superior efficacy compared to its 5-CF3 counterpart.

A study comparing a series of 1,5-diaryl-3-trifluoromethylpyrazoles and 1,5-diaryl-5-trifluoromethylpyrazoles for their anti-inflammatory properties revealed that the 3-trifluoromethyl isomers are generally more potent inhibitors of cyclooxygenase-2 (COX-2).[1] This is exemplified by the well-known COX-2 inhibitor, Celecoxib, which is a 3-trifluoromethylpyrazole derivative.[1]

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of COX enzymes, which are key to the biosynthesis of prostaglandins. The comparative inhibitory activities of various trifluoromethylated pyrazole derivatives against COX-1 and COX-2 are summarized in the table below. A higher selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates a more favorable safety profile with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.

Compound IDPyrazole IsomerR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 3-Trifluoromethyl4-Sulfonamidophenyl at N1, p-tolyl at C5150.04375[2]
SC-560 Not specified-0.0096.30.0014[2]
Compound 3b 5-TrifluoromethylN-(p-tolyl)carboxamide at C40.463.820.12[3]
Compound 3d 5-TrifluoromethylN-(4-methoxyphenyl)carboxamide at C44.921.144.32[3]
Compound 3g 5-TrifluoromethylN-(4-chlorophenyl)carboxamide at C42.651.681.58[3]

Note: SC-560 is a potent COX-1 inhibitor and serves as a reference for non-selective compounds.

Anticancer Activity

Trifluoromethylated pyrazoles have also emerged as promising anticancer agents, with their activity often linked to the inhibition of signaling pathways involved in cell proliferation and survival. The cytotoxic effects of various trifluoromethylated pyrazole isomers against different cancer cell lines are presented below.

Compound IDPyrazole IsomerCancer Cell LineIC50 (µM)Reference
Compound 3a 5-TrifluoromethylCaCo-2 (Colon)43.01[4]
MCF-7 (Breast)58.04[4]
Hep3B (Liver)48.23[4]
HepG2 (Liver)51.17[4]
Compound 11 3,5-bis(Trifluoromethyl)MDA-MB-231 (Breast)22.3[5]
Compound 28 3,5-bis(Trifluoromethyl)S. aureus (Biofilm)1[6]
Compound 29 3,5-bis(Trifluoromethyl)S. aureus (Biofilm)1[6]
Compound 3b 5-TrifluoromethylC32 (Melanoma)24.4[7]
A375 (Melanoma)25.4[7]

Synthesis of Trifluoromethylated Pyrazole Isomers

The synthesis of 3- and 5-trifluoromethylated pyrazole isomers is typically achieved through the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine derivative. The regioselectivity of this reaction is influenced by the reaction conditions and the nature of the substituents on both reactants.

A common route involves the reaction of a trifluoromethyl-β-diketone with a substituted hydrazine in a suitable solvent, such as ethanol.[1] The initial cyclization can lead to a mixture of the two regioisomers, which may require separation by chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Trifluoromethyl-beta-diketone Trifluoromethyl-beta-diketone Condensation Condensation Trifluoromethyl-beta-diketone->Condensation Hydrazine_derivative Hydrazine_derivative Hydrazine_derivative->Condensation 3-CF3_pyrazole 3-Trifluoromethyl Pyrazole Isomer Condensation->3-CF3_pyrazole Regioisomer 1 5-CF3_pyrazole 5-Trifluoromethyl Pyrazole Isomer Condensation->5-CF3_pyrazole Regioisomer 2

Synthetic route to trifluoromethylated pyrazole isomers.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds and reference inhibitors (e.g., Celecoxib, SC-560)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of enzymes, arachidonic acid, heme, and TMPD in Tris-HCl buffer. Prepare serial dilutions of the test compounds and reference inhibitors.

  • Assay Setup: To each well of a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add the test compound or reference inhibitor to the appropriate wells. For control wells, add the vehicle (e.g., DMSO).

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.[8]

Signaling Pathway

Trifluoromethylated pyrazoles primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are central to the arachidonic acid cascade. This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Isomerases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever GI_Protection_Platelet_Function GI Protection, Platelet Function Prostaglandins_Thromboxanes->GI_Protection_Platelet_Function Trifluoromethylated_Pyrazoles Trifluoromethylated Pyrazole Inhibitors Trifluoromethylated_Pyrazoles->COX1 Minimal Inhibition Trifluoromethylated_Pyrazoles->COX2 Selective Inhibition

Cyclooxygenase (COX) signaling pathway and inhibition.

Pharmacokinetics and Drug Development Potential

The pharmacokinetic properties of trifluoromethylated pyrazoles are crucial for their development as drugs. The CF3 group generally enhances metabolic stability and lipophilicity, which can improve oral bioavailability and half-life.[9] For instance, Celecoxib is primarily metabolized by the cytochrome P450 enzyme CYP2C9.[10] Genetic variations in this enzyme can lead to inter-individual differences in drug clearance.[10]

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for some 5-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives suggest good potential for drug development, with high blood-brain barrier penetration, low metabolic liability, and good oral bioavailability.[11] However, comprehensive pharmacokinetic studies are essential for each new candidate to fully characterize its profile. A comparative study on the pharmacokinetics of celecoxib and mavacoxib, another trifluoromethylated pyrazole, revealed differences in their elimination half-lives.[2]

Conclusion

The position of the trifluoromethyl group on the pyrazole ring is a critical determinant of biological activity. For anti-inflammatory applications targeting COX-2, the 3-trifluoromethyl isomer appears to be the preferred scaffold, as evidenced by the clinical success of Celecoxib. However, 5-trifluoromethylpyrazole derivatives also exhibit significant biological activities, including COX inhibition and anticancer effects, and warrant further investigation. The choice of isomer for drug development will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in the rational design and development of novel trifluoromethylated pyrazole-based therapeutics.

References

Spectroscopic Showdown: Unmasking 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and its Chemical Ancestors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the pharmaceutical building block, 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, with its precursors, phenylhydrazine and ethyl 4,4,4-trifluoro-3-oxobutanoate, reveals key structural transformations through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the spectral data, offering insights into the synthesis and characterization of this important pyrazole derivative.

The synthesis of this compound, a versatile scaffold in medicinal chemistry, is commonly achieved through the condensation reaction of phenylhydrazine and ethyl 4,4,4-trifluoro-3-oxobutanoate. This process involves the formation of a pyrazole ring, a transformation clearly evidenced by the distinct changes in the spectroscopic signatures of the product compared to its starting materials.

At a Glance: Spectroscopic Data Summary

The following table provides a quantitative summary of the key spectroscopic data for this compound and its precursors. This allows for a direct comparison of the chemical shifts (¹H and ¹³C NMR), vibrational frequencies (IR), and mass-to-charge ratios (Mass Spectrometry).

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹) Mass Spec. (m/z)
Phenylhydrazine ~3.5 (s, 2H, NH₂), ~5.6 (s, 1H, NH), 6.7-7.2 (m, 5H, Ar-H)~112.8 (C3, C5), ~120.5 (C1), ~128.9 (C2, C6), ~150.4 (C4)3350-3200 (N-H stretch), 3100-3000 (Ar C-H stretch), 1600 (C=C stretch)108 (M⁺)
Ethyl 4,4,4-trifluoro-3-oxobutanoate 1.3 (t, 3H, CH₃), 3.6 (s, 2H, CH₂), 4.2 (q, 2H, OCH₂)~13.9 (CH₃), ~62.0 (OCH₂), ~67.0 (CH₂), ~115.7 (q, ¹JCF=288 Hz, CF₃), ~168.0 (C=O, ester), ~185.0 (q, ²JCF=35 Hz, C=O, ketone)2980 (C-H stretch), 1780 (C=O stretch, ketone), 1740 (C=O stretch, ester), 1250-1150 (C-F stretch)184 (M⁺)
This compound ~4.5 (br s, 2H, NH₂), ~6.0 (s, 1H, pyrazole H4), 7.2-7.6 (m, 5H, Ar-H)~95.0 (C4), ~120.0 (q, ¹JCF=268 Hz, CF₃), 121.0 (Ar-C), 126.0 (Ar-C), 129.0 (Ar-C), 138.0 (Ar-C), ~145.0 (q, ²JCF=38 Hz, C3), ~150.0 (C5)3400-3200 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620 (C=N stretch), 1300-1100 (C-F stretch)227 (M⁺)

Note: The chemical shifts (δ) in NMR are reported in parts per million (ppm) and are referenced to a standard (e.g., TMS). The coupling constants (J) for the trifluoromethyl group are given in Hertz (Hz). The IR frequencies (ν) are in reciprocal centimeters (cm⁻¹). Mass spectrometry data represents the molecular ion peak (M⁺).

The Synthetic Pathway Visualized

The synthesis of this compound from its precursors can be visualized as a clear chemical transformation.

G cluster_precursors Precursors cluster_product Product precursor1 Phenylhydrazine reaction + precursor1->reaction precursor2 Ethyl 4,4,4-trifluoro-3-oxobutanoate precursor2->reaction product This compound reaction->product Condensation/ Cyclization G cluster_workflow Spectroscopic Analysis Workflow A Synthesize Product from Precursors B Acquire Spectroscopic Data (NMR, IR, MS) A->B C Analyze Precursor Spectra B->C D Analyze Product Spectra B->D E Compare Spectra C->E D->E F Confirm Structural Transformation E->F

Unraveling the Efficacy of Pyrazole-Based Compounds: A Comparative Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. Pyrazole-based compounds, a versatile class of heterocyclic molecules, have shown significant promise in various therapeutic areas, including oncology and anti-inflammatory applications. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of select pyrazole-based compounds, supported by experimental data and detailed methodologies to aid in the critical evaluation and progression of these potential drug candidates.

The translation from in vitro success to in vivo efficacy is a pivotal step in drug discovery. While in vitro assays offer a controlled environment to assess a compound's activity against a specific target, in vivo studies provide a more complex physiological context, revealing crucial information about a drug's absorption, distribution, metabolism, excretion, and overall therapeutic effect. This guide delves into specific examples of pyrazole-based compounds, highlighting the correlation, and sometimes disparity, between their performance in laboratory assays and animal models.

Anticancer Pyrazole-Based Compounds: Targeting the p53-MDM2 Interaction

A key strategy in cancer therapy is the reactivation of the p53 tumor suppressor protein. The interaction between p53 and its negative regulator, Murine Double Minute 2 (MDM2), is a critical target for therapeutic intervention. Several pyrazole-based compounds have been developed as small molecule inhibitors of this interaction.

Quantitative Data Summary: In Vitro Cytotoxicity vs. In Vivo Antitumor Activity
CompoundIn Vitro IC50 (µM) vs. HCT 116 cells (p53 wild-type)In Vivo Efficacy in HCT 116 Xenograft Model
YH264 18.3 ± 2.3No significant tumor growth inhibition
YH263 8.9 ± 0.6No significant tumor growth inhibition
WW751 3.1 ± 0.2No significant tumor growth inhibition

Data sourced from studies on pyrazole-based small molecule inhibitors of the Mdm2/4-p53 interaction.[1]

Despite promising in vitro cytotoxicity against p53 wild-type cancer cells, the pyrazole-based compounds YH264, YH263, and WW751 failed to demonstrate efficacy in a subcutaneous HCT 116 xenograft model.[1] This discrepancy highlights the challenges in achieving sufficient tumor concentrations of the compounds in vivo to replicate the cell growth inhibition observed in vitro.[1]

Signaling Pathway: p53-MDM2 Interaction

p53_MDM2_pathway Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 activates MDM2 MDM2 p53->MDM2 induces expression Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits (ubiquitination) Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->MDM2 blocks interaction with p53 experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MTT Assay MTT Assay Western Blot Western Blot MTT Assay->Western Blot Confirm target engagement HCT 116 Xenograft HCT 116 Xenograft Western Blot->HCT 116 Xenograft Test in animal model Tumor Measurement Tumor Measurement HCT 116 Xenograft->Tumor Measurement Assess efficacy Pyrazole Compound Synthesis Pyrazole Compound Synthesis Pyrazole Compound Synthesis->MTT Assay Determine IC50 COX2_pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 induces expression Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins converted by COX-2 Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->COX-2 inhibits

References

Comparative Analysis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and Structurally Related Compounds: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Direct experimental data on this specific molecule is limited in publicly accessible literature. Therefore, this document evaluates its potential for off-target interactions by examining structurally related and well-characterized compounds that share the pyrazole scaffold. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting a range of biological macromolecules, most notably protein kinases.[1][2] By comparing the selectivity profiles of established drugs such as Celecoxib, Ruxolitinib, and Baricitinib, we can infer potential areas of cross-reactivity for novel pyrazole derivatives.

Comparison with Marketed Drugs Containing a Pyrazole Scaffold

To understand the potential for cross-reactivity of this compound, it is instructive to analyze the selectivity profiles of approved drugs that feature a similar chemical framework. This section details the primary targets and known off-targets of Celecoxib (a COX-2 inhibitor) and Ruxolitinib and Baricitinib (JAK inhibitors).

Table 1: Selectivity Profile of Celecoxib
Primary TargetKnown Off-Targets / Cross-Reactivities
Cyclooxygenase-2 (COX-2)Low cross-reactivity with Cyclooxygenase-1 (COX-1).[3][4] Can induce hypersensitivity reactions in patients with a history of reactions to other NSAIDs.[3][5]
Table 2: Selectivity Profile of Ruxolitinib
Primary TargetKnown Off-Targets / Cross-Reactivities
Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2)Also inhibits Tyrosine Kinase 2 (TYK2) and to a lesser extent, Janus Kinase 3 (JAK3).[6] Off-target inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) has been reported, which can impair dendritic cell migration.[7]
Table 3: Selectivity Profile of Baricitinib
Primary TargetKnown Off-Targets / Cross-ReactivitiesIC50 (nM)
Janus Kinase 1 (JAK1)Tyrosine Kinase 2 (TYK2)53[8]
Janus Kinase 2 (JAK2)Janus Kinase 3 (JAK3)>400[8]
IC50 against primary targets:
Janus Kinase 1 (JAK1)5.9[8]
Janus Kinase 2 (JAK2)5.7[8]

Experimental Protocols for Assessing Cross-Reactivity

A thorough investigation of a compound's selectivity is critical in drug development. The following are detailed methodologies for key experiments used to determine cross-reactivity.

Kinase Inhibitor Selectivity Profiling

This protocol describes a common method for in vitro kinase profiling to determine the selectivity of a test compound against a broad panel of protein kinases.

Objective: To determine the inhibitory activity (e.g., IC50) of a test compound against a large number of purified kinases to identify both intended targets and potential off-targets.

Materials:

  • Test compound (e.g., this compound)

  • Panel of purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagents (e.g., radiometric [γ-³³P]ATP, or fluorescence/luminescence-based)

  • Microplates (e.g., 384-well)

  • Plate reader compatible with the detection method

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a concentration range suitable for IC50 determination (e.g., 10-point, 3-fold serial dilutions).

  • Assay Setup: In a microplate, add the kinase reaction buffer.

  • Add the test compound at various concentrations to the appropriate wells. Include positive control wells (known inhibitor) and negative control wells (DMSO vehicle).

  • Add the specific kinase and its corresponding substrate to each well.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be at or near the Km for each kinase to ensure accurate determination of competitive inhibition.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. The method of detection will vary:

    • Radiometric: Measure the incorporation of ³³P into the substrate by capturing the substrate on a filter and using a scintillation counter.

    • Fluorescence/Luminescence: Use a commercial kit (e.g., ADP-Glo™, LanthaScreen™) that measures a product of the kinase reaction (e.g., ADP) or the binding of a tracer to the kinase.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess the engagement of a compound with its target protein in a cellular environment. The principle is based on the thermal stabilization of a protein upon ligand binding.

Objective: To confirm target engagement and assess selectivity of a test compound in intact cells or cell lysates by measuring changes in the thermal stability of proteins.

Materials:

  • Cultured cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., containing protease and phosphatase inhibitors)

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies, or mass spectrometer)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with a vehicle control (DMSO). Incubate under normal cell culture conditions for a specific duration to allow for cell penetration and target binding.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of different temperatures for a fixed time (e.g., 3 minutes) to induce thermal denaturation of proteins.

  • Cell Lysis: Lyse the cells to release the proteins. This can be achieved by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the samples at high speed to pellet the denatured, aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction.

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the target protein using a specific primary antibody. Quantify the band intensity.

    • Mass Spectrometry: Analyze the entire soluble proteome to assess the thermal stability of thousands of proteins simultaneously, providing a broad view of selectivity.

  • Data Analysis: For each temperature point, compare the amount of soluble target protein in the compound-treated sample to the vehicle-treated sample. Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

Visualizations

Generic Kinase Signaling Pathway

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Adaptor Adaptor Protein (e.g., GRB2) Receptor->Adaptor Recruits GEF Guanine Nucleotide Exchange Factor (e.g., SOS) Adaptor->GEF Activates Ras Ras (GTP-bound) GEF->Ras Activates Raf Raf Kinase Ras->Raf Activates MEK MEK Kinase Raf->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor (e.g., c-Myc, AP-1) ERK->TranscriptionFactor Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates PyrazoleInhibitor Pyrazole-based Inhibitor (e.g., targeting Raf, MEK, ERK) PyrazoleInhibitor->Raf PyrazoleInhibitor->MEK PyrazoleInhibitor->ERK

Caption: A representative kinase signaling pathway often targeted by pyrazole-based inhibitors.

Experimental Workflow for Cross-Reactivity Screening

Cross_Reactivity_Workflow start Test Compound (e.g., this compound) in_vitro_screening In Vitro Kinase Panel Screening (>300 kinases) start->in_vitro_screening data_analysis Data Analysis (Determine IC50 values, Identify Hits) in_vitro_screening->data_analysis selectivity_assessment Assess Selectivity Profile (On-target vs. Off-target) data_analysis->selectivity_assessment cellular_assay Cellular Target Engagement Assay (e.g., CETSA) selectivity_assessment->cellular_assay Selective off_target_validation Off-Target Validation (Confirm unintended effects) selectivity_assessment->off_target_validation Non-selective phenotypic_screening Phenotypic / Functional Assays (e.g., Cell Proliferation, Apoptosis) cellular_assay->phenotypic_screening lead_optimization Lead Optimization phenotypic_screening->lead_optimization sar Structure-Activity Relationship (SAR) (Optimize for selectivity) off_target_validation->sar sar->in_vitro_screening Re-screen

References

New Pyrazole Derivatives Demonstrate Potent EGFR and VEGFR-2 Inhibition, Outperforming Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers have synthesized a novel series of fused pyrazole derivatives that exhibit significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy. In direct comparative studies, several of these new compounds have shown superior potency to the well-established inhibitors Erlotinib and Sorafenib, marking a promising development in the search for more effective cancer treatments.

The pyrazole scaffold is a well-known pharmacophore in medicinal chemistry, forming the basis of numerous drugs.[1][2] This new series of derivatives has been designed to optimize interactions with the ATP-binding sites of EGFR and VEGFR-2, which are crucial for tumor growth, angiogenesis, and metastasis.[3][4] The findings, detailed in a recent publication, highlight two compounds in particular, referred to as Compound 3 and Compound 9, which demonstrated the most potent and selective activities against EGFR and VEGFR-2, respectively.[5]

Comparative Inhibitory Activity

The inhibitory activities of the new pyrazole derivatives and the known inhibitors were quantified by determining their half-maximal inhibitory concentrations (IC50). Lower IC50 values are indicative of greater potency. The results are summarized in the table below.

Compound/DrugTargetIC50 (µM)Cancer Cell Line
New Pyrazole Derivative (Compound 3) EGFR 0.06 -
New Pyrazole Derivative (Compound 9) VEGFR-2 0.22 -
New Pyrazole Derivative (Compound 12) EGFR Potent Inhibition -
New Pyrazole Derivative (Compound 12) VEGFR-2 Potent Inhibition -
ErlotinibEGFR0.13-
ErlotinibEGFR0.002Cell-free assays[1]
SorafenibVEGFR-20.09Cell-free assays[6][7]
New Pyrazole Derivatives (Compounds 1, 2, 4, 8, 11, 12, 15) - 0.31 - 0.71 HEPG2
Erlotinib-10.6HEPG2[5]

Data for new pyrazole derivatives and their direct comparison with Erlotinib and Sorafenib are sourced from a study on novel anticancer fused pyrazole derivatives.[5]

EGFR and VEGFR-2 Signaling Pathways in Cancer

EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation by their respective ligands, trigger intracellular signaling cascades that are fundamental to cancer cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.[8] The diagram below illustrates the simplified signaling pathways and the points of inhibition by these compounds.

G EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis

Simplified EGFR and VEGFR-2 signaling pathways in cancer.

Experimental Protocols

The evaluation of these novel pyrazole derivatives and their comparison with known inhibitors were conducted using standardized in vitro assays.

In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of a target kinase.

  • Reagent Preparation : A reaction buffer is prepared containing Tris-HCl, MgCl2, EGTA, β-glycerophosphate, glycerol, and DTT.[9] The kinase (recombinant human EGFR or VEGFR-2), a peptide substrate, and ATP are diluted in this buffer.

  • Compound Preparation : The test compounds (new pyrazole derivatives and known inhibitors) are serially diluted to various concentrations in the reaction buffer with a small percentage of DMSO.

  • Kinase Reaction : The kinase is pre-incubated with the diluted compounds in a 384-well plate for a specified time at room temperature. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

  • Detection : The reaction is allowed to proceed for a set time, and the level of phosphorylation is measured. This can be done using various methods, such as radiometric assays with [33P]-ATP or luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo®).[10][11]

  • Data Analysis : The inhibitory activity is calculated as a percentage of the control (kinase reaction without an inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[12]

  • Cell Plating : Cancer cells (e.g., HEPG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the new pyrazole derivatives and known inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation : The plates are incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization : A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis : The cell viability is expressed as a percentage of the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

The promising results of these novel pyrazole derivatives in preclinical studies warrant further investigation and optimization. Their enhanced potency and, in some cases, dual inhibitory action against key cancer targets suggest they could be valuable candidates for the development of next-generation cancer therapies.

References

A Comparative Guide to the Statistical Analysis of Pyrazole Compounds in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This guide provides a comparative analysis of the biological performance of prominent pyrazole-containing drugs, supported by clinical trial data and detailed experimental protocols. It aims to offer an objective resource for professionals engaged in drug discovery and development, with a focus on robust statistical interpretation of biological data.

Part 1: Comparative Efficacy and Safety of Pyrazole-Based Anti-Inflammatory Drugs

A critical aspect of drug development is comparing a novel agent against existing standards. The following tables summarize data from pivotal clinical trials comparing the pyrazole-based COX-2 inhibitor, Celecoxib, with non-pyrazole alternatives and traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).

Table 1: Gastrointestinal (GI) Safety Profile of Celecoxib vs. Conventional NSAIDs (CLASS Trial)

The Celecoxib Long-term Arthritis Safety Study (CLASS) was a randomized controlled trial designed to assess the GI toxicity of celecoxib compared to ibuprofen and diclofenac in patients with osteoarthritis or rheumatoid arthritis.[4][5][6]

Outcome MeasureCelecoxib (400 mg twice daily)NSAIDs (Ibuprofen/Diclofenac)P-Value
Annualized Rate of Upper GI Ulcer Complications0.76%1.45%0.09
Annualized Rate of Symptomatic Ulcers & Complications2.08%3.54%0.02
Subgroup: Patients Not Taking Aspirin
Annualized Rate of Upper GI Ulcer Complications0.44%1.27%0.04
Annualized Rate of Symptomatic Ulcers & Complications1.40%2.91%0.02

Data sourced from the CLASS study.[4][5][6] Statistical significance was determined by the original study investigators.

Table 2: Comparison of Clinically Significant GI Events (VIGOR Trial)

The Vioxx Gastrointestinal Outcomes Research (VIGOR) study compared the pyrazole-derivative Celecoxib's competitor Rofecoxib (a non-pyrazole COX-2 inhibitor) with the non-selective NSAID Naproxen. This data provides context for the performance of selective inhibitors.

Outcome MeasureRofecoxib (50 mg daily)Naproxen (1000 mg daily)Relative RiskP-Value
Confirmed GI Events (per 100 patient-years)2.14.50.5<0.001
Complicated GI Events (per 100 patient-years)0.61.40.40.005

Data sourced from the VIGOR study.[7][8] The study highlighted a significant reduction in GI events for the COX-2 inhibitor compared to a traditional NSAID.

Part 2: Efficacy of Pyrazole-Based Kinase Inhibitors

Pyrazole scaffolds are integral to many targeted therapies, including Janus kinase (JAK) inhibitors. Ruxolitinib, a potent JAK1/JAK2 inhibitor, demonstrates significant efficacy in treating myelofibrosis.

Table 3: Overall Survival in Myelofibrosis Patients Treated with Ruxolitinib (COMFORT Trials)

The COMFORT-I and COMFORT-II trials were pivotal Phase III studies evaluating the efficacy of ruxolitinib. A pooled analysis of these trials demonstrated a significant survival advantage.[9][10]

Treatment GroupHazard Ratio (HR) for Overall Survival95% Confidence Interval (CI)P-Value
Ruxolitinib vs. Control (Placebo/BAT)0.650.46–0.900.01

Data from a pooled analysis of the COMFORT-I and COMFORT-II trials.[9] The control group consisted of patients receiving either a placebo or the Best Available Therapy (BAT). The Hazard Ratio of less than 1 indicates a lower risk of death in the ruxolitinib group.

Part 3: Experimental Protocols for Biological Evaluation

The statistical significance of biological data is fundamentally dependent on sound experimental design and execution. Below are detailed protocols for key assays used to evaluate the biological activity of pyrazole compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][11][12]

Objective: To determine the concentration at which a pyrazole compound reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log-concentration of the compound and fit the data using non-linear regression to determine the IC50 value.[13][14]

Protocol 2: In Vivo Anti-Inflammatory Assessment using Carrageenan-Induced Paw Edema

This model is a standard for evaluating the acute anti-inflammatory activity of compounds.[15][16][17]

Objective: To assess the ability of a pyrazole compound to reduce acute inflammation in a rat model.

Materials:

  • Male Wistar rats (150-180g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pyrazole test compound

  • Reference drug (e.g., Indomethacin, 5 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups (multiple doses).

  • Compound Administration: Administer the test compound or reference drug intraperitoneally or orally 30-60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[15]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. The difference in paw volume before and after carrageenan injection represents the edema. Statistical comparison between groups can be performed using ANOVA followed by a post-hoc test (e.g., Dunnett's test).[18]

Part 4: Visualization of Pathways and Workflows

Diagrams are essential for conceptualizing complex biological and analytical processes. The following have been generated using the DOT language to ensure clarity and adherence to specified standards.

G cluster_workflow Statistical Analysis Workflow for Biological Data Data Biological Data (e.g., Cell Viability, Paw Volume) Norm Data Normalization (% of Control) Data->Norm Raw Data Plot Dose-Response Curve Plotting (Log(Concentration) vs. Response) Norm->Plot Fit Non-Linear Regression (Sigmoidal 4PL Fit) Plot->Fit Param Parameter Extraction (IC50 / EC50) Fit->Param Stats Statistical Comparison (e.g., ANOVA, t-test) Param->Stats Report Results & Interpretation Stats->Report

Caption: Workflow for statistical analysis of dose-response data.

G cluster_pathway JAK-STAT Signaling Pathway Inhibition by Ruxolitinib Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (P) STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Regulates Rux Ruxolitinib (Pyrazole Compound) Rux->JAK Inhibits

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

G cluster_logic Choosing an Appropriate Statistical Test Start Start: Compare Mean of Groups NumGroups How many groups? Start->NumGroups TwoGroups Two Groups NumGroups->TwoGroups = 2 MoreGroups Three or More Groups NumGroups->MoreGroups > 2 Ttest Use Student's t-test TwoGroups->Ttest Anova Use ANOVA MoreGroups->Anova PostHoc If ANOVA is significant, use Post-Hoc Test (e.g., Tukey's, Dunnett's) Anova->PostHoc

Caption: Logic for selecting between t-test and ANOVA.

References

Comparative Guide to the Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Reproducible Synthetic Routes

This guide provides a comparative analysis of established and alternative methodologies for the synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a crucial intermediate in the development of novel pharmaceuticals. The reproducibility and efficiency of chemical syntheses are paramount in research and development, and this document aims to provide a clear, data-driven comparison of available routes to this key pyrazole derivative.

Comparison of Synthetic Methodologies

The synthesis of this compound is most prominently achieved through the cyclocondensation of a trifluoromethylated β-ketonitrile with phenylhydrazine. An alternative approach involves a multi-component, one-pot reaction. Below is a summary of the key quantitative data associated with these methods.

ParameterMethod A: CyclocondensationMethod B: One-Pot Multi-Component Synthesis
Starting Materials 4,4,4-Trifluoro-3-oxobutanenitrile, PhenylhydrazineBenzaldehyde, Malononitrile, Phenylhydrazine
Key Reagents/Catalysts Acetic Acid (catalyst and solvent)LDH@PTRMS@DCMBA@CuI nano catalyst
Reaction Time Not explicitly stated15 - 27 minutes[1]
Reported Yield Not explicitly stated for the target molecule85 - 93% (for analogous compounds)[1]
Purity High (inferred from use in further synthesis)High (characterized by NMR, FT-IR)[1]
Reaction Conditions Reflux55 °C[1]
Work-up/Purification Cooling, filtration, recrystallizationCentrifugation of catalyst, product isolation

Experimental Protocols

Method A: Cyclocondensation of 4,4,4-Trifluoro-3-oxobutanenitrile with Phenylhydrazine

This method represents a classical and widely utilized approach for the synthesis of pyrazoles. The reaction proceeds via the condensation of a 1,3-dicarbonyl equivalent (in this case, a β-ketonitrile) with a hydrazine derivative.

Detailed Protocol:

A general plausible procedure would involve:

  • Dissolving 4,4,4-trifluoro-3-oxobutanenitrile and a molar equivalent of phenylhydrazine in a suitable solvent, such as ethanol or acetic acid.

  • Heating the reaction mixture at reflux for a period of several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature to allow for the precipitation of the product.

  • The solid product is collected by filtration, washed with a cold solvent, and then purified by recrystallization to afford the desired this compound.

Method B: One-Pot, Three-Component Synthesis

This modern approach offers a more streamlined and potentially more efficient synthesis through the simultaneous reaction of three starting materials in a single reaction vessel. This method often utilizes a catalyst to promote the reaction and can lead to high yields in shorter reaction times. A study by Ghomi and collaborators outlines a green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles using a novel nano catalyst.[1] While this protocol is for analogous compounds, it presents a viable alternative strategy for the synthesis of the target molecule.

Detailed Protocol: [1]

  • In a round-bottomed flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

  • The mixture is stirred at 55 °C.

  • The progress of the reaction is monitored using TLC.

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The catalyst is separated by centrifugation after the addition of hot ethanol or chloroform.

  • The product is then isolated from the supernatant.

Synthesis Workflow and Logic

The following diagram illustrates the logical flow of the two primary synthetic strategies discussed.

G cluster_methodA Method A: Cyclocondensation cluster_methodB Method B: One-Pot Multi-Component Synthesis A_start Starting Materials: - 4,4,4-Trifluoro-3-oxobutanenitrile - Phenylhydrazine A_reaction Cyclocondensation (Reflux in Acetic Acid/Ethanol) A_start->A_reaction A_workup Work-up: - Cooling - Filtration - Recrystallization A_reaction->A_workup A_product This compound A_workup->A_product B_start Starting Materials: - Benzaldehyde - Malononitrile - Phenylhydrazine - Catalyst B_reaction One-Pot Reaction (55 °C) B_start->B_reaction B_workup Work-up: - Catalyst Separation - Product Isolation B_reaction->B_workup B_product This compound B_workup->B_product

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

The reproducibility of the synthesis of this compound is achievable through multiple routes. The classical cyclocondensation method is a well-established and reliable approach, though specific, reproducible protocols for this exact molecule require further investigation of the cited literature. The modern one-pot, multi-component synthesis offers a promising alternative with the potential for high yields, shorter reaction times, and more environmentally friendly conditions, as demonstrated for analogous structures.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, desired yield and purity, reaction scalability, and the importance of time and resource efficiency. The data presented in this guide serves as a foundational resource for making an informed decision on the most suitable synthetic strategy. Further investigation into the specific experimental details of the referenced literature is recommended for optimizing either of these promising synthetic pathways.

References

A Comparative Guide to the Synthesis of Pyrazoles: Microwave-Assisted vs. Conventional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] This guide provides a direct comparison of a conventional reflux method and a modern microwave-assisted approach for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection. While traditional synthesis often relies on prolonged heating under reflux, contemporary methodologies, such as microwave-assisted synthesis, offer significant advantages in terms of reaction time and yield.[1][2][3]

Head-to-Head Comparison: Performance Metrics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and improving product yields.[2][4] The following table summarizes key quantitative data from the literature, comparing microwave-assisted synthesis with conventional heating methods for the preparation of various pyrazole derivatives.

ProductMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98[2][4]
Phenyl-1H-pyrazolesConventional Heating752 hours73-90[2][4]
Pyrazole-Oxadiazole HybridsMicrowave-AssistedNot Specified9-10 min79-92[5]
Pyrazole-Oxadiazole HybridsConventional HeatingNot Specified7-9 hoursNot Specified[5]
Pyrazoline from ChalconeMicrowave-AssistedNot Specified1 minEfficient[1]
Pyrazoline from ChalconeConventional Reflux~1186.5 hoursExcellent[1]

Experimental Workflows: A Visual Comparison

The general experimental workflows for both conventional and microwave-assisted synthesis of pyrazoles are outlined below. The key difference lies in the heating method and the subsequent reaction time and work-up procedure.

G cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis Reactants & Solvent Reactants & Solvent Heating (Oil Bath/Heating Mantle) Heating (Oil Bath/Heating Mantle) Reactants & Solvent->Heating (Oil Bath/Heating Mantle) Prolonged Reflux (Hours) Prolonged Reflux (Hours) Heating (Oil Bath/Heating Mantle)->Prolonged Reflux (Hours) Work-up & Purification Work-up & Purification Prolonged Reflux (Hours)->Work-up & Purification Final Product (Conventional) Final Product (Conventional) Work-up & Purification->Final Product (Conventional) Reactants & Solvent (in Microwave Vial) Reactants & Solvent (in Microwave Vial) Microwave Irradiation Microwave Irradiation Reactants & Solvent (in Microwave Vial)->Microwave Irradiation Rapid Heating (Minutes) Rapid Heating (Minutes) Microwave Irradiation->Rapid Heating (Minutes) Work-up & Purification Work-up & Purification Rapid Heating (Minutes)->Work-up & Purification Final Product (Microwave) Final Product (Microwave) Work-up & Purification ->Final Product (Microwave)

A generalized workflow comparing conventional and microwave-assisted pyrazole synthesis.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives via both conventional and microwave-assisted methods. These are based on established literature procedures.

Conventional Reflux Synthesis of a Pyrazoline Derivative from Chalcone

This protocol is adapted from a procedure for the condensation and cyclization of chalcone with hydrazine hydrate.[1]

Materials:

  • Chalcone (1 mmol)

  • Hydrazine hydrate (99%, 4 mmol)

  • Glacial acetic acid (20 mL)

  • Crushed ice

Procedure:

  • A mixture of chalcone (1 mmol) and hydrazine hydrate (4 mmol) is refluxed in 20 mL of glacial acetic acid for 6.5 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is then poured into crushed ice.

  • The resulting solid precipitate is collected by vacuum filtration.

  • The collected solid is washed with cold water and then recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure pyrazoline derivative.

Microwave-Assisted Synthesis of a Pyrazole Derivative from Chalcone

This protocol describes a rapid, microwave-assisted synthesis of pyrazoles from chalcones.[2]

Materials:

  • Chalcone (1.0 mmol)

  • Hydrazine derivative (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial acetic acid (catalytic amount)

  • Crushed ice

Procedure:

  • In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[2]

Conclusion

The data and protocols presented clearly demonstrate the advantages of microwave-assisted synthesis for the preparation of pyrazole derivatives. The significant reduction in reaction time, coupled with often higher yields, makes it an attractive and efficient alternative to conventional heating methods.[4][5] For researchers and professionals in drug development, the adoption of microwave-assisted techniques can accelerate the synthesis of compound libraries for screening and lead optimization, ultimately contributing to more sustainable and time-effective research.[2]

References

Unlocking Potential: A Comparative Guide to Docking Studies of Pyrazole Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of docking studies involving pyrazole derivatives against key protein targets implicated in inflammation and cancer. Supported by experimental data from recent literature, this analysis aims to inform rational drug design and highlight promising scaffolds for further investigation.

Pyrazole and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] Their versatile structure allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory and anticancer effects.[2][3] Molecular docking studies are a crucial in-silico tool to predict the binding affinities and interaction modes of these derivatives with their protein targets, thereby guiding the synthesis and development of more potent and selective inhibitors.

This guide compares the docking performance of various pyrazole derivatives against two major classes of protein targets: Cyclooxygenase (COX) enzymes, key players in the inflammatory response, and various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

Comparative Docking Analysis: Pyrazole Derivatives vs. Target Proteins

The following tables summarize the binding affinities of different pyrazole derivatives against COX enzymes and selected protein kinases, as reported in recent docking studies. Binding energy, typically measured in kcal/mol, indicates the strength of the interaction between the ligand (pyrazole derivative) and the protein, with lower values suggesting a more stable complex and potentially higher inhibitory activity.

Table 1: Docking Performance of Pyrazole Derivatives against COX Enzymes
Pyrazole Derivative ClassTarget ProteinBest Binding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)Key Interacting ResiduesReference
Amides of β-hydroxy-β-arylpropanoic acids with pyrazoleCOX-2-9.7 to -10.0Celecoxib-9.7Arg120, Tyr355[4]
4,5-dihydro-1H-pyrazole derivativesCOX-1Not Specified--Not Specified[5][6]
4,5-dihydro-1H-pyrazole derivativesCOX-2-9.434Celecoxib-12.049Not Specified[7]
Pyridine, pyran, and/or pyrazole moietiesCOX-2Not SpecifiedDiclofenacNot SpecifiedNot Specified[8]
Table 2: Docking Performance of Pyrazole Derivatives against Protein Kinases
Pyrazole Derivative ClassTarget ProteinBest Binding Energy (kcal/mol)IC50 (µM)Reference CompoundKey Interacting ResiduesReference
1,3,4-triarylpyrazolesEGFRNot Specified>94% inhibition at 100 µMDoxorubicinNot Specified[9]
1H-pyrazolo[3,4-d]pyrimidine derivativesEGFR-10.368.21 (A549 cells)Not SpecifiedNot Specified[10]
Pyrazolo[1,5-a]pyrimidine derivativesCDK2Not Specified3.53 (HepG2 cells)Not SpecifiedNot Specified[10]
Pyrazolone-pyrazole derivativesVEGFR-2Not Specified16.50 (MCF7 cells)TamoxifenNot Specified[10][11]
1H-pyrazole derivativesVEGFR-2 (2QU5)-10.09 kJ/molNot Specified--[12][13][14]
1H-pyrazole derivativesAurora A (2W1G)-8.57 kJ/molNot Specified--[12][13][14]
1H-pyrazole derivativesCDK2 (2VTO)-10.35 kJ/molNot Specified-Ile10, Lys20, Lys89, Asp145[12][13][14]
Pyrazole-benzimidazolone hybridsHPPDNot SpecifiedNot SpecifiedNTBCGLN 307, ASN 423, PHE 392[15]

Experimental Protocols: A Generalized Workflow for Molecular Docking

The methodologies cited in the analyzed studies generally follow a standardized workflow for molecular docking. Below is a detailed summary of the typical experimental protocol.

1. Software and Tools:

  • Docking Software: AutoDock Vina[4][5], PyRx-0.8[8], and AutoDock 4.2[12][13][14] are commonly used for performing the molecular docking simulations.

  • Visualization and Analysis: Discovery Studio[5] and PyMOL are frequently employed to visualize and analyze the protein-ligand interactions.

  • Ligand and Protein Preparation: ChemDraw is often used for drawing 2D ligand structures, which are then converted to 3D and energy-minimized using software like Avogadro or Open Babel.[5][8]

2. Protein Preparation:

  • The 3D crystallographic structures of the target proteins are retrieved from the Protein Data Bank (PDB).[5]

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms are added, and Gasteiger or Kollaman charges are assigned to the protein atoms.[5]

3. Ligand Preparation:

  • The 2D structures of the pyrazole derivatives are drawn and converted to 3D structures.

  • The ligand structures are then subjected to energy minimization using a suitable force field, such as Universal Force Field (UFF).[8]

4. Docking Simulation:

  • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[8]

  • The docking simulation is performed using algorithms like the Lamarckian Genetic Algorithm.[14] The program explores various conformations and orientations of the ligand within the active site.

  • The results are ranked based on their predicted binding affinities (scoring functions), and the pose with the lowest binding energy is typically considered the most favorable.

5. Validation and Analysis:

  • The docking protocol is often validated by redocking the co-crystallized ligand into the protein's active site and comparing the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose.

  • The interactions between the pyrazole derivatives and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of binding.

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical molecular docking workflow and a simplified signaling pathway involving protein kinases.

Molecular_Docking_Workflow cluster_docking Docking & Analysis PDB Protein Structure (from PDB) PrepProtein Protein Preparation (Remove water, add hydrogens) PDB->PrepProtein Ligand Ligand Structure (2D Sketch) PrepLigand Ligand Preparation (3D conversion, energy minimization) Ligand->PrepLigand Docking Molecular Docking (e.g., AutoDock Vina) PrepProtein->Docking PrepLigand->Docking Analysis Analysis of Results (Binding energy, interactions) Docking->Analysis Validation Validation (Redocking) Docking->Validation Validation->Analysis Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor KinaseCascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->KinaseCascade Transcription Transcription Factors KinaseCascade->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->Receptor Inhibitor->KinaseCascade

References

Cytotoxicity of Pyrazole Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the cytotoxic effects of various pyrazole derivatives on a range of cancer cell lines, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development.

This guide provides a comparative overview of the cytotoxic activity of several pyrazole analogs against various human cancer cell lines. The data presented is compiled from multiple studies and aims to offer a clear, data-driven perspective on the potential of these compounds as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of different pyrazole analogs were evaluated on several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

Pyrazole AnalogCell LineCancer TypeIC50 (µM)Reference
CF-6 A-549Lung Cancer12.5[1]
Compound 37 MCF-7Breast Cancer5.21[2]
Compound 43 MCF-7Breast Cancer0.25[2]
Compound 59 HepG2Liver Cancer2[2]
Compounds 33 & 34 HCT116, MCF7, HepG2, A549Colon, Breast, Liver, Lung Cancer< 23.7[2]
Compounds 31 & 32 A-549Lung Cancer42.79 and 55.73[2]
B-2 A-549Lung Cancer2.14 ± 0.83[3]
B-2 MCF-7Breast Cancer8.91 ± 1.38[3]
Compound 5 HepG2Liver Cancer13.14[4]
Compound 5 MCF-7Breast Cancer8.03[4]
PYRIND MCF-7Breast Cancer39.7 ± 5.8[5][6]
TOSIND MDA-MB-231Breast Cancer17.7 ± 2.7[5][6]
L2 CFPAC-1Pancreatic Cancer61.7 ± 4.9[7][8]
L3 MCF-7Breast Cancer81.48 ± 0.89[7][8]
P3C MDA-MB-231Triple-Negative Breast Cancer0.25 - 0.49[9]
PTA-1 MDA-MB-231Triple-Negative Breast Cancer~10 (CC50)[10]
Compound 1 A-549Lung Cancer613.22[11]
Compound 2 A-549Lung Cancer220.20[11]
Compound 6c SK-MEL-28Melanoma3.46[12]

Experimental Protocols

The primary method used to assess the cytotoxicity of these pyrazole analogs was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][11] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology: MTT Assay
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The pyrazole analogs, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the vehicle (DMSO). The plates are then incubated for a predetermined period, typically 24 to 72 hours.[5][6][8]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.[13]

  • Solubilization of Formazan: The MTT-containing medium is removed, and a solubilization solvent (such as DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[13]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the cytotoxicity of pyrazole analogs using the MTT assay.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Adhesion) A->B C Add Pyrazole Analogs (Varying Concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J

Caption: General workflow for cytotoxicity screening using the MTT assay.

Signaling Pathways and Mechanisms of Action

Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2] Some of the frequently implicated targets include:

  • Kinases: Many pyrazole analogs are designed as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][2] The inhibition of these kinases can disrupt signaling cascades that are crucial for tumor growth and survival.

  • Tubulin Polymerization: Certain pyrazole derivatives have been found to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division.[12] This disruption leads to cell cycle arrest and apoptosis.

  • Apoptosis Induction: Several studies have demonstrated that pyrazole analogs can induce apoptosis (programmed cell death) in cancer cells.[2][12] This can be triggered through both intrinsic and extrinsic pathways, often involving the activation of caspases and alterations in the expression of pro- and anti-apoptotic proteins.[2][9]

The following diagram illustrates a simplified representation of how a pyrazole analog might inhibit a generic kinase signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Kinase Domain Receptor->Kinase Ligand Binding Pyrazole Pyrazole Analog Pyrazole->Kinase Inhibition Downstream Downstream Signaling Kinase->Downstream Phosphorylation Cascade Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Safety Operating Guide

Prudent Disposal of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a compound that, due to its chemical structure, requires handling as hazardous waste. Adherence to these protocols is essential for ensuring a safe laboratory environment and compliance with regulatory standards.

Hazard Profile and Waste Classification

Due to its trifluoromethyl and pyrazole functionalities, this compound should be managed as a halogenated organic waste.[1] Trifluoromethyl-containing aromatic compounds are noted for their environmental persistence, necessitating specialized disposal.[1] Pyrazole derivatives, known for their diverse pharmacological activities, also warrant careful handling.[1] Therefore, this compound must not be disposed of via standard laboratory drains or in regular solid waste.[1]

Disposal Protocol: A Step-by-Step Approach

The following procedures are based on best practices for the disposal of hazardous research chemicals.[1] It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific local regulations.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

2. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing boats, contaminated gloves, or absorbent pads, should also be disposed of as hazardous waste in the same container.

  • Rinsate from Glassware: When cleaning glassware that has contained this compound, the initial rinse should be collected as hazardous waste.[1] Subsequent rinses may be disposed of according to standard laboratory procedures, as directed by your EHS department.

3. Container Selection and Labeling:

  • Container Type: Use a container that is compatible with the chemical waste and has a secure, tight-fitting lid.[1] Do not overfill the container, leaving adequate headspace.[1]

  • Labeling: The hazardous waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste."[1]

    • The full chemical name: "this compound."

    • An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.[1]

    • The date when waste accumulation began.[1]

    • The name of the principal investigator and the laboratory location.[1]

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area within the laboratory.[1]

  • Ensure the storage area is away from heat, sparks, and incompatible materials.[2][3]

5. Final Disposal:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[1]

  • The waste will be transported to an approved waste disposal plant for incineration or other appropriate treatment.[2][4][5][6]

Disposal Consideration Procedure Reference
Waste Classification Halogenated Organic Hazardous Waste[1]
Container Type Compatible, sealed, and in good condition[1]
Container Labeling "Hazardous Waste," full chemical name, constituents, start date, PI name, and location[1]
Empty Container Disposal Triple rinse; first rinsate collected as hazardous waste. Dispose of container according to institutional policy.[1]
Final Disposal Method Incineration at an approved waste disposal facility[2]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

Workflow for the Disposal of this compound A Start: Generation of Waste B Wear Appropriate PPE A->B C Segregate Halogenated Waste B->C D Select & Label Waste Container C->D E Collect Solid Waste & Contaminated Materials D->E F Collect First Rinsate of Glassware D->F G Securely Seal Container E->G F->G H Store in Designated Hazardous Waste Area G->H I Request Institutional Waste Pickup H->I J End: Transport to Approved Disposal Facility I->J

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.